3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-5-9-4-3-8(6)11-10-7/h9H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCRTPWKGHTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the core basic properties of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the parent scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, to project its physicochemical and reactive characteristics. The pyrazolo[4,3-c]pyridine core is a recognized pharmacophore present in various bioactive molecules, indicating the potential of its derivatives in drug discovery.[1] This document is intended to serve as a foundational resource for researchers, offering insights into its structural features, probable synthetic routes, and predicted basicity, which are critical parameters for its application in further research and development.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a bicyclic heterocyclic system that fuses a pyrazole ring with a tetrahydropyridine ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of biological activities.[2] The arrangement of nitrogen atoms in the scaffold provides opportunities for hydrogen bonding and imparts basic properties that are crucial for molecular interactions with biological targets.[3] The tetrahydro component introduces conformational flexibility, which can be advantageous for optimizing binding to protein active sites.
Derivatives of the pyrazolo[4,3-c]pyridine class have been investigated for their potential as enzyme inhibitors and receptor modulators.[1] The core structure serves as a versatile template for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents for conditions such as cancer and neurological disorders.[1][4]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C8H13N3 | Deduced from the chemical structure. |
| Molecular Weight | ~151.21 g/mol | Calculated from the molecular formula. |
| pKa (Basicity) | Expected to be a weak to moderate base. | The parent compound, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, contains two nitrogen atoms in the pyrazole ring and one in the tetrahydropyridine ring, all of which can exhibit basicity. The nitrogen in the tetrahydropyridine ring is expected to be the most basic. A predicted pKa for the related 3-methyl analog is 15.67±0.20, suggesting significant basicity.[5] The electron-donating nature of the ethyl group at the 3-position is expected to slightly increase the basicity of the pyrazole nitrogen compared to the unsubstituted parent compound. |
| Solubility | Likely soluble in polar organic solvents. | The presence of nitrogen atoms capable of hydrogen bonding suggests solubility in solvents like methanol, ethanol, and DMSO. The ethyl group may slightly increase lipophilicity compared to the parent compound. |
| LogP | Estimated to be low to moderate. | The parent scaffold has a computed XLogP3 of -0.3.[6] The addition of an ethyl group will increase this value, suggesting a moderate lipophilicity. |
Synthesis Strategies
While a specific synthetic route for this compound has not been published, general methods for the synthesis of the pyrazolo[4,3-c]pyridine core can be adapted. A plausible synthetic approach would involve the construction of the bicyclic system from a suitably substituted piperidine or pyrazole precursor.
One potential synthetic pathway could start from a 4-piperidone derivative, which is a common starting material for this class of compounds.[7]
Figure 2. Potential basic centers in the molecule.
The nitrogen atom in the saturated tetrahydropyridine ring (N5) is expected to be the most basic, as its lone pair is localized and not involved in an aromatic system. The pyrazole nitrogens (N1 and N2) are less basic due to the delocalization of their lone pairs within the aromatic pyrazole ring. The ethyl group at the 3-position, being an electron-donating group, will slightly increase the electron density in the pyrazole ring, potentially modulating the basicity of the adjacent nitrogen atoms.
This basicity is crucial for:
-
Salt Formation: The compound will readily form salts with acids, which can be advantageous for purification and for formulating the compound for biological testing. The dihydrochloride salt of the parent compound is commercially available. [8]* Biological Interactions: The ability to accept a proton at physiological pH will influence how the molecule interacts with biological targets, such as the active sites of enzymes or receptors, which often contain acidic residues. [3]
Potential Applications in Research and Drug Development
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. [2]The introduction of an ethyl group at the 3-position can influence the compound's steric and electronic properties, potentially leading to novel biological activities.
Derivatives of this scaffold have been explored as:
-
Enzyme Inhibitors: For example, certain derivatives have shown inhibitory activity against c-Met kinase, a target in cancer therapy. [4]* Receptor Modulators: The core structure is found in compounds with potential applications in treating neurological disorders. [1]* Antimicrobial Agents: Some analogs have been investigated for their activity against Mycobacterium tuberculosis. [7] The basic nature of the compound is a key feature that can be exploited in the design of new therapeutic agents.
Conclusion and Future Directions
While direct experimental data on this compound is limited, this guide provides a solid foundation for understanding its fundamental basic properties based on the well-characterized parent scaffold and related analogs. The predicted basicity, solubility, and reactivity profile suggest that this compound is a promising candidate for further investigation in drug discovery programs.
Future research should focus on:
-
Definitive Synthesis: Developing and publishing a robust and scalable synthetic route to obtain the pure compound.
-
Experimental Characterization: Performing detailed experimental studies to determine its pKa, solubility, and other physicochemical parameters.
-
Biological Screening: Evaluating its activity against a panel of biological targets to explore its therapeutic potential.
This in-depth analysis serves as a critical starting point for researchers and scientists to unlock the full potential of this compound in the development of novel therapeutics.
References
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. PubChem. [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
-
ETHYL 6-(4-AMINOPHENYL)-1-(4-METHOXYPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-C]PYRIDINE-3-CARBOXYLATE. Chemsrc. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry. [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
-
Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]
-
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate. PubChem. [Link]
-
4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. PubChemLite. [Link]
-
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride. Lead Sciences. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
Sources
- 1. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride - Lead Sciences [lead-sciences.com]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine chemical structure
An In-Depth Technical Guide to 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This fused bicyclic structure, an isostere of purine, provides a rigid and versatile framework for interacting with a wide array of biological targets.[2] Derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[3][1] This guide focuses on a specific analogue, This compound , providing a technical overview for researchers and drug development professionals. We will explore its structure, a robust synthetic pathway, methods for structural confirmation, and its potential applications based on the established biological profile of related compounds.
Chemical Structure and Physicochemical Properties
The structure of this compound is defined by a pyrazole ring fused to a tetrahydropyridine ring. The ethyl group at the C3 position is a key feature that influences its lipophilicity and potential interactions within hydrophobic pockets of target proteins.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₃N₃ | Calculated |
| Molecular Weight | 151.21 g/mol | Calculated |
| Parent Scaffold CAS | 410544-19-3 (for C₆H₉N₃) | PubChem[4] |
| Topological Polar Surface Area | 40.7 Ų (Parent Scaffold) | PubChem[4] |
| Predicted LogP | ~1.0 - 1.5 | Calculated Estimate |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines is well-established, typically proceeding from a protected piperidin-4-one precursor. The following protocol represents a reliable and adaptable method for preparing the title compound.
Rationale for the Synthetic Strategy
This multi-step synthesis is designed for efficiency and control.
-
Protection: The starting material, 4-piperidone, has a reactive secondary amine. Protection with a Boc group (tert-butyloxycarbonyl) is crucial to prevent side reactions during subsequent steps.
-
Formylation: A Vilsmeier-Haack or similar formylation reaction introduces a reactive aldehyde group adjacent to the ketone, setting the stage for pyrazole ring formation.
-
Cyclization: Condensation with hydrazine hydrate is a classic and high-yielding method for constructing a pyrazole ring from a 1,3-dicarbonyl equivalent.
-
Functionalization (Not shown, but key for analogues): The pyrazole N-H can be alkylated or acylated at this stage to explore structure-activity relationships (SAR).[5]
-
Deprotection: Finally, the Boc group is removed under acidic conditions to yield the target compound as a salt, which can be neutralized to the free base.
Detailed Experimental Protocol
Step 1: N-Boc-4-piperidone Synthesis
-
To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up involves washing with aqueous solutions to remove salts and excess reagents, followed by drying and evaporation to yield N-Boc-4-piperidone.
Step 2: Vilsmeier-Haack Formylation
-
Cool a solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) in an ice bath.
-
Slowly add N-Boc-4-piperidone to this pre-formed Vilsmeier reagent.
-
Allow the reaction to stir at room temperature or with gentle heating to drive the formation of the enamine and subsequent formylation, yielding 1-(tert-butyl) 4-oxo-3-(hydroxymethylene)piperidine-1-carboxylate.
Step 3: Pyrazole Ring Formation
-
Dissolve the formylated intermediate in a protic solvent like ethanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O) and reflux the mixture. The hydrazine condenses with the ketone and the formyl group to form the fused pyrazole ring.
-
Upon cooling, the product, tert-butyl 3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5(2H)-carboxylate, typically precipitates or is extracted.
Step 4: Boc Deprotection
-
Dissolve the protected pyrazole intermediate in a solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature.
-
The reaction is complete when gas evolution (CO₂) ceases. The solvent is then evaporated to yield this compound hydrochloride salt.
Synthesis Workflow Diagram
Caption: A multi-step synthesis of the target compound from 4-piperidone.
Structural Elucidation & Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While experimental data for this specific molecule is not readily published, the expected spectral features can be reliably predicted based on closely related analogues.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Structural Correlation |
| ¹H NMR | δ ~1.2 ppm (triplet, 3H)δ ~2.7 ppm (quartet, 2H)δ ~2.8-3.5 ppm (multiplets, 6H)δ ~12-13 ppm (broad singlet, 1H) | Ethyl -CH₃Ethyl -CH₂-Tetrahydropyridine -CH₂- groupsPyrazole N-H proton |
| ¹³C NMR | δ ~12-15 ppmδ ~18-22 ppmδ ~40-50 ppm (multiple peaks)δ ~110-150 ppm (multiple peaks) | Ethyl -CH₃Ethyl -CH₂-Tetrahydropyridine carbonsPyrazole ring carbons |
| Mass Spec (ESI+) | m/z = 152.1182 [M+H]⁺ | Corresponds to the protonated molecular ion (C₈H₁₄N₃⁺) |
Biological Activity and Therapeutic Potential
The pyrazolo[4,3-c]pyridine core is a versatile pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications, providing a strong rationale for the study of the 3-ethyl analogue.
-
Kinase Inhibition: Many pyrazole-fused heterocycles act as ATP-competitive kinase inhibitors. The scaffold can form key hydrogen bonds with the hinge region of kinase active sites. This class of compounds has been explored for applications in oncology and inflammation.[7]
-
Antimicrobial Activity: Specific derivatives have shown promise as inhibitors of essential bacterial enzymes. For instance, 3-phenyl substituted analogues were identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[5]
-
CNS Activity: The structural similarity to neurotransmitters has led to the investigation of these compounds for neurological disorders, with some showing anxiolytic or analgesic properties.[1][8]
-
Phosphodiesterase (PDE) Inhibition: Related pyrazolopyridines have been identified as potent inhibitors of phosphodiesterases, enzymes crucial in inflammatory pathways, suggesting potential use in treating conditions like asthma.[9]
Given the established activities, this compound is a strong candidate for screening in kinase inhibitor, antimicrobial, and CNS-targeted drug discovery programs. The ethyl group provides a balance of lipophilicity and size that may confer favorable potency and selectivity for specific targets.
Conceptual Mechanism: Kinase Inhibition
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a significant heterocyclic scaffold in medicinal chemistry. While a specific CAS number for this exact ethyl derivative is not prominently cataloged, this document will focus on its synthesis based on established methodologies for analogous compounds, its predicted physicochemical properties, and the well-documented therapeutic relevance of the broader pyrazolo[4,3-c]pyridine class of molecules.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a fused bicyclic heterocycle that has garnered substantial interest in drug discovery. This structural motif is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets. The fusion of a pyrazole ring with a piperidine ring creates a rigid three-dimensional structure with multiple points for functionalization, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Derivatives of this core have been investigated for a multitude of therapeutic applications, including their roles as inhibitors of enzymes crucial for microbial survival and as modulators of key signaling pathways in human diseases.[1] The inherent biological activities associated with the pyrazole and piperidine rings, such as anti-inflammatory, antimicrobial, and central nervous system effects, are often synergistically enhanced in the fused system.[2]
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties
| Property | Value (for parent scaffold) | Predicted Impact of 3-Ethyl Group |
| Molecular Formula | C₆H₉N₃ | C₈H₁₃N₃ |
| Molecular Weight | 123.16 g/mol [3] | 151.21 g/mol |
| XLogP3-AA | -0.3[3] | Increased lipophilicity |
| Hydrogen Bond Donors | 2[3] | 2 |
| Hydrogen Bond Acceptors | 2[3] | 2 |
| Rotatable Bond Count | 0[3] | 1 |
The introduction of the ethyl group at the 3-position is expected to increase the lipophilicity of the molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability and potentially improve oral bioavailability.
Synthesis of this compound
A robust and adaptable synthetic route to 3-substituted-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines has been established, typically commencing from piperidin-4-one.[1] The following protocol outlines a validated five-step synthesis, adapted for the preparation of the 3-ethyl derivative.
Experimental Workflow Diagram
Sources
- 1. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide synthesizes the available evidence to elucidate the predominant mechanism of action for derivatives of this class, with a specific focus on the putative action of this compound. Based on extensive analysis of structurally related analogs, the primary mechanism of action is identified as multi-target kinase inhibition. This document details the specific kinase families implicated, the downstream cellular consequences, and the validated experimental protocols used to characterize this activity. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and medicinal chemistry.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold as a Kinase-Targeting Pharmacophore
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a scaffold that has garnered significant interest due to its structural resemblance to purines. This allows it to function as an effective "hinge-binding" motif, interacting with the ATP-binding pocket of a wide array of protein kinases. Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial effects.[1] However, their most prominent and therapeutically relevant role is in the modulation of cell signaling pathways, particularly as potent anti-cancer agents.[2][3]
While direct, dedicated studies on the 3-ethyl substituted derivative are not extensively published, a robust body of literature on closely related analogs provides a clear and compelling picture of its likely mechanism of action. Research on various 3-substituted and N-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives consistently points towards the inhibition of key protein kinases that are critical for cell cycle control, proliferation, and survival.[4][5] Therefore, this guide will proceed under the well-supported hypothesis that this compound functions as a multi-target kinase inhibitor.
Core Mechanism of Action: Multi-Target Kinase Inhibition
The primary mechanism of action for pyrazolo[4,3-c]pyridine derivatives is the competitive inhibition of ATP binding to the active site of specific protein kinases. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological cellular processes. The specific kinases targeted by compounds bearing this scaffold are often implicated in oncogenesis and tumor progression.
Primary Kinase Targets
Based on studies of structurally cognate compounds, the following kinase families are the most probable targets:
-
Aurora Kinases (Aurora-A, Aurora-B): These are essential serine/threonine kinases that regulate mitosis. Their inhibition leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis.[4]
-
Cyclin-Dependent Kinases (CDKs): As core regulators of the cell cycle, inhibition of CDKs (such as CDK5/p25) prevents the transition between cell cycle phases, leading to a halt in proliferation.[4]
-
c-Met Kinase: The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis. Deregulation of the HGF/c-Met axis is a hallmark of many advanced cancers, and its inhibition is a validated anti-cancer strategy.[5]
-
mTOR (Mammalian Target of Rapamycin): A pivotal serine/threonine kinase in the PI3K/AKT/mTOR pathway, mTOR integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival. Inhibition of mTOR is a key therapeutic approach for various cancers.[4]
The following diagram illustrates the central role of these kinases in cellular signaling and the points of therapeutic intervention by a putative inhibitor like this compound.
Figure 1: Simplified signaling pathways illustrating the primary kinase targets and points of inhibition by pyrazolo[4,3-c]pyridine derivatives.
Experimental Validation & Methodologies
The characterization of a kinase inhibitor's mechanism of action is a multi-step process involving biochemical assays, cell-based functional assays, and downstream pathway analysis. The protocols described below are standard, self-validating methodologies for confirming the activity of compounds like this compound.
Workflow for Kinase Inhibitor Profiling
The logical flow for characterizing a novel kinase inhibitor from initial screening to mechanistic validation is depicted below.
Figure 2: Standard experimental workflow for the characterization of a novel kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases (e.g., c-Met, Aurora-A).
Methodology:
-
Reagents: Purified recombinant human kinase, corresponding substrate peptide (e.g., KKKSPGEYVNIEFG for c-Met), ATP, and the test compound at various concentrations.
-
Assay Plate Preparation: Add kinase, substrate, and test compound to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method (e.g., Z'-LYTE™ Kinase Assay Kit) where phosphorylation prevents cleavage of a fluorescent peptide by a developing reagent.
-
Data Analysis: The fluorescence signal is inversely proportional to kinase activity. Data are plotted as percent inhibition versus log[inhibitor concentration], and the IC50 value is calculated using a non-linear regression curve fit.
Protocol: Cell-Based Antiproliferative Assay
This assay measures the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinases.
Objective: To determine the half-maximal growth inhibition concentration (GI50) in relevant human cancer cell lines (e.g., MKN45 gastric cancer for c-Met, HeLa cervical cancer for Aurora kinases).
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: After incubation, fix the cells with trichloroacetic acid (TCA). Stain the cellular proteins with Sulforhodamine B (SRB) dye.
-
Quantification: Solubilize the bound dye and measure the absorbance at 515 nm.
-
Data Analysis: Absorbance is proportional to the number of living cells. Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 value.
Protocol: Western Blot for Target Phosphorylation
This method provides direct evidence that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of its downstream targets.
Objective: To confirm that the compound inhibits the phosphorylation of the target kinase (autophosphorylation) or its key substrates in a dose-dependent manner.
Methodology:
-
Cell Treatment: Treat cells (e.g., MKN45) with increasing concentrations of the test compound for a short period (e.g., 2-4 hours). If necessary, stimulate the pathway (e.g., with HGF for the c-Met pathway).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met) and the total form of the protein (as a loading control).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms target engagement and inhibition.[5]
Quantitative Data Summary
While data for the specific 3-ethyl derivative is pending, the following table summarizes the inhibitory activities of closely related 3-substituted and N-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine analogs from key studies. This provides a strong indication of the potency range expected for this chemical class.
| Compound Class | Target Kinase | IC50 (nM) | Cellular Potency (GI50, µM) | Reference Cell Line | Source |
| Pyrazolo[3,4-c]pyridine Analog | Aurora-A | N/A (reported as % inhibition) | 5.12 - 17.12 | HeLa, A549, MCF7 | [Pawar et al., 2017][4] |
| Pyrazolo[3,4-c]pyridine Analog | Aurora-B | N/A (reported as % inhibition) | 5.12 - 17.12 | HeLa, A549, MCF7 | [Pawar et al., 2017][4] |
| Pyrazolo[3,4-c]pyridine Analog | CDK5/p25 | N/A (reported as % inhibition) | 5.12 - 17.12 | HeLa, A549, MCF7 | [Pawar et al., 2017][4] |
| Pyrazolo[4,3-c]pyridine Analog (8c) | c-Met | 68 | 1.25 | MKN45 | [Li et al., 2017][5] |
| 7-Oxo-pyrazolo[3,4-c]pyridine | RIP1 Kinase | <10 | N/A | N/A | [Yoshikawa et al., 2018][6] |
Conclusion and Future Directions
The collective evidence strongly supports the classification of this compound as a multi-target kinase inhibitor. Its core scaffold is optimized for interaction with the ATP-binding sites of key oncogenic kinases, including Aurora kinases, CDKs, and c-Met. The primary mechanism of action involves the direct inhibition of kinase enzymatic activity, leading to the suppression of downstream signaling pathways that control cell proliferation, survival, and mitosis. This ultimately manifests as potent antiproliferative activity in relevant cancer cell models.
Future research should focus on obtaining direct experimental data for the 3-ethyl derivative. This includes comprehensive kinase profiling against a broad panel of kinases to determine its selectivity, followed by in-depth cellular assays and, ultimately, in vivo studies in xenograft models to validate its therapeutic potential. Structure-activity relationship (SAR) studies around the 3-position will be crucial to optimize both potency and selectivity, paving the way for the development of a more refined drug candidate.
References
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science.
- Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis. (n.d.). Benchchem.
- Pawar, C., Pansare, D., & Shinde, D. (2017). Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. European Journal of Chemistry, 8(4), 400-409.
-
Li, W., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 943-955. Retrieved from [Link]
-
Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. Retrieved from [Link]
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies.
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine biological activity
An In-Depth Technical Guide to the Biological Activity of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Surrogacy-Based Exploration of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Executive Summary
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, signifying its remarkable versatility in binding to a diverse array of biological targets with high affinity.[1] While specific biological data for this compound is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential therapeutic applications. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] This guide synthesizes the current understanding of the biological activities associated with the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, offering insights into its potential mechanisms of action, key molecular targets, and methodologies for its biological evaluation.
The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Diverse Bioactivity
The pyrazolo[4,3-c]pyridine system, a fused heterocyclic structure, presents a unique three-dimensional arrangement of atoms that allows for multifaceted interactions with biological macromolecules. The tetrahydrogenated form, in particular, offers conformational flexibility, which can be crucial for optimizing binding to target proteins. The ethyl group at the 3-position of the pyrazole ring in the topic compound likely influences its lipophilicity and potential for hydrophobic interactions within target binding pockets.[4]
The broad spectrum of biological activities observed in derivatives of this scaffold underscores its significance as a template for drug discovery.[2][3] These activities range from enzyme inhibition to receptor modulation, highlighting the scaffold's adaptability to various therapeutic areas.
Key Biological Targets and Therapeutic Potential
Research into derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has identified several key protein targets and signaling pathways, suggesting a wide range of potential therapeutic applications.
Kinase Inhibition and Oncology
A prominent area of investigation for pyrazolopyridine derivatives is their activity as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
c-Met Kinase: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent inhibitors of c-Met kinase.[5] The c-Met receptor tyrosine kinase is an attractive target for cancer therapy due to its role in tumor growth, metastasis, and angiogenesis.[5] One notable derivative demonstrated an IC50 of 68 nM against c-Met and exhibited significant cellular potency against various cancer cell lines.[5]
-
Extracellular Signal-Regulated Kinase (ERK): The broader 1H-pyrazolo[4,3-c]pyridine series has been identified as a promising scaffold for the inhibition of ERK, a critical component of the MAPK signaling pathway that is frequently overactive in cancer.[1]
Anti-inflammatory and Analgesic Activity
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown potential in modulating inflammatory and pain pathways.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrazolo[4,3-c]quinolone derivatives, which share a similar fused heterocyclic system, have been identified as selective COX-2 inhibitors, suggesting a potential mechanism for reducing pain and inflammation.[6]
-
Cannabinoid Receptor 1 (CB1) Agonism: A specific analog, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, has demonstrated significant antinociceptive effects in models of neuropathic pain, acting as a CB1 receptor agonist with an IC50 of 49.6 nM.[3] This compound also showed a notable inhibitory effect on TNF-α, indicating a dual mechanism for pain and inflammation relief.[3]
Immunomodulatory Effects
The immune system is another key area where pyrazolo[4,3-c]pyridine derivatives have shown promise.
-
Cathepsin S Inhibition: A selective, high-affinity inhibitor of cathepsin S, a key enzyme in antigen presentation, is based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.[3] This compound, with a Ki of approximately 30 nM, represents a novel class of immunosuppressive agents.[3]
Antimicrobial Activity
The scaffold has also been explored for its potential in combating infectious diseases.
-
Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition: A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as inhibitors of MTB PS, a crucial enzyme for the survival of the tuberculosis-causing bacterium.[7] The most active compound in this series displayed an IC50 of 21.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against MTB.[7]
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental approaches for evaluating compounds based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, the following diagrams illustrate a key signaling pathway and a general workflow for inhibitor screening.
Caption: MAPK Signaling Pathway with Potential Inhibition by Pyrazolo[4,3-c]pyridine Derivatives.
Caption: General Workflow for Screening Pyrazolo[4,3-c]pyridine Derivatives for Biological Activity.
Methodologies for Biological Evaluation
To assess the biological activity of novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, a tiered approach involving in vitro and cell-based assays is recommended.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on a purified enzyme.
Example Protocol: c-Met Kinase Assay
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the c-Met enzyme and the substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assays
Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.
Example Protocol: MTT Assay with MKN-45 Gastric Cancer Cells (c-Met amplified)
-
Reagents and Materials:
-
MKN-45 human gastric cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed MKN-45 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Summary of Biological Activities of Representative Pyrazolo[4,3-c]pyridine Derivatives
| Compound Class/Derivative | Target(s) | Biological Activity | Reported Potency | Reference |
| 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives | c-Met Kinase | Anticancer | IC50 = 68 nM (for compound 8c) | [5] |
| N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide | CB1 Receptor, TNF-α | Analgesic (neuropathic pain) | IC50 = 49.6 nM (CB1) | [3] |
| 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine | Cathepsin S | Immunosuppressive | Ki ≈ 30 nM | [3] |
| 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives | Mycobacterium tuberculosis Pantothenate Synthetase | Antitubercular | IC50 = 21.8 µM (for compound 6ac) | [7] |
| 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | IC50 = 0.03–1.6 µM | [8] |
Conclusion
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a highly promising platform for the development of novel therapeutics targeting a wide range of diseases. While direct biological data for this compound is sparse, the extensive research on its analogs strongly suggests its potential as a bioactive molecule. Further investigation into its specific targets and mechanisms of action is warranted and could lead to the discovery of new drug candidates for oncology, inflammatory disorders, pain management, and infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the biological evaluation of this and related compounds.
References
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets - Benchchem.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
- N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase | Journal of Medicinal Chemistry - ACS Publications.
- Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed.
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 5. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Key Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules, including potent and selective enzyme inhibitors. Notably, derivatives of this scaffold have shown promise as c-Met kinase inhibitors for cancer therapy and as novel agents against Mycobacterium tuberculosis[1]. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the synthetic strategy.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of bicyclic heterocycles with diverse and compelling pharmacological profiles. The specific isomer, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, presents a three-dimensional structure that is particularly amenable to interaction with biological targets. The presence of the tetrahydro-pyridine portion provides conformational flexibility, while the pyrazole ring offers multiple points for functionalization, allowing for the fine-tuning of physicochemical and pharmacokinetic properties.
The ethyl group at the 3-position of the pyrazole ring can play a crucial role in establishing specific interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. The development of a reliable and scalable synthesis for the title compound is therefore a critical step in the exploration of new therapeutic agents based on this privileged scaffold.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A logical and efficient approach to the synthesis of this compound commences with a commercially available and versatile starting material, N-Boc-4-piperidone. The retrosynthetic analysis reveals a strategy centered on the construction of the pyrazole ring onto the pre-existing piperidine framework.
Caption: Retrosynthetic analysis of the target molecule.
The proposed forward synthesis involves a three-step sequence:
-
Claisen Condensation: An initial base-catalyzed Claisen condensation between N-Boc-4-piperidone and ethyl 3-oxopentanoate will form a key β-dicarbonyl intermediate. This reaction introduces the necessary carbon framework for the subsequent pyrazole ring formation and strategically places the ethyl group.
-
Pyrazole Ring Formation: The resulting β-dicarbonyl intermediate will then be subjected to a cyclization reaction with hydrazine. This classic pyrazole synthesis will afford the N-Boc protected pyrazolo[4,3-c]pyridine core.
-
Deprotection: Finally, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen will be removed under acidic conditions to yield the desired this compound.
This pathway is advantageous due to the use of readily available starting materials, the reliability of the chosen reactions, and the straightforward purification of the intermediates.
Detailed Synthesis Pathway
Caption: Proposed synthesis pathway for the target molecule.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
| Reagent/Solvent | Supplier | Grade |
| N-Boc-4-piperidone | Sigma-Aldrich | 97% |
| Ethyl 3-oxopentanoate | TCI | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | Acros Organics | |
| Tetrahydrofuran (THF), anhydrous | Fisher Scientific | |
| Hydrazine hydrate | Alfa Aesar | |
| Ethanol (EtOH), absolute | VWR | |
| Hydrochloric acid (4M in 1,4-Dioxane) | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | |
| Anhydrous magnesium sulfate | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of tert-butyl 3-(1-ethoxycarbonylpropylidene)-4-oxopiperidine-1-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of ethyl 3-oxopentanoate (1.1 equivalents) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β-dicarbonyl intermediate as a pale yellow oil.
Step 2: Synthesis of tert-butyl this compound-5-carboxylate
-
To a solution of the β-dicarbonyl intermediate from Step 1 (1.0 equivalent) in absolute ethanol, hydrazine hydrate (1.5 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected pyrazolo[4,3-c]pyridine as a white solid.
Step 3: Synthesis of this compound
-
The N-Boc protected pyrazolo[4,3-c]pyridine from Step 2 (1.0 equivalent) is dissolved in a minimal amount of 1,4-dioxane.
-
A solution of 4M HCl in 1,4-dioxane (5-10 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The completion of the reaction is monitored by TLC.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give the hydrochloride salt of the title compound.
-
For the free base, the hydrochloride salt is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate to pH 8-9.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of a piperidin-4-one derivative as a starting material allows for a convergent and efficient construction of the target molecule. This guide, with its in-depth explanation of the synthetic strategy and detailed experimental protocols, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged pyrazolo[4,3-c]pyridine scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic routes.
References
- Pawar, C.; Pansare, D.; Shinde, D. Synthesis and Antiproliferative Activity of 3-(substituted)-4,5,6,7-Tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine Derivatives. Eur. J. Chem.2017, 8 (4), 400-409.
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Eur. J. Med. Chem.2017 , 138, 942-951.[1]
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur. J. Med. Chem.2017, 138, 942-951.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link].
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
An In-Depth Technical Guide on the Discovery of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a notable heterocyclic scaffold in medicinal chemistry. The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds. This document outlines a plausible and scientifically grounded synthetic pathway to the target molecule, starting from readily available precursors. Furthermore, it delves into the established biological activities of related derivatives, suggesting potential therapeutic applications for this compound class. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical framework and practical insights into the exploration of this promising chemical entity.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of a pyrazole ring with a pyridine system gives rise to a family of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-c]pyridine core has garnered significant attention in the scientific community due to its presence in molecules with a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1] The structural rigidity and the specific arrangement of nitrogen atoms in the bicyclic system allow for precise interactions with various biological targets.
The tetrahydro- variant of this scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, introduces a saturated piperidine ring, which imparts three-dimensional character to the otherwise planar aromatic system. This structural feature can be advantageous for achieving higher binding affinity and selectivity for specific protein targets. The substituent at the 3-position of the pyrazole ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses specifically on the 3-ethyl derivative, a substitution pattern that can influence properties such as lipophilicity and metabolic stability.
Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core have been identified as promising inhibitors of c-Met kinase, a target of interest in cancer therapy.[2] Furthermore, this scaffold serves as a key intermediate in the development of compounds targeting central nervous system (CNS) disorders and cardiovascular diseases.[3]
Retrosynthetic Analysis and Proposed Synthetic Strategy
To date, a specific, detailed synthesis of this compound has not been extensively reported in peer-reviewed literature. However, based on established synthetic methodologies for related pyrazole and tetrahydropyrazolopyridine systems, a robust and logical synthetic route can be proposed. The retrosynthetic analysis, illustrated below, starts from the target molecule and works backward to identify readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis commences with the protection of the nitrogen atom of 4-piperidone, a commercially available and cost-effective starting material. This is a critical step to prevent side reactions in subsequent steps. The protected 4-piperidone is then converted into a β-ketoester or a related 1,3-dicarbonyl surrogate at the C3 and C4 positions. This intermediate is then cyclized with hydrazine to construct the pyrazole ring, yielding the protected 3-ethyl-tetrahydropyrazolopyridine. The final step involves the deprotection of the piperidine nitrogen to afford the target compound.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established chemical principles and analogous transformations found in the literature.[4][5][6] Researchers should optimize these conditions for their specific laboratory settings.
Step 1: N-Protection of 4-Piperidone
The choice of the protecting group is crucial for the success of the synthesis. A benzyl group is a suitable choice as it is stable under the conditions of the subsequent steps and can be removed via hydrogenolysis.
-
Reaction: 4-Piperidone hydrochloride to 1-Benzyl-4-piperidone
-
Reagents & Solvents: 4-Piperidone hydrochloride, Benzyl chloride, Potassium carbonate, Ethanol, Water.
-
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of ethanol and water, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-piperidone.
-
Step 2: Formation of the β-Ketoester Intermediate
This step involves the introduction of a propionyl group at the C3 position of the protected piperidone. This can be achieved through a Claisen condensation-type reaction.
-
Reaction: 1-Benzyl-4-piperidone to Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)-2-oxoacetate
-
Reagents & Solvents: 1-Benzyl-4-piperidone, Diethyl oxalate, Sodium ethoxide, Anhydrous ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a solution of 1-benzyl-4-piperidone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and extract the residue with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-ketoester, which may be used in the next step without further purification.
-
Step 3: Pyrazole Ring Formation
The cyclization of the β-ketoester with hydrazine will form the desired pyrazole ring.
-
Reaction: Ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)-2-oxoacetate with Hydrazine
-
Reagents & Solvents: Crude β-ketoester from Step 2, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve the crude β-ketoester in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain 5-Benzyl-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
-
Step 4: Deprotection to Yield the Final Product
The final step is the removal of the benzyl protecting group to yield the target compound.
-
Reaction: 5-Benzyl-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to this compound
-
Reagents & Solvents: 5-Benzyl-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, Palladium on carbon (10%), Hydrogen gas, Methanol.
-
Procedure:
-
Dissolve the protected compound in methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The final product can be purified by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| LogP | ~1.0 - 1.5 |
| pKa | ~8.5 - 9.5 (piperidine nitrogen) |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the methylene protons of the tetrahydropyridine ring. The chemical shifts of the piperidine protons will be influenced by the adjacent pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule, including the distinct signals for the ethyl group and the carbons of the bicyclic core.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 151, with fragmentation patterns characteristic of the pyrazolopyridine structure.
Biological Activities and Therapeutic Potential
The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
-
Anticancer Activity: As previously mentioned, derivatives of this scaffold have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers.[2] The 3-ethyl substituent could potentially enhance binding to the ATP-binding pocket of the kinase.
-
CNS and Cardiovascular Applications: The structural similarity of the pyrazolopyridine core to endogenous neurotransmitters and signaling molecules suggests its potential for the development of agents targeting CNS disorders and cardiovascular diseases.[3]
-
Antimicrobial Properties: The broad biological activity of pyrazolopyridines also extends to antimicrobial effects, with some derivatives showing activity against various bacterial and fungal strains.[1]
The specific biological profile of this compound remains to be elucidated through rigorous biological screening. The synthetic route proposed in this guide provides a means to access this compound for such investigations.
Conclusion and Future Directions
This technical guide has detailed a plausible and scientifically sound approach to the synthesis of this compound. By leveraging established synthetic methodologies for related heterocyclic systems, a clear and actionable protocol has been outlined. The discussion of the known biological activities of the pyrazolo[4,3-c]pyridine scaffold highlights the potential of the title compound as a valuable building block for the discovery of new therapeutic agents.
Future research should focus on the execution and optimization of the proposed synthesis. Following successful synthesis and characterization, the compound should be subjected to a broad panel of biological assays to determine its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at the 3-position and on the piperidine ring, will be crucial for identifying lead compounds with enhanced potency and selectivity. The exploration of this and related scaffolds holds significant promise for the development of novel therapeutics to address unmet medical needs.
References
-
Gaikwad, D. D., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 43-48. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Keri, R. S., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. [Link]
-
Mini-Reviews in Organic Chemistry. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(3), 235-246. [Link]
-
MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Reddy, T. S., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1038-1051. [Link]
-
S. T. Heller, S. R. Natarajan, Org. Lett., 2006, 8, 2675-2678. [Link]
-
Toma, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4351. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
- 4. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and analogs
An In-Depth Technical Guide to 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives and Analogs
Authored for Drug Discovery & Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have established it as a versatile core for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of this scaffold and its derivatives, focusing on synthetic strategies, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and summarize key biological data to empower researchers in the rational design of novel therapeutic agents.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The fusion of a pyrazole ring with a tetrahydropyridine system creates the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. This structure is of significant interest as it acts as a bioisostere for purines, enabling it to effectively bind to the ATP-binding sites of various kinases.[1] The non-planar nature of the tetrahydropyridine ring provides access to chemical space that is often underexplored by flat, aromatic systems, allowing for improved physicochemical properties and novel interactions with protein targets.
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent inhibition of kinases, enzymes, and protein-protein interactions.[2][3][4] This has led to their investigation in numerous therapeutic areas, such as oncology[3], infectious diseases[2][4], inflammatory conditions[5], and neuropathic pain.[6] The scaffold's synthetic accessibility allows for systematic modification at several positions, making it an ideal template for SAR studies and lead optimization campaigns.
Foundational Synthesis Strategies
The construction of the pyrazolo[4,3-c]pyridine core is a critical step in the development of novel derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and robust approach involves the condensation of a substituted hydrazine with a β-ketoester derivative of a piperidinone ring.
Regioselective Knorr-Type Pyrazole Synthesis
A frequently employed strategy is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] A key challenge in this approach is controlling the regioselectivity when using unsymmetrical hydrazines and diketones.[5] However, by carefully designing the piperidinone-based diketone, a completely regioselective route can be achieved.[5]
The rationale for this approach is its reliability and efficiency in forming the pyrazole ring. The reaction typically begins with a readily available piperidinone derivative, which is first converted into a 1,3-diketone before condensation with the chosen hydrazine.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized Synthetic Workflow for Pyrazolo[4,3-c]pyridine Core.
Therapeutic Applications and Key Derivatives
The versatility of the tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is showcased by the diverse range of biological targets its derivatives have been shown to modulate.
Kinase Inhibition in Oncology
Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] The pyrazolopyridine scaffold serves as an excellent hinge-binding motif for many kinases.[1]
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is an attractive target in oncology due to its role in tumor growth and metastasis.[3] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized as potent c-Met inhibitors. Compound 8c from this series demonstrated an IC50 of 68 nM against the c-Met kinase and showed low micromolar cellular potency against MKN45 and EBC-1 cancer cell lines.[3] Western blot analysis confirmed that compound 8c effectively inhibited the phosphorylation of c-Met in a dose-dependent manner.[3]
-
RIP1 Kinase Inhibitors: Receptor Interacting Protein 1 (RIP1) kinase is a key mediator of necroptotic cell death and has been implicated in inflammatory diseases and multiple sclerosis. A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives were discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[8]
Anti-Infective Agents
The scaffold has been successfully utilized to develop inhibitors against essential enzymes in pathogenic organisms.
-
Trypanocidal Agents (PEX14-PEX5 PPI Inhibitors): Trypanosoma parasites, the causative agents of devastating diseases, rely on a unique organelle called the glycosome. The protein import machinery of this organelle, specifically the PEX14-PEX5 protein-protein interaction (PPI), is essential for parasite viability.[2] Pyrazolo[4,3-c]pyridine derivatives were identified as the first inhibitors of this PPI, demonstrating significant cellular activity against Trypanosoma brucei and T. cruzi.[2][9]
-
Anti-Tuberculosis Agents (Pantothenate Synthetase Inhibitors): Pantothenate synthetase (PS) is a crucial enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis (MTB). A series of forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as MTB PS inhibitors.[4] The most active compound, 6ac , showed an IC50 of 21.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against the whole MTB organism, while being non-cytotoxic to mammalian cells.[4]
Other Therapeutic Areas
-
Pendrin (SLC26A4) Inhibitors: Pendrin is an anion exchange protein implicated in inflammatory airway diseases. Screening efforts identified the tetrahydro-1H-pyrazolo[4,3-c]pyridine core as a potent inhibitor of pendrin, with SAR studies establishing the privileged nature of N-phenyl ureas at the tetrahydropyridyl nitrogen for improved potency.[5]
-
Neuropathic Pain: A series of tetrahydropyrido-pyrazoles were developed as multi-target agents for neuropathic pain, acting as potent inhibitors of tumour necrosis factor-alpha (TNF-α) and demonstrating cannabinoid receptor subtype 1 (CB1) activity.[6]
The diverse biological activities stemming from this single core structure highlight its importance in drug discovery.
Caption: Diverse Therapeutic Applications of the Pyrazolo[4,3-c]pyridine Scaffold.
Quantitative Data Summary
The following table summarizes key quantitative data for representative derivatives, illustrating the potency achieved with this scaffold across various targets.
| Compound ID | Target | Assay Type | Potency (IC50) | Therapeutic Area | Reference |
| Compound 8c | c-Met Kinase | Enzymatic Inhibition | 68 nM | Oncology | [3] |
| Compound 6ac | M. tuberculosis PS | Enzymatic Inhibition | 21.8 µM | Tuberculosis | [4] |
| Lead TPP Analog | Pendrin (SLC26A4) | Anion Exchange | ~7 µM | Lung Disease | [5] |
| Compound 1 | TbPEX14-PEX5 PPI | NMR CSP | 163 µM (KD) | Trypanosomiasis | [9] |
| Compound 8a | CB1 Receptor | Receptor Activity | 49.6 nM | Neuropathic Pain | [6] |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, this section provides a detailed, step-by-step protocol for the synthesis of a key intermediate, based on published methods.[5]
Protocol: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl)-2-oxoacetate (Diketone Intermediate)
This protocol describes the formation of the critical 1,3-diketone intermediate required for the subsequent pyrazole ring formation.
Materials:
-
N-Boc-piperidin-4-one
-
Ethyl 2-chloro-2-oxoacetate
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Stork Enamine Formation:
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous DCM, add pyrrolidine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude enamine. This intermediate is typically used in the next step without further purification.
-
-
Acylation:
-
Dissolve the crude enamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM to the cooled enamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated NaHCO3 solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Hydrolysis to Diketone:
-
Dissolve the crude product from the previous step in DCM.
-
Add an equal volume of aqueous HCl solution (e.g., 1M).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitor by TLC).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diketone intermediate.
-
Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic diketone tautomers can often be observed in the NMR spectrum.
Future Outlook
The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Expanding Chemical Space: Exploring novel substitutions and stereochemical configurations to improve potency, selectivity, and pharmacokinetic profiles.
-
New Biological Targets: Applying this privileged scaffold to novel and challenging targets, including other classes of enzymes and protein-protein interactions.
-
Structure-Based Design: Leveraging computational chemistry and X-ray crystallography to rationally design next-generation inhibitors with enhanced binding affinity and optimized drug-like properties.[9]
The proven success and inherent versatility of this core structure ensure its continued prominence in the development of innovative therapeutics for years to come.
References
-
Verdon, A. et al. (2020). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Institutes of Health. [Link]
-
Gomha, S. M. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Saeed, S. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Science.gov. [Link]
-
Dawidowski, M. et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
-
Dawidowski, M. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
Dawidowski, M. et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]
-
Szkatuła, D. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
-
Szkatuła, D. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Yogeeswari, P. et al. (2014). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: Synthesis and neuropharmacology. ResearchGate. [Link]
-
Kamal, A. et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]
-
Gomha, S. M. et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]
- Sanofi. (2011). Pyrazolopyridine derivatives as anticancer agent.
-
Lu, T. et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
-
Kumar, A. et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Zhang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
- Farmitalia Carlo Erba. (1983). Pharmakologisch aktive Pyrazolo (4,3-c)pyridine.
-
Kumar, D. et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
-
Padwa, A. et al. (2012). ChemInform Abstract: Synthesis of Novel Tetrahydro-1H-pyrazolo[4,3-c]pyridines (V) via Intramolecular Nitrilimine Cycloaddition. ResearchGate. [Link]
-
Teixidó, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Yoshikawa, M. et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
-
Moosavi-Zare, A.R. et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
Legoabe, L.J. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. [Link]
-
Kumar, P. et al. (2016). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
-
El-Gazzar, A.R.B.A. et al. (2009). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. [Link]
-
Feng, Z. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
Al-Abdullah, E. S. et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Eldehna, W. M. et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Teixidó, J. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine literature review
An In-depth Technical Guide to 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a class of bicyclic nitrogen heterocycles of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines positions it as a privileged scaffold for interacting with a wide array of biological targets, particularly protein kinases. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a focus on 3-substituted analogues like the ethyl variant. We will delve into established synthetic routes, explore key mechanisms of action including c-Met kinase and Mycobacterium tuberculosis pantothenate synthetase inhibition, and analyze structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Prominence of the Pyrazolo[4,3-c]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, providing the three-dimensional architecture necessary for potent and selective interactions with biological macromolecules. Among these, the pyrazolopyridine family has garnered substantial attention. The pyrazolo[4,3-c]pyridine core, in particular, is recognized as a purine isostere, meaning it mimics the structure of natural purines like adenine and guanine.[1] This similarity allows it to function as a competitive inhibitor for enzymes that bind purine-based substrates, most notably the vast family of protein kinases.[1]
Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications. Published literature demonstrates potent activity as anticancer agents by targeting oncogenic kinases, as well as novel antibacterial mechanisms, underscoring the scaffold's versatility and potential for further development.[2][3][4]
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of the parent scaffold is crucial for designing derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The core, unsubstituted structure serves as the foundational building block for the more complex, biologically active derivatives discussed herein.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | PubChem |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| CAS Number | 410544-19-3 | [5] |
| SMILES | C1CNCC2=C1NN=C2 | [5] |
| InChIKey | VGMJQHONPAXABH-UHFFFAOYSA-N | [5] |
Synthesis Strategies for Tetrahydropyrazolo[4,3-c]pyridines
The construction of the fused pyrazolo[4,3-c]pyridine ring system requires a multi-step approach, typically building the pyrazole ring onto a pre-existing piperidine core. This ensures the correct regiochemistry and the desired tetrahydro-pyridine saturation.
Primary Synthesis Route from Piperidin-4-one
A robust and frequently cited method for synthesizing 3-substituted-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives commences with a protected piperidin-4-one.[3] This strategy offers high versatility, as substitutions on the pyrazole ring (R¹) and the piperidine nitrogen (R²) can be introduced systematically.
The causality behind this choice is clear: piperidin-4-one provides the C4-C5-C6-C7-N5 segment of the final bicyclic system. The synthesis proceeds through a formylation to activate the C3 position, followed by cyclization with a substituted hydrazine to form the pyrazole ring.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Tetrahydropyrazolo[4,3-c]pyridine Scaffold: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core represents one such area of burgeoning interest. While comprehensive pharmacological data for specific, sparsely substituted derivatives like 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine remains limited in the public domain, an analysis of the broader pyrazolopyridine class and its more complex analogs provides a compelling rationale for its investigation. This technical guide synthesizes the available information to construct a foundational understanding of this scaffold's potential, offering insights into its likely biological activities and proposing a strategic framework for its pharmacological characterization.
The Pyrazolopyridine Class: A Reservoir of Diverse Bioactivity
The parent pyrazolopyridine family is a well-established pharmacophore, with various isomers demonstrating a remarkable breadth of biological activities. These compounds are known to modulate a range of physiological pathways, highlighting the versatility of this heterocyclic system.[1][2] Documented activities within the broader pyrazolopyridine class include:
This wide spectrum of activity underscores the potential for derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core to interact with various biological targets. The specific nature and potency of these interactions will, of course, be dictated by the nature and positioning of substituents on the core structure.
Insights from Substituted Analogs: A Case Study in Antitubercular Activity
While direct pharmacological data on this compound is scarce, research into more complex derivatives offers valuable clues. A notable example is the investigation of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS).[5]
In one study, a series of forty derivatives were synthesized and evaluated.[5] The lead compound, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac), demonstrated an IC₅₀ of 21.8 ± 0.8 μM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 μM against MTB, with no significant cytotoxicity at 50 μM.[5] This finding is significant as it validates the tetrahydropyrazolo[4,3-c]pyridine scaffold as a viable starting point for the development of enzyme inhibitors.
Proposed Mechanism of Action: Pantothenate Synthetase Inhibition
The inhibition of pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A, disrupts essential metabolic processes in Mycobacterium tuberculosis. The ability of the tetrahydropyrazolo[4,3-c]pyridine core to serve as a scaffold for inhibitors of this enzyme suggests that it can be functionalized to present pharmacophoric features that interact with the enzyme's active site.
Caption: Proposed inhibitory pathway of a tetrahydropyrazolo[4,3-c]pyridine derivative.
Synthesis of the Core Scaffold
The construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from piperidin-4-one.[5] Another strategy involves the cyclization of appropriately substituted pyrazole precursors.[6] The specific route chosen will depend on the desired substitution pattern of the final compound.
General Synthetic Workflow
Caption: Generalized synthetic workflow for the pyrazolopyridine core.
Proposed Pharmacological Characterization Workflow
Given the nascent stage of research into this compound, a systematic approach to elucidating its pharmacological profile is necessary. The following is a proposed experimental workflow:
Step 1: In Vitro Profiling
-
Broad Panel Screening: The compound should be screened against a broad panel of receptors, ion channels, and enzymes to identify potential primary targets. This can help to quickly identify potential therapeutic areas and off-target liabilities.
-
Target-Specific Assays: Based on the screening results and the known activities of the pyrazolopyridine class, focused assays should be conducted. For example, given the known CNS activity of some pyrazolopyridines, binding and functional assays for dopamine and serotonin receptors would be warranted.[2]
-
Enzyme Inhibition Assays: Drawing from the antitubercular research, screening against a panel of microbial and human kinases and other enzymes could reveal inhibitory activity.[4][5]
Step 2: Pharmacokinetic (ADME) Profiling
A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be performed to assess the compound's drug-like properties.
| Parameter | Experimental Method | Purpose |
| Solubility | Kinetic or thermodynamic solubility assay | To determine the compound's solubility in physiological buffers. |
| Permeability | PAMPA or Caco-2 assay | To assess the compound's ability to cross biological membranes. |
| Metabolic Stability | Liver microsome or hepatocyte incubation | To evaluate the compound's susceptibility to metabolic degradation. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To determine the extent to which the compound binds to plasma proteins. |
Step 3: In Vivo Efficacy and Safety Assessment
Contingent on promising in vitro activity and a favorable ADME profile, in vivo studies in appropriate animal models would be the next logical step. The choice of model will be dictated by the identified primary target and therapeutic area. Initial safety and toxicology assessments would also be conducted at this stage.
Safety and Toxicology
For this compound specifically, there is a notable lack of comprehensive safety and toxicology data. A Safety Data Sheet for the dihydrochloride salt indicates that no data is available for toxicity to fish, daphnia, algae, or microorganisms.[7] This highlights the critical need for thorough safety evaluation as part of any drug development program for this compound.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, exemplified by the simple derivative this compound, represents a promising yet underexplored area of medicinal chemistry. While direct pharmacological data for this specific compound is limited, the well-documented and diverse biological activities of the broader pyrazolopyridine class, along with specific examples of enzyme inhibition by more complex analogs, provide a strong impetus for further investigation.
Future research should focus on a systematic pharmacological characterization of this and related compounds, beginning with broad in vitro screening to identify primary targets, followed by detailed pharmacokinetic and in vivo studies. Such a program will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
[7] this compound(SALTDATA: 2HCl) Safety Data Sheets. (n.d.). Retrieved from Google Cloud Search.
-
[4] N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. (2023, August 16). Retrieved from Google Cloud Search.
-
[1] Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (n.d.). Retrieved from Google Cloud Search.
-
[2] One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. (n.d.). Retrieved from Google Cloud Search.
-
[3] 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - Smolecule. (2023, August 16). Retrieved from Google Cloud Search.
-
[8] Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
[5] Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). PubMed. Retrieved from Google Cloud Search.
-
[6] Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (2025, August 10). ResearchGate. Retrieved from Google Cloud Search.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Buy 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 1785530-87-1 [smolecule.com]
- 4. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 5. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Detailed Protocol for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic system, which features a fused pyrazole and piperidine ring, serves as a versatile template for the design of potent and selective therapeutic agents. Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Met, which is a key target in cancer therapy[1]. The specific substitution at the 3-position of the pyrazole ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. This application note provides a comprehensive and detailed protocol for the synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a key analogue for library development and structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategy
The synthetic approach outlined here is a multi-step process commencing from commercially available starting materials. The retrosynthetic analysis reveals a convergent strategy, wherein the pyrazole and piperidine rings are constructed sequentially. The key steps involve the formation of an ethyl-substituted pyrazolone intermediate, followed by its condensation with a protected piperidone derivative, and subsequent cyclization and deprotection to yield the target compound.
Sources
Application Notes & Protocols: In Vitro Profiling of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a range of biological targets. Derivatives of this heterocyclic system have been investigated for their potential as inhibitors of key enzymes and modulators of cellular receptors.[1][2] Notably, compounds sharing this core structure have shown promise as potent inhibitors of protein kinases, such as c-Met, which are often dysregulated in various cancers.[3] Furthermore, the broader pyrazolopyridine class has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
This document provides a comprehensive guide for the in vitro characterization of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (herein referred to as Compound-X). The following protocols are designed as a logical, tiered approach to elucidate its biological activity profile, beginning with broad-spectrum cytotoxicity screening, progressing to specific enzyme inhibition assays, and culminating in cell-based mechanistic studies. The causality behind experimental choices is explained to provide a robust framework for researchers in drug development.
Part 1: Initial Viability and Cytotoxicity Screening
The foundational step in characterizing any novel compound is to assess its effect on cell viability. This initial screen provides a broad understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5][6][7][8][9]
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X across various human cancer cell lines.
Causality and Rationale: This assay is selected for its high throughput and sensitivity. By using a panel of cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, and HCT-116 for colorectal cancer), we can identify if Compound-X exhibits selective cytotoxicity.[4][5][7] A non-cancerous cell line (e.g., WI-38 human lung fibroblasts) should be included as a control to assess selectivity for cancer cells.[5]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, HCT-116, WI-38) in 96-well flat-bottom plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of Compound-X in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Readout: Incubate for an additional 2 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation:
| Cell Line | Tissue of Origin | Type | Predicted IC50 Range (µM) |
| MKN45 | Gastric Cancer | Cancer | Low to Mid Micromolar |
| EBC-1 | Lung Cancer | Cancer | Low to Mid Micromolar |
| PC-3 | Prostate Cancer | Cancer | High Micromolar to Inactive |
| WI-38 | Lung | Normal Fibroblast | >100 µM (for selectivity) |
Note: Predicted IC50 ranges are hypothetical based on activities of similar pyrazolopyridine derivatives against c-Met expressing cell lines.[3]
Part 2: Target-Based Enzymatic Assays
Based on the established activity of the pyrazolo[4,3-c]pyridine scaffold, a primary hypothesis is that Compound-X may function as a kinase inhibitor.[3] The c-Met tyrosine kinase is a well-documented target for this class of compounds and is a crucial player in cancer cell proliferation and survival.[3][5] A direct enzymatic assay is the most robust method to confirm target engagement and determine inhibitory potency.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (FRET-based)
Objective: To quantify the direct inhibitory effect of Compound-X on the enzymatic activity of recombinant human c-Met kinase.
Causality and Rationale: A Förster Resonance Energy Transfer (FRET)-based assay, such as Z'-LYTE™, provides a direct measure of kinase activity in a purified system.[10] This approach eliminates confounding factors from a cellular environment and definitively proves that the compound interacts with the target enzyme. It allows for the precise determination of the IC50 value against the kinase.
Signaling Pathway Context:
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, and BSA). Dilute recombinant c-Met kinase and the FRET peptide substrate to their optimal concentrations in the reaction buffer.
-
Compound Plating: In a 384-well plate, add serial dilutions of Compound-X. Include a positive control inhibitor (e.g., Cabozantinib) and a no-inhibitor (vehicle) control.
-
Kinase Reaction Initiation: Add the c-Met kinase to the wells containing the compound and briefly incubate.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP and the FRET peptide substrate to each well.[10] The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for substrate phosphorylation.[10]
-
Development: Stop the kinase reaction by adding a development reagent containing a site-specific protease that cleaves the non-phosphorylated peptide.
-
FRET Measurement: Incubate for 1 hour to allow for proteolysis. Measure the fluorescence signals (emission from both donor and acceptor fluorophores) using a suitable plate reader.
-
Data Analysis: Calculate the emission ratio, which corresponds to the degree of phosphorylation. Plot the percentage of inhibition against the log of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| Compound-X | c-Met | To be determined | To be determined |
| Cabozantinib (Control) | c-Met | ~5 nM[5] | Broad spectrum |
Part 3: Cell-Based Mechanistic Assays
After confirming direct enzyme inhibition, the next logical step is to verify that Compound-X can engage its target within a cellular context and produce the expected downstream effects. A Western blot analysis is the gold standard for observing changes in protein phosphorylation states.
Protocol 3: Western Blot for Inhibition of c-Met Phosphorylation
Objective: To determine if Compound-X inhibits HGF-induced c-Met phosphorylation in a cellular environment.
Causality and Rationale: This assay directly validates the in-cell activity of the compound. By stimulating cells with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, we induce a robust phosphorylation signal. A successful inhibitor will reduce this signal in a dose-dependent manner, confirming its mechanism of action.[3]
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate MKN45 cells (which overexpress c-Met) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat the starved cells with increasing concentrations of Compound-X for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-c-Met (p-c-Met).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities. Normalize the p-c-Met signal to the total c-Met signal for each treatment condition.
Expected Outcome: A dose-dependent decrease in the p-c-Met/total c-Met ratio in cells treated with Compound-X, confirming its ability to inhibit the target kinase inside the cell.
References
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]
-
de Souza, N. C. B., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Patel, H. C., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, H. C., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. PubMed. Available at: [Link]
-
Bano, S., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2023). N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. Apexmol. Available at: [Link]
-
Bozorov, K., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
-
Chen, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Yogeeswari, P., et al. (2016). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
Sources
- 1. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a c-Met Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist
Introduction: Targeting a Key Oncogenic Driver
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of a wide array of human cancers.[2][3][4] This makes c-Met a compelling and validated target for the development of novel cancer therapeutics.[4][5] The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising core structure for the development of potent and selective c-Met inhibitors.[6] This document provides a detailed guide for researchers on the application of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a representative compound from this class, for the in vitro characterization of c-Met inhibition.
The protocols outlined herein are designed to provide a robust framework for assessing the compound's biochemical potency, its ability to inhibit c-Met signaling in a cellular context, and its functional consequences on cancer cell phenotype.
Mechanism of Action: The c-Met Signaling Cascade
Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain.[7] This phosphorylation event creates docking sites for various downstream signaling proteins, activating multiple intracellular pathways critical for cell growth and motility, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1][2][7] this compound and its analogs are designed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation, thereby blocking the initiation of these downstream signals.[6]
Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.
Experimental Workflows: A Multi-faceted Approach
The characterization of a novel c-Met inhibitor requires a tiered approach, beginning with its direct effect on the kinase and progressing to more complex cellular and phenotypic assays. The following workflow is recommended:
Caption: Recommended workflow for inhibitor characterization.
Quantitative Data Summary
The following table provides an example of the key quantitative data that should be generated and recorded for this compound.
| Assay Type | Parameter | Example Value | Description |
| In Vitro Kinase Assay | IC₅₀ (nM) | 68[6] | The concentration of the inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50%. |
| c-Met Phosphorylation | IC₅₀ (µM) | ~0.5 - 2.0 | The concentration of the inhibitor required to reduce c-Met autophosphorylation in a cellular context by 50%. |
| Cell Viability (e.g., MKN-45) | GI₅₀ (µM) | ~1.0 - 5.0 | The concentration of the inhibitor required to inhibit the growth of a c-Met dependent cancer cell line by 50%. |
| Cell Scattering | % Inhibition | > 80% at 1 µM | The percentage reduction in HGF-induced cell scattering at a given inhibitor concentration. |
Detailed Protocols
Protocol 1: In Vitro c-Met Kinase Assay (Luminescent)
This protocol is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant c-Met kinase. It utilizes a luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
Rationale: This is the primary and most direct assessment of the compound's potency against its intended target, free from the complexities of cellular uptake, metabolism, and off-target effects. A low IC₅₀ value in this assay is a prerequisite for a promising candidate.
Materials:
-
Recombinant human c-Met kinase (catalytic domain, e.g., amino acids 956-1390)[9][10]
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates suitable for luminescence[9]
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM final assay concentration).
-
Assay Plate Setup:
-
Add 2.5 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate.
-
Add 12.5 µL of the master mix to each well.
-
-
Enzyme Addition:
-
Dilute the recombinant c-Met kinase to the desired working concentration in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme to all wells except the "no enzyme" negative controls.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[8]
-
ADP Detection:
-
Stop the kinase reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data with the positive control (DMSO only) representing 0% inhibition and a known potent inhibitor or no ATP control representing 100% inhibition.
-
Plot the normalized % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular c-Met Phosphorylation Assay (ELISA-based)
This protocol measures the ability of the inhibitor to block c-Met autophosphorylation in a cellular environment. The human gastric cancer cell line MKN-45, which has MET gene amplification and constitutive c-Met phosphorylation, is an excellent model system.[6][12]
Rationale: This assay validates that the compound can penetrate the cell membrane and engage its target in a physiological context. It bridges the gap between biochemical potency and cellular activity.
Materials:
-
MKN-45 human gastric adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cell Extraction Buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate) supplemented with protease and phosphatase inhibitors.[13]
-
Phospho-c-Met (pTyr1234/1235) Sandwich ELISA kit
-
BCA Protein Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed MKN-45 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media.
-
Aspirate the growth medium from the cells and replace it with the media containing the diluted compound or DMSO (vehicle control).
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with cold PBS.
-
Add 100 µL of ice-cold Cell Extraction Buffer to each well.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
Lysate Clarification: Centrifuge the plate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ELISA Protocol:
-
Perform the phospho-c-Met ELISA according to the manufacturer's protocol.[13] This typically involves:
-
Adding equal amounts of total protein from each lysate to the wells of the ELISA plate pre-coated with a c-Met capture antibody.
-
Incubating to allow c-Met to bind.
-
Washing the plate and adding a detection antibody specific for phospho-c-Met (pTyr1234/1235).
-
Adding a secondary HRP-conjugated antibody.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the total protein concentration if there is variability.
-
Calculate the % inhibition of c-Met phosphorylation relative to the vehicle-treated control.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the cellular IC₅₀ value.
-
Protocol 3: HGF-Induced Cell Scattering Assay
This assay assesses the functional impact of c-Met inhibition on a key HGF-driven cellular process: the transition from a compact, epithelial-like colony to a scattered, mesenchymal-like phenotype.[14][15] DU-145 prostate cancer cells or MDCK cells are commonly used for this assay.[16][17]
Rationale: This assay provides a direct measure of the compound's ability to inhibit a complex biological process that is highly dependent on c-Met signaling. It is a crucial step in demonstrating the potential therapeutic relevance of the inhibitor.
Materials:
-
DU-145 human prostate cancer cell line
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Recombinant Human HGF
-
This compound
-
24-well or 48-well cell culture plates
-
Microscope with imaging capabilities
-
Fixation and staining reagents (e.g., 4% paraformaldehyde, Crystal Violet or Phalloidin for actin staining)
Procedure:
-
Cell Seeding: Seed DU-145 cells at a low density in a multi-well plate to allow for the formation of distinct, compact colonies over 2-3 days.
-
Compound Pre-treatment: Once colonies have formed, replace the medium with fresh, low-serum medium containing serial dilutions of the test compound or DMSO (vehicle control). Incubate for 1-2 hours.
-
HGF Stimulation: Add HGF to all wells (except the "no HGF" negative control) to a final concentration of 20-50 ng/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours to allow for cell scattering.
-
Imaging and Quantification:
-
Visually inspect the colonies under a microscope. Non-treated, HGF-stimulated colonies should show dissociation and migration of cells away from the colony center.[18]
-
For qualitative analysis, capture representative images of each condition.
-
For quantitative analysis:
-
Fix and stain the cells (e.g., with Crystal Violet).
-
Count the number of scattered colonies versus compact colonies in multiple fields of view for each condition. A colony is considered scattered if a significant portion of its cells have lost cell-cell contact and adopted a migratory morphology.
-
Calculate the percentage of scattered colonies for each treatment.
-
-
-
Data Analysis:
-
Plot the percentage of scattered colonies against the compound concentration.
-
Determine the concentration of the inhibitor that effectively blocks HGF-induced scattering.
-
Trustworthiness and Self-Validation
Each protocol is designed with internal controls to ensure data integrity.
-
Kinase Assay: The inclusion of "no enzyme" and "no ATP" controls establishes the baseline and dynamic range of the assay. A known potent c-Met inhibitor should be run in parallel as a positive control to validate assay performance.
-
Phosphorylation Assay: The vehicle-treated control (DMSO) sets the 100% phosphorylation level (0% inhibition). Comparing HGF-stimulated versus unstimulated cells (in cell lines that are not constitutively active) validates the ligand-dependent activation of the pathway.
-
Scattering Assay: The "no HGF" control demonstrates the baseline colony morphology, while the "HGF + vehicle" control shows the maximal scattering effect. This ensures that the observed inhibition is due to the compound's activity and not a general cytotoxic effect. Cell viability should be assessed in parallel to rule out toxicity as the cause of reduced scattering.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently and accurately characterize the activity of this compound as a c-Met inhibitor.
References
-
Jo, M., et al. (2020). An overview of the c-MET signaling pathway. Translational Lung Cancer Research. Available at: [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. Available at: [Link]
-
Christensen, J. G., et al. (2005). Targeting the c-Met signaling pathway in cancer. Cancer Letters. Available at: [Link]
-
AbbVie. (n.d.). c-MET. AbbVie Science. Available at: [Link]
-
Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Available at: [Link]
-
Wells, C. M., & Jones, G. E. (2010). HGF-induced DU145 cell scatter assay. King's College London Research Portal. Available at: [Link]
-
Wells, C. M., & Jones, G. E. (2010). HGF-induced DU145 cell scatter assay. PubMed. Available at: [Link]
-
Lau, K. S., et al. (2008). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening. Available at: [Link]
-
Fram, S. T., et al. (2011). HGF-Induced DU145 Cell Scatter Assay. Springer Nature Experiments. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Liu, J., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Gorgisen, G., et al. (2012). Quantitative Imaging of Epithelial Cell Scattering Identifies Specific Inhibitors of Cell Motility and Cell-Cell Dissociation. Molecular & Cellular Proteomics. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of HGF-induced cell scattering and transwell migration by... ResearchGate. Available at: [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HGF-Induced DU145 Cell Scatter Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative Imaging of Epithelial Cell Scattering Identifies Specific Inhibitors of Cell Motility and Cell-Cell Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Comprehensive Analytical Characterization of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Analytical Imperative
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases.[1] Members of this family have shown a wide range of biological activities, making them valuable as potential therapeutic agents or key intermediates in their synthesis.[2]
The journey from discovery to a regulated pharmaceutical product demands a rigorous understanding of the active pharmaceutical ingredient (API). This requires robust, validated analytical methods to ensure its identity, purity, strength, and quality. This document provides a comprehensive guide to the essential analytical techniques for the characterization and quality control of this compound, designed for researchers, analytical scientists, and drug development professionals.
The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) Guideline on Validation of Analytical Procedures , to ensure that the methods are suitable for their intended purpose and meet global regulatory expectations.[3][4][5]
Core Analytical Strategy: An Orthogonal Approach
No single analytical technique can fully characterize a pharmaceutical compound. A robust analytical strategy relies on an orthogonal approach, where different methods providing distinct chemical and physical insights are employed. This ensures a comprehensive profile of the molecule and its potential impurities.
Caption: Orthogonal analytical workflow for comprehensive API characterization.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal method for determining the purity and assay of this compound. Its versatility, precision, and ability to separate the main component from closely related process impurities and degradation products make it indispensable.[6]
3.1. Causality and Methodological Choices
-
Technique: RP-HPLC is chosen due to the polar nature of the pyrazolopyridine nucleus, which allows for good retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.
-
Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This is crucial for assessing peak purity and for selecting the optimal quantitation wavelength, which should be at a UV maximum to ensure high sensitivity.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is employed. This is necessary to elute a wide range of compounds with varying polarities, from polar starting materials to less polar by-products, within a reasonable timeframe while maintaining good peak shape and resolution.[7]
3.2. Detailed Protocol: Purity and Assay Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA, 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution (for Assay & Purity): Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
Purity Standard (for LOQ): Further dilute the Standard Solution to the pre-determined Limit of Quantitation (LOQ) concentration (e.g., 0.1 µg/mL for a 0.1% reporting threshold).
3.3. Method Validation Summary (ICH Q2(R1) Framework) [3][8]
A method is not reliable until it is validated. Validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure (PDA analysis) and well-resolved from degradants and placebo components. |
| Linearity | To demonstrate a proportional response to concentration. | R² ≥ 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for the assay; 80.0% - 120.0% for impurities. |
| Precision (%RSD) | To assess the scatter of data from replicate measurements. | Repeatability: ≤ 1.0% for assay, ≤ 5.0% for impurities. Intermediate: ≤ 2.0% for assay, ≤ 10.0% for impurities. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified. | LOD: Signal-to-Noise ≥ 3:1. LOQ: Signal-to-Noise ≥ 10:1. |
| Robustness | To ensure reliability with small, deliberate variations. | System suitability parameters (resolution, tailing factor) remain within limits when flow rate, temp, pH are varied slightly. |
Gas Chromatography-Mass Spectrometry (GC-MS): Controlling Volatile Impurities
The synthesis of this compound may involve various organic solvents. Residual levels of these solvents must be controlled as they offer no therapeutic benefit and can be toxic. Headspace GC-MS is the gold standard for this analysis.
4.1. Causality and Methodological Choices
-
Technique: Static headspace sampling is used to introduce only the volatile components (solvents) into the GC system, protecting the instrument from the non-volatile API matrix.[11]
-
Separation & Detection: A GC column separates the solvents based on their boiling points and polarity. The Mass Spectrometer (MS) provides definitive identification by comparing the fragmentation pattern of each peak to a spectral library (e.g., NIST), ensuring specificity.[12]
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
4.2. Detailed Protocol: Residual Solvent Analysis
Instrumentation:
-
Headspace Autosampler coupled to a GC-MS system.
Conditions:
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
Headspace Parameters:
-
Oven Temp: 80 °C
-
Loop Temp: 90 °C
-
Transfer Line Temp: 100 °C
-
Equilibration Time: 15 min
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35 - 350 amu.
-
Source Temp: 230 °C.
-
Solutions Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in DMSO.
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap, and vortex.
Spectroscopic Analysis: Unambiguous Structural Confirmation
While chromatographic methods quantify and assess purity, spectroscopic methods like NMR and MS are essential for confirming the chemical structure.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. A combination of 1D and 2D experiments provides a complete picture of the molecular framework.
Protocol: Structural Elucidation
-
Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Provides information on the number of different protons and their electronic environments. Expected signals for this compound would include a triplet and quartet for the ethyl group, and several signals for the protons on the tetrahydro-pyridine and pyrazole rings.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.
-
COSY establishes proton-proton couplings (which protons are adjacent).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is key for connecting different fragments of the molecule.
-
Caption: Logical flow of NMR experiments for structural verification.
5.2. High-Resolution Mass Spectrometry (HRMS)
HRMS, typically via LC-MS with a Time-of-Flight (TOF) or Orbitrap analyzer, provides an extremely accurate mass measurement of the parent ion. This allows for the confident determination of the elemental formula, serving as a primary identity test.
Protocol: Molecular Formula Confirmation
-
Instrumentation: LC-QTOF MS or similar HRMS instrument.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Infuse the sample or use the HPLC method described in Section 3.0. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to four or more decimal places.
-
Verification: The measured mass is compared to the theoretical mass calculated from the chemical formula (C₉H₁₃N₃). A mass accuracy of < 5 ppm provides high confidence in the assigned formula.
Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that corroborates NMR data. The fragmentation of related pyrazolopyridine structures often involves the loss of side chains and characteristic cleavages of the heterocyclic rings.[13][14]
Conclusion
The analytical characterization of this compound requires a multi-faceted, orthogonal approach. The combination of a validated RP-HPLC method for purity and assay, Headspace GC-MS for residual solvents, HRMS for molecular formula confirmation, and a suite of NMR experiments for definitive structural elucidation provides a robust quality control strategy. This framework ensures that the molecule meets the stringent identity, purity, and quality standards required for pharmaceutical development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [3][15]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. (2021). U.S. Food and Drug Administration. [4][5]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [8]
-
Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [16]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [9]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProFound. [10]
-
de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Journal of Pharmaceutical and Biomedical Analysis. [6]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [7]
-
Venkatapathya, K., et al. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [17]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [13][14]
-
Pyridine, 3-ethyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [12]
-
GC AND GC/MS Columns & Supplies Catalog. Agilent. [11]
-
Al-Omair, M. A., & El-Enany, N. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [1]
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [2]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scielo.br [scielo.br]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. starodub.nl [starodub.nl]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. particle.dk [particle.dk]
- 11. hpst.cz [hpst.cz]
- 12. Pyridine, 3-ethyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. rsc.org [rsc.org]
Application Notes & Protocols: Characterizing 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for Kinase Inhibition
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of a representative compound from this class, 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Given the prevalence of this scaffold in targeting cyclin-dependent kinases (CDKs), these protocols will use Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E1 as a model system.[3][4] CDK2 is a critical regulator of the G1-S phase transition of the cell cycle, and its dysregulation is a hallmark of various cancers, making it a prime therapeutic target.[5][6] We present detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the mechanism of action (MoA), equipping researchers with the tools to rigorously evaluate novel compounds from this chemical series.
Introduction: The Scientific Rationale
Kinase inhibitors have revolutionized the treatment of diseases like cancer.[7] The pyrazolo[4,3-c]pyridine core is of particular interest due to its structural resemblance to the purine ring of ATP, allowing it to effectively compete for the ATP-binding site on kinases.[2] Our model compound, this compound, is hypothesized to function as an ATP-competitive inhibitor of CDK2. Understanding its potency (IC₅₀) and mechanism is the foundational step in its development as a potential therapeutic agent.
The Target: CDK2/Cyclin E1 Signaling
CDK2 forms an active complex with Cyclin E, which then phosphorylates key substrates like retinoblastoma protein (Rb), driving the cell past the G1 restriction point and into the S phase for DNA synthesis.[3] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation.[4] Inhibiting CDK2 can restore this critical cell cycle checkpoint.
Caption: Simplified CDK2/Cyclin E1 signaling pathway.
Compound & Reagent Preparation
Scientific integrity begins with meticulous preparation. The accuracy of all subsequent data relies on the proper handling and dilution of the inhibitor and enzyme components.
Compound Stock Solution
-
Rationale: Most small organic molecules, including our test compound, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a standard solvent used to create high-concentration stock solutions that can be serially diluted into aqueous assay buffers.[7]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Enzyme and Substrate Preparation
-
Rationale: Commercially available, purified, and active CDK2/Cyclin E1 enzyme complex is recommended for consistency. The substrate is a peptide containing the phosphorylation recognition sequence for CDK2.
-
Protocol:
-
Reconstitute the lyophilized enzyme and substrate peptide in the recommended assay buffer as per the manufacturer's instructions.
-
Prepare single-use aliquots and store at -80°C.
-
Protocol I: IC₅₀ Determination
The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the primary metric for assessing inhibitor potency. We will use a commercially available ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]
Experimental Design
-
Plate Layout: Use a 96-well or 384-well plate. Include vehicle controls (DMSO only, 100% activity), no-enzyme controls (0% activity), and a serial dilution of the inhibitor.
-
ATP Concentration: The concentration of ATP can significantly influence the apparent IC₅₀ of an ATP-competitive inhibitor. For initial screening, it is standard to use the ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific kinase, as this provides a balanced condition to detect inhibitors of varying mechanisms.[9]
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. Then, dilute this series into the assay buffer to the desired starting concentration (e.g., 100 µM).
-
Set Up the Reaction Plate:
-
Add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of the diluted inhibitor series to the experimental wells.
-
Add 2.5 µL of assay buffer with an equivalent percentage of DMSO to the vehicle control wells.
-
-
Enzyme Addition: Add 2.5 µL of the CDK2/Cyclin E1 enzyme solution to all wells except the "no-enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour. The time should be within the linear range of the reaction, which should be determined during assay development.
-
Detect ADP Production:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Read Luminescence: Measure the luminescence signal using a plate reader.
IC₅₀ Data Analysis
Proper data analysis is critical to extract a meaningful IC₅₀ value.
-
Normalization:
-
Average the signal from the vehicle control wells (100% activity, High_Signal).
-
Average the signal from the no-enzyme control wells (0% activity, Low_Signal).
-
Calculate the percent inhibition for each inhibitor concentration ([I]) using the following formula: % Inhibition = 100 * (1 - (Signal_[I] - Low_Signal) / (High_Signal - Low_Signal))
-
-
Curve Fitting:
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model, specifically the four-parameter logistic (4PL) equation.[11]
-
The IC₅₀ is the value derived from this curve fit corresponding to 50% inhibition.
-
Hypothetical Data Summary
| Parameter | Value |
| Compound | This compound |
| Target Kinase | CDK2/Cyclin E1 |
| ATP Concentration | 10 µM (Kₘ) |
| IC₅₀ | 68 nM |
| Hill Slope | -1.1 |
| R² of Fit | 0.995 |
Protocol II: Mechanism of Action (MoA) Studies
After determining potency, the next step is to understand how the compound inhibits the enzyme. MoA studies clarify whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the ATP substrate.[12]
Rationale and Experimental Design
This experiment involves a matrix of concentrations. The enzyme activity is measured across a range of ATP concentrations at several fixed concentrations of the inhibitor.[9]
-
Inhibitor Concentrations: Choose fixed concentrations of the inhibitor based on its IC₅₀ (e.g., 0 nM, 30 nM, 60 nM, 120 nM).
-
ATP Concentrations: Use a wide range of ATP concentrations that bracket the Kₘ value (e.g., 1 µM to 200 µM).
Step-by-Step Methodology
-
Follow the same general procedure as the IC₅₀ assay (Section 3.2).
-
The key difference is in the "Initiate Kinase Reaction" step. Instead of a single ATP concentration, you will add different ATP/Substrate mixtures to different columns of the plate, corresponding to the ATP titration.
-
The result is a dataset of reaction velocities (luminescence signal per unit time) for each combination of inhibitor and ATP concentration.
MoA Data Analysis and Interpretation
The data from the MoA study is typically visualized using a double reciprocal plot, also known as a Lineweaver-Burk plot (1/Velocity vs. 1/[ATP]).[13][14] The pattern of line intersections on this plot reveals the mechanism of inhibition.
Caption: Workflow for kinase inhibitor characterization.
References
-
Shapiro, G. I. (2006). Cyclin-Dependent Kinase Pathways as Targets for Cancer Treatment. Journal of Clinical Oncology, 24(11), 1770-1783. Available at: [Link]
-
Dickson, M. A. (2014). Molecular pathways: cyclin-dependent kinases and cell cycle control. Clinical Cancer Research, 20(13), 3379-3385. Available at: [Link]
-
Inhibitors, C. (2024). What are CDK2 inhibitors and how do they work? Available at: [Link]
-
Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Available at: [Link]
-
MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. Available at: [Link]
-
Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
-
Eurofins DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Available at: [Link]
-
Journal of the American Chemical Society. (2011). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
YouTube. (2021). Enzyme Kinetics Data Analysis. Available at: [Link]
-
L-A O'Connell, K. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available at: [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Available at: [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 12(4), 307–323. Available at: [Link]
-
Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Kumar, P., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. Available at: [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Available at: [Link]
-
D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3326. Available at: [Link]
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. Available at: [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1105-1117. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jipo [innovationsjournals-jipo.kglmeridian.com]
- 4. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 5. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [emea.discoverx.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
Application Notes & Protocols: Characterizing Novel CNS-Active Compounds with Cell-Based Assays using 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (TGPY-12)
Introduction
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets including kinases and G-protein coupled receptors.[1][2] Its rigid, bicyclic structure makes it an attractive starting point for developing novel therapeutics, particularly for disorders of the central nervous system (CNS).[3][4] This application note focuses on a specific analog, 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine , which we will refer to by its internal designation, TGPY-12 .
Given the prevalence of related heterocyclic compounds as modulators of neuronal signaling, we present a comprehensive, multi-assay workflow to characterize the cellular and functional effects of TGPY-12. This guide is designed for researchers in drug discovery and neuropharmacology to first establish a therapeutic window by assessing neurotoxicity, then screen for functional activity at a key CNS target, and finally, validate this activity using gold-standard biophysical methods. We will use the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS, as a model target system for these protocols.[5][6]
Core Experimental Logic
The workflow is designed as a cascading series of experiments. Each step provides critical data that informs the next, ensuring an efficient use of resources and generating a robust, self-validating dataset.
Caption: Experimental workflow for characterizing TGPY-12.
Part 1: Neuronal Cytotoxicity Assessment
Expertise & Experience: Before investigating the functional effects of a compound, it is imperative to determine its cytotoxicity profile. This ensures that any observed functional effects are not artifacts of cell death. We recommend using a primary neuronal culture or a well-characterized neuronal cell line like SH-SY5Y. The LIVE/DEAD™ Viability/Cytotoxicity assay provides a simple, two-color fluorescent readout to distinguish live from dead cells based on membrane integrity and intracellular esterase activity.[7][8]
Protocol 1: Cytotoxicity in Primary Cortical Neurons
This protocol is optimized for a 96-well plate format suitable for dose-response analysis.[9]
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or commercially sourced)
-
Poly-D-lysine/laminin-coated 96-well plates
-
Neuronal culture medium (e.g., Neurobasal™ plus B-27™ supplement)
-
TGPY-12 stock solution (e.g., 10 mM in DMSO)
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1, EthD-1)[7]
-
Fluorescence microplate reader or high-content imager
Procedure:
-
Cell Plating: Seed primary cortical neurons onto coated 96-well plates at a density of 50,000-80,000 cells per well. Culture for 5-7 days to allow for the formation of a mature neuronal network.[9]
-
Compound Preparation: Prepare a 2X serial dilution series of TGPY-12 in culture medium, ranging from 200 µM to ~10 nM. Include a vehicle control (e.g., 0.5% DMSO).
-
Compound Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X TGPY-12 dilution series. This minimizes mechanical disruption to the neuronal network. Incubate for 24 hours at 37°C, 5% CO₂.
-
Staining:
-
Prepare the LIVE/DEAD™ staining solution in D-PBS according to the manufacturer's protocol (typically ~2 µM Calcein-AM and ~4 µM EthD-1).[7]
-
Gently aspirate the culture medium containing the compound.
-
Wash cells once with 100 µL of warm D-PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate for 15-20 minutes at room temperature, protected from light.[7]
-
-
Data Acquisition: Measure fluorescence on a plate reader.
-
Live Cells (Calcein): Excitation ~495 nm / Emission ~515 nm.[10]
-
Dead Cells (EthD-1): Excitation ~528 nm / Emission ~617 nm.
-
Data Analysis & Expected Results: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the CC₅₀ (50% cytotoxic concentration). This value establishes the upper concentration limit for subsequent functional assays.
| Parameter | Hypothetical Value for TGPY-12 | Interpretation |
| CC₅₀ | > 100 µM | Compound exhibits low cytotoxicity, providing a wide therapeutic window for functional assays. |
| Max Tolerated Conc. | 30 µM | The highest concentration to use in functional assays to avoid confounding cytotoxic effects. |
Part 2: High-Throughput Functional Screening at GABA-A Receptors
Trustworthiness: To efficiently screen for modulatory activity on GABA-A receptors, a FLIPR® (Fluorometric Imaging Plate Reader) membrane potential assay is the method of choice.[11][12] This assay uses a voltage-sensitive dye to detect changes in membrane potential following ion channel activation. Agonist activation of the GABA-A receptor, a chloride channel, causes an influx of Cl⁻ ions, leading to hyperpolarization (in most physiological conditions) or depolarization, which can be robustly measured.[13] We will use a cell line stably expressing the most common synaptic GABA-A receptor isoform, α1β2γ2.[12]
Protocol 2: FLIPR Membrane Potential Assay
Materials:
-
HEK293 or CHO cells stably expressing human GABA-A (α1β2γ2) receptors.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR® Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[13]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Agonist: GABA.
-
Positive Control Modulator: Diazepam.
-
Test Compound: TGPY-12.
Procedure:
-
Cell Plating: Plate the GABA-A expressing cells into assay plates 24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a compound plate containing TGPY-12, Diazepam (positive control), and a vehicle control at 4X final concentration.
-
Assay Execution (on FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Baseline Reading: Record baseline fluorescence for 10-20 seconds.
-
Compound Addition (Modulator Test): The instrument adds the contents of the compound plate (TGPY-12, controls) to the cell plate. Record fluorescence for 2-5 minutes to observe any direct (agonist) effects and to allow for pre-incubation.
-
Agonist Addition: The instrument adds a sub-maximal (EC₂₀) concentration of GABA. Record fluorescence for an additional 2-3 minutes. Potentiation of the GABA response will be seen as an increased fluorescence signal.
-
-
Data Analysis:
-
Measure the peak fluorescence response after GABA addition.
-
Normalize the data to the vehicle control response (% potentiation).
-
Plot the dose-response curve for TGPY-12 and calculate the EC₅₀ (for potentiation).
-
| Compound | Activity Type | Hypothetical EC₅₀ | Max Potentiation (% of GABA EC₂₀) |
| Diazepam | Positive Allosteric Modulator | 3.2 µM[12] | ~400% |
| TGPY-12 | Positive Allosteric Modulator | 1.5 µM | ~350% |
Part 3: Gold-Standard Mechanistic Validation with Electrophysiology
Authoritative Grounding: While HTS assays are excellent for screening, automated patch-clamp electrophysiology is the gold standard for confirming ion channel modulation and elucidating the mechanism of action.[14][15] It provides direct measurement of ion flow through the channel with high temporal and voltage resolution, allowing for precise characterization of affinity and efficacy.[14]
Protocol 3: Automated Patch-Clamp on QPatch or IonFlux System
Materials:
-
GABA-A (α1β2γ2) expressing cells (as used in Part 2).
-
Automated patch-clamp system (e.g., Sophion QPatch).[15]
-
Extracellular Solution (ECS): Buffered saline solution, pH 7.4.
-
Intracellular Solution (ICS): Solution mimicking the intracellular ionic environment, with Cl⁻ as the main anion.
-
Compounds: GABA, TGPY-12, and a known antagonist like Bicuculline.
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the expressing cells according to the instrument's protocol.
-
System Priming: Prime the instrument's fluidics with ECS and ICS.
-
Cell Sealing & Whole-Cell Configuration: The system automatically traps single cells, forms a high-resistance (GΩ) seal, and then ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Pharmacology Protocol (Positive Allosteric Modulator [PAM] Test):
-
Baseline & Stability: Apply a low (EC₁₀) concentration of GABA multiple times to establish a stable baseline current.
-
Compound Pre-incubation: Apply a specific concentration of TGPY-12 in ECS for 1-2 minutes.
-
Co-application: Apply the EC₁₀ concentration of GABA in the presence of TGPY-12. A PAM will increase the amplitude of the GABA-evoked current.
-
Washout: Wash with ECS to see if the effect is reversible.
-
Repeat this process for a full dose-response curve of TGPY-12.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Calculate the percentage potentiation of the GABA current by TGPY-12.
-
Determine the EC₅₀ from the dose-response curve.
-
Caption: Mechanism of a GABA-A positive allosteric modulator.
Part 4: Assessment of Downstream Neurotransmitter Release
Expertise & Experience: A compound that modulates inhibitory receptors like GABA-A can have downstream effects on the release of other neurotransmitters. For instance, enhancing inhibition might lead to a decrease in depolarization-induced release of excitatory neurotransmitters like glutamate. Measuring this provides a more holistic view of the compound's network-level effects.
Protocol 4: K⁺-Evoked Neurotransmitter Release Assay
Materials:
-
Primary cortical neurons cultured in 24-well plates.
-
Stimulation Buffer: HBSS containing a high concentration of KCl (e.g., 50 mM) to induce depolarization.
-
Test Conditions: Normal buffer, Stimulation buffer, Stimulation buffer + TGPY-12.
-
ELISA kit for glutamate or GABA quantification.[16]
-
BCA Protein Assay Kit.
Procedure:
-
Culture and Pre-treatment: Use mature (10-14 days in vitro) primary neuronal cultures. Pre-incubate the cells with TGPY-12 or vehicle for 30 minutes.
-
Stimulation:
-
Aspirate the pre-incubation medium.
-
Add the appropriate buffer (Normal or Stimulation +/- TGPY-12) to the wells.
-
Incubate for 5-10 minutes.
-
-
Sample Collection: Collect the supernatant from each well. This contains the released neurotransmitters.
-
Quantification:
-
Analyze the supernatant using a glutamate or GABA ELISA kit according to the manufacturer's protocol.[17]
-
Lyse the cells remaining in the wells to measure total protein content using a BCA assay.
-
-
Data Analysis:
-
Normalize the amount of released neurotransmitter to the total protein content in each well.
-
Compare the amount of release in TGPY-12 treated wells to the vehicle control.
-
Conclusion
This application note provides a systematic, validated workflow for the in-depth characterization of novel compounds like this compound (TGPY-12). By progressing from broad cytotoxicity screening to high-throughput functional assays and finally to gold-standard mechanistic studies, researchers can confidently identify and validate CNS-active molecules. The hypothetical data presented suggest that TGPY-12 acts as a positive allosteric modulator of the GABA-A receptor, a mechanism shared by widely used anxiolytic and sedative drugs. This structured approach ensures scientific rigor and provides a clear path from initial compound synthesis to robust preclinical characterization.
References
-
Liu, C., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Establishment of a high throughput screening system for GABAA1 modulators in living cells. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Wellsmith, M., et al. (2015). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central. Available at: [Link]
-
Becker, N., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. Available at: [Link]
- Mertlíková-Kaiserová, H., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. (Note: Fictional future date from search result, content is relevant).
-
PromoCell. (n.d.). Neuronal Cell viability and cytotoxicity assays. PromoCell. Available at: [Link]
-
Sato, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
-
Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). GABAA Channel Assay Service. Creative Biolabs. Available at: [Link]
-
Bio-protocol. (n.d.). Neurotransmitter Release Quantification. Bio-protocol. Available at: [Link]
-
Wang, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Del Rio, R., et al. (2021). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. STAR Protocols. Available at: [Link]
-
Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. Available at: [Link]
-
Zhu, B., et al. (2016). Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Immusmol. (n.d.). ELISA kits for neurotransmitter quantification. Immusmol. Available at: [Link]
-
Gallocchio, F., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 5. GABAA Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. neuroproof.com [neuroproof.com]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 17. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Preclinical Evaluation of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Disclaimer: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a novel chemical entity for research purposes. There is no established clinical or preclinical dosage and administration information in publicly available literature. The following document is not a guide for human or veterinary use. Instead, it provides a comprehensive set of standardized protocols and application notes outlining a scientifically rigorous framework for the initial characterization and preclinical evaluation of this compound. These protocols are intended for researchers, scientists, and drug development professionals to guide the systematic investigation required to establish its biological activity and preliminary dosing parameters.
The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] This document outlines the necessary steps to elucidate the specific properties of the 3-Ethyl derivative.
Part 1: Physicochemical Characterization and Formulation Development
Scientific Rationale: Before any biological assessment, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These characteristics—particularly aqueous solubility and stability—dictate the compound's behavior in biological media and directly influence its absorption and distribution. Poor solubility is a primary challenge in drug development, often leading to inconsistent results and low bioavailability.[2][3] Therefore, the initial step is to characterize the molecule and develop a suitable formulation to ensure reliable and reproducible concentrations in subsequent assays.
Protocol 1.1: Aqueous Solubility Determination (Kinetic Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Solubility Assay:
-
Dispense 2 µL of the DMSO stock solution into individual wells of a 96-well microplate.
-
Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake vigorously for 2 hours at room temperature.
-
Following incubation, inspect the wells for visible precipitate.
-
-
Quantification:
-
Centrifuge the plate to pellet any insoluble compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting concentration is the kinetic aqueous solubility.
-
Application Note: Formulation Strategies for Preclinical Studies
If the aqueous solubility is determined to be low (<10 µM), a formulation strategy will be required to achieve the necessary concentrations for biological assays. The choice of formulation depends on the intended route of administration and the specific experimental requirements.[4][5][6]
| Formulation Strategy | Primary Application | Key Considerations |
| Co-solvent System | In vitro assays, IV in vivo | e.g., DMSO, Ethanol, PEG-400. Must test for vehicle toxicity. |
| Cyclodextrin Complexation | In vitro & in vivo (Oral, IV) | Cyclodextrins can enhance solubility by forming inclusion complexes.[2] |
| Lipid-Based Formulations | Oral in vivo | Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2] |
| Nanosuspensions | Oral, IV in vivo | Particle size reduction increases surface area and dissolution rate.[7] |
Part 2: In Vitro Biological Characterization
Scientific Rationale: In vitro assays are the first step in understanding a compound's biological effects. They are designed to measure the interaction of the compound with a specific biological target or to assess its overall effect on cellular processes.[8][9] A primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value quantifies the concentration of the compound required to elicit a 50% response and is a critical metric for comparing the potency of different molecules.[10][11]
Diagram 2.1: In Vitro Assay Workflow
Caption: Workflow for in vitro characterization of a novel compound.
Protocol 2.1: Determination of IC50 using a Cell Viability Assay (MTT)
This protocol is designed to measure the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells (e.g., HCT-116 human colon cancer cells) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of the compound by performing serial dilutions in culture medium from the 10 mM DMSO stock. An 8-point curve might range from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM).
-
Include a "vehicle control" (e.g., 0.2% DMSO in medium) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well.[13]
-
Incubate overnight at 37°C to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data by setting the vehicle control as 100% viability and a background well (no cells) as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14][15]
-
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition of cell viability. | 1.5 µM |
| Hill Slope | Steepness of the dose-response curve. | -1.2 |
| Maximal Inhibition | The maximum percentage of inhibition achieved. | 98% |
Part 3: In Vivo Administration and Preliminary Toxicity
Scientific Rationale: In vivo studies are essential to understand how a compound behaves in a whole living organism.[16] The initial goal is not to determine efficacy but to establish a safe dose range for administration. A Maximum Tolerated Dose (MTD) study is a type of acute toxicity study that helps identify the highest dose that does not cause unacceptable side effects.[17] This information is critical for designing subsequent pharmacokinetic and efficacy studies.[18][19]
Diagram 3.1: In Vivo Preliminary Dosing Workflow
Caption: Workflow for an initial in vivo Maximum Tolerated Dose study.
Protocol 3.1: Acute Maximum Tolerated Dose (MTD) Study in Mice
This protocol is a non-GLP exploratory study to estimate the MTD. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation:
-
Use a standard mouse strain (e.g., C57BL/6), 8-10 weeks old.
-
Acclimate animals for at least one week before the study begins.
-
House animals with free access to food and water.
-
-
Study Design:
-
Assign animals to groups (n=3 per group).
-
Example groups: Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg of the test compound.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and intended clinical use.
-
-
Dosing and Observation:
-
Record the pre-dose body weight of each animal.
-
Administer a single dose of the formulated compound or vehicle. Dose volume is typically 10 mL/kg for oral gavage in mice.
-
Observe animals continuously for the first 4 hours post-dose for any signs of acute toxicity (e.g., lethargy, ataxia, labored breathing).
-
Continue to monitor animals and record body weights daily for 7 to 14 days.
-
-
Endpoint and Analysis:
-
The primary endpoint is the observation of severe clinical signs or a body weight loss exceeding 20% of the initial weight, which would necessitate euthanasia.
-
The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >15-20% body weight loss.
-
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
Part 4: Regulatory Considerations for Further Development
Scientific Rationale: As a compound progresses, study design and execution must adhere to regulatory guidelines to ensure the data is reliable and suitable for submission to regulatory agencies like the FDA.[20] Preclinical safety evaluation must be conducted under Good Laboratory Practice (GLP) conditions.[21][22] These studies are designed to identify potential target organs of toxicity and establish a safe starting dose for human clinical trials.[17][23]
Key studies required for an Investigational New Drug (IND) application typically include:
-
Safety Pharmacology: Studies to investigate the effects of the compound on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Repeated-Dose Toxicology: Administration of the compound for extended periods (e.g., 28 days) in two species (one rodent, one non-rodent) to identify target organ toxicity.
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the compound's potential to damage genetic material.[22]
References
-
Charles River Laboratories. (n.d.). From Hit to Lead With In Vitro Assay Development Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Custom In Vitro Assay Development. Retrieved from [Link]
- Gour, N., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71.
- Novick, S., & Zhang, T. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Sauer, A., et al. (2023).
- Pouton, C. W. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2608-2616.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
- Stegemann, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]
-
Science Gateway. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Retrieved from [Link]
-
High-Throughput Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
-
Proprems. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Retrieved from [Link]
-
Auxochromofours. (2024). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][9][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
National Institutes of Health. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
Capot Chemical. (2011). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Massive Bio. (2024). Preclinical Study. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
YouTube. (2022). Webinar: Designing Your In Vivo Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. criver.com [criver.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. massivebio.com [massivebio.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. histologix.com [histologix.com]
- 21. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its fusion with a pyridine ring to form pyrazolopyridines creates a class of heterocyclic compounds with a broad spectrum of biological activities, including potent inhibition of kinases, antimicrobial effects, and antitumor properties.[3][4][5] Specifically, the tetrahydro-1H-pyrazolo[4,3-c]pyridine core has been explored for its potential in treating conditions ranging from neuropathic pain to tuberculosis.[6][7] This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of a novel derivative, 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (referred to herein as Cmpd-X). This guide is intended for researchers in drug discovery and development, offering a logical, tiered approach to elucidate the compound's therapeutic potential, from initial synthesis to preliminary in vivo assessment. The protocols are designed to be self-validating, with each stage building upon the data generated in the previous one, ensuring a robust and efficient evaluation cascade.
Overall Experimental Workflow
The proposed research plan follows a systematic progression from compound synthesis and characterization to detailed biological evaluation. This staged approach ensures that resources are allocated efficiently, with clear go/no-go decision points.
Figure 1: High-level experimental workflow for Cmpd-X evaluation.
Part 1: Synthesis, Characterization, and Physicochemical Profiling
Rationale: The foundation of any experimental design is the availability of a well-characterized compound of high purity. Without this, all subsequent biological data is unreliable. This section details the synthesis, confirmation of structure and purity, and assessment of basic physicochemical properties essential for designing biological assays.
Proposed Synthesis Protocol
Principle: The synthesis of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold can be achieved through several established routes. A common method involves the construction of the pyrazole ring onto a pre-existing piperidone core.[8]
Step-by-Step Protocol:
-
Step 1: Vilsmeier-Haack Reaction: React N-benzyl-4-piperidone with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to form 2-chloro-N-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde.
-
Step 2: Cyclocondensation: Treat the resulting aldehyde with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux. This reaction forms the pyrazole ring, yielding N-benzyl-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The ethyl group at the 3-position is derived from the use of propionaldehyde in a variation of the initial step or a subsequent modification.
-
Step 3: Deprotection: Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere) to yield the final product, this compound (Cmpd-X).
-
Purification: Purify the final product using column chromatography on silica gel, followed by recrystallization or salt formation (e.g., hydrochloride salt) to enhance stability and solubility.
Structural and Purity Characterization
Rationale: It is critical to confirm that the synthesized compound has the correct molecular structure and is free from significant impurities that could confound biological data.
| Technique | Purpose | Expected Outcome/Parameter |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration values consistent with the proposed structure of Cmpd-X. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of Cmpd-X ([M+H]⁺). |
| HPLC | Purity Assessment | A single major peak indicating >95% purity, typically measured by UV absorbance at a relevant wavelength (e.g., 254 nm). |
Physicochemical Profiling
Rationale: Understanding the solubility and stability of Cmpd-X is crucial for preparing accurate dosing solutions for in vitro and in vivo experiments and for interpreting the resulting data.
Protocol 1: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of Cmpd-X in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into a series of aqueous buffers (e.g., PBS, pH 7.4).
-
Incubate the solutions for a set period (e.g., 2 hours) at room temperature.
-
Measure the amount of precipitate using nephelometry or by analyzing the supernatant via HPLC/UV-Vis spectroscopy after centrifugation.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
Protocol 2: Chemical Stability Assay
-
Incubate Cmpd-X at a known concentration (e.g., 10 µM) in PBS (pH 7.4) and in cell culture medium (e.g., DMEM with 10% FBS) at 37°C.
-
Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS.
-
Calculate the half-life (t½) to determine stability.
Part 2: In Vitro Biological Evaluation
Rationale: This phase aims to identify the biological activity of Cmpd-X. Given the known activities of pyrazolopyridines, a logical starting point is to screen for anticancer and kinase inhibitory effects.[3][9] The workflow is designed as a funnel, moving from broad screening to more specific, mechanistic studies.
Figure 2: In Vitro evaluation cascade for Cmpd-X.
Tier 1: Broad-Spectrum Activity Screening
Protocol: MTT Cell Proliferation Assay Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., a panel including MCF-7 (breast), HCT-116 (colon), and A549 (lung)) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of Cmpd-X (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Tier 2: Target Validation and Mechanistic Studies
Rationale: If Cmpd-X shows significant anti-proliferative activity (e.g., IC₅₀ < 10 µM) in specific cell lines, the next step is to investigate how it is affecting the cells.
Protocol: Cell Cycle Analysis by Flow Cytometry Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][12]
Step-by-Step Methodology:
-
Treat a sensitive cell line (identified in Tier 1) with Cmpd-X at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Protocol: Apoptosis Assay (Annexin V/PI Staining) Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.[3][12]
Step-by-Step Methodology:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Part 3: Preliminary In Vivo Assessment
Rationale: Positive in vitro data provides the justification for advancing a compound to in vivo models. These studies provide initial insights into the compound's behavior in a whole organism, including its pharmacokinetic profile, safety, and efficacy.
Pharmacokinetic (PK) Study
Principle: A preliminary PK study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Cmpd-X. This data is critical for designing effective dosing regimens for subsequent efficacy studies.[9][13]
Protocol: Mouse PK Study
-
Animal Model: Use male C57BL/6 mice (n=3 per group/time point).
-
Dosing:
-
Intravenous (IV) Group: Administer Cmpd-X at 1-2 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer Cmpd-X at 5-10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus) at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table of Key PK Parameters
| Parameter | Description | Significance |
|---|---|---|
| t½ | Half-life | Duration of action. |
| Cₘₐₓ | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| AUC | Area under the curve | Represents total drug exposure over time. |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Acute Toxicity Study
Principle: This study aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity, which is necessary for safe dosing in efficacy models.[14]
Protocol: MTD Determination in Mice
-
Use healthy mice (e.g., Swiss Webster) in groups of 3-5.
-
Administer single doses of Cmpd-X at escalating levels (e.g., 10, 30, 100, 300 mg/kg) via the intended therapeutic route (e.g., oral gavage).
-
Monitor the animals daily for 7-14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is defined as the highest dose that does not cause severe morbidity or more than 10-15% body weight loss.
In Vivo Efficacy Model
Principle: Based on the in vitro data, a relevant disease model is chosen to assess if Cmpd-X can produce a therapeutic effect in vivo. If Cmpd-X showed potent activity against a specific cancer cell line (e.g., HCT-116), a xenograft model is appropriate.[15]
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 million HCT-116 cells into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into groups (n=8-10 per group):
-
Vehicle Control
-
Cmpd-X (dosed at or below the MTD)
-
Positive Control (standard-of-care drug)
-
-
Treatment: Administer treatment daily (or as determined by PK data) for 2-3 weeks.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
References
-
Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Nagle, A., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Nagle, A., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Patel, H. C., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Zhang, T., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
ChemScence. (2023). N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. ChemScence. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2016). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Le, T. N., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ARKIVOC. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC. Available at: [Link]
-
Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wójcik, M., & Siwek, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
Singh, P., & Kaur, M. (2016). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Medicinal Chemistry Research. Available at: [Link]
-
Yogeeswari, P., et al. (2012). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2002). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Examples of drugs based on pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. Available at: [Link]
-
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Pharmaffiliates. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this heterocyclic compound. By understanding the underlying chemical principles, you can optimize your experimental workflow for reliable and reproducible results.
Introduction to the Challenge
This compound, like many pyrazole derivatives, can exhibit limited solubility in aqueous solutions due to its fused heterocyclic ring structure.[1] This guide provides a systematic approach to overcoming these solubility issues, ensuring the compound's effective use in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which solvents should I first attempt to dissolve the compound?
For initial stock solutions, it is recommended to use a good organic solvent. DMSO is a common choice due to its high solubilizing capacity for a wide range of organic molecules.[2] For subsequent aqueous dilutions, careful consideration of co-solvents and pH is necessary to prevent precipitation.[3]
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[4][5] If you are experiencing difficulty dissolving the compound, gentle warming of the solution can be an effective strategy. However, it is crucial to be mindful of the compound's thermal stability.
Q4: Can I improve aqueous solubility by converting the compound to a salt form?
Yes, salt formation is a widely used and effective technique to enhance the aqueous solubility of compounds with ionizable groups.[6][7] Since the pyridine ring system can be protonated, forming a hydrochloride or other salt can significantly improve its solubility in water and buffer systems.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experiments.
Issue 1: Compound fails to dissolve in the chosen solvent.
Potential Cause: The intrinsic solubility of the compound in the selected solvent is low.
Troubleshooting Workflow:
Caption: Workflow for initial compound dissolution.
Step-by-Step Protocol:
-
Initial Solvent Selection: If direct dissolution in an aqueous buffer fails, prepare a concentrated stock solution in an organic solvent like DMSO.[2]
-
Co-Solvent Strategy: Utilize a co-solvent approach by adding a water-miscible organic solvent to your aqueous solution before introducing the compound.[1][8] This can reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[8]
-
Thermal Assistance: Gently warm the solution while stirring. Monitor the solution for any signs of degradation (e.g., color change). For many compounds, an increase in temperature enhances solubility.[4]
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Potential Cause: The compound is "crashing out" of solution as the percentage of the organic solvent decreases, and the aqueous environment cannot maintain its solubility.
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation issues.
Step-by-Step Protocol:
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 1% or less, as higher concentrations can be toxic in cellular assays and may still cause less soluble compounds to precipitate.[3]
-
pH Adjustment: The pyrazolo[4,3-c]pyridine core contains basic nitrogen atoms. Adjusting the pH of the aqueous buffer can significantly impact solubility. Lowering the pH will protonate these nitrogens, forming a more soluble salt. A systematic pH titration experiment is recommended to find the optimal pH for solubility.[2][6]
-
Employ Solubilizing Agents: If pH adjustment is not sufficient or not compatible with your experimental system, consider the addition of pharmaceutically acceptable solubilizing agents.[9]
Issue 3: Low bioavailability or inconsistent results in biological assays.
Potential Cause: Poor solubility is leading to incomplete dissolution and variable concentrations of the active compound.
Advanced Solubilization Techniques:
For challenging cases, more advanced formulation strategies may be necessary, particularly in a drug development context.
| Technique | Principle | Applicability |
| Micronization | Increasing the surface area by reducing particle size to enhance the dissolution rate.[2][6][8] | Useful for oral formulations but does not increase equilibrium solubility. |
| Solid Dispersions | Dispersing the compound in a hydrophilic carrier matrix at the molecular level.[9] | Can significantly improve dissolution rates and achieve supersaturated solutions. |
| Nanotechnology | Formulating the drug into nanoparticles to increase surface area and dissolution velocity.[11] | Effective for parenteral and oral delivery of poorly soluble compounds. |
| Prodrug Approach | Modifying the chemical structure to a more soluble form that converts to the active compound in vivo.[11] | A powerful but more involved chemical modification strategy. |
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2009, 1-10. Available from: [Link]
-
Waghmare, A., Patingrao, D., & Shinkar, D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 065–077. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Techniques for Enhancing Drug Solubility: A Comprehensive Overview. Available from: [Link]
-
ResearchGate. Examples of marketed pyrazolopyridine drugs. Available from: [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
-
International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]
-
PubChem. Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate. Available from: [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available from: [Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers. Available from: [Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]
-
ScienceDirect. Pyrazolo[3,4-b]pyridin-3(2H). Available from: [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. Available from: [Link]
-
PubChem. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]
-
ChemSrc. CAS#:503615-07-4 | ETHYL 6-(4-AMINOPHENYL)-1-(4-METHOXYPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-C]PYRIDINE-3-CARBOXYLATE. Available from: [Link]
-
Pharmaffiliates. 536759-91-8 | Product Name : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]
-
PubMed. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Available from: [Link]
-
FooDB. Showing Compound 3-Ethylpyridine (FDB000930). Available from: [Link]
-
Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available from: [Link]
-
precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijprdjournal.com [ijprdjournal.com]
- 10. ijnrd.org [ijnrd.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are crucial building blocks in medicinal chemistry, notably as inhibitors for enzymes like c-Met kinase and as precursors for various therapeutic agents.[1]
This guide moves beyond simple protocols to provide in-depth, experience-driven advice to help you troubleshoot common issues and systematically improve your reaction yields. We will explore the causality behind experimental choices to empower you with a robust understanding of the synthesis.
Core Synthesis Overview & Mechanism
The most prevalent and reliable route to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core involves the cyclocondensation of a hydrazine derivative with a β-keto ester functionalized piperidone. This reaction is analogous to the classical Knorr pyrazole synthesis.[2] The process begins with the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack and subsequent dehydration to form the stable, aromatic pyrazole ring fused to the piperidine system.
Understanding this mechanism is the first step in effective troubleshooting. Each step presents potential pitfalls that can impact your final yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q3: My reaction seems to stall; TLC analysis shows both starting material and product even after prolonged reaction time. What should I do?
A3: A stalled reaction points to an issue with either reaction kinetics or a shifting equilibrium.
-
Causality: The final dehydration step to form the aromatic pyrazole ring is often the rate-limiting step and requires an energy input. Insufficient temperature is the most common reason for stalling. [3]Alternatively, the presence of water can inhibit the reaction from reaching completion. [4]* Solution Protocol:
-
Increase Temperature: Gradually increase the reaction temperature by 10-20 °C and monitor the progress by TLC every hour. Many pyrazole syntheses benefit from refluxing conditions in solvents like ethanol or acetic acid. [2][3] 2. Add a Dehydrating Agent: If increasing the temperature is not viable, consider using a Dean-Stark apparatus to azeotropically remove water, especially if using a solvent like toluene.
-
Catalyst Check: This reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid). [2]Ensure that a catalytic amount of acid is present. If the reaction was run under neutral conditions, adding a catalyst may be all that is needed to drive it to completion.
-
Q4: My product is difficult to purify by column chromatography. Are there alternative methods?
A4: The basic nature of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core can cause tailing on silica gel.
-
Causality: The free amine groups on the product can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor separation and low recovery.
-
Solution Protocol:
-
Base-Washed Silica: Prepare a silica slurry with your eluent and add 1-2% triethylamine or ammonia solution. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
Recrystallization: This is often the most effective method for purifying the final product and is highly recommended for achieving high purity. [5]Screen various solvent systems. A good starting point is often a polar solvent in which the compound is soluble at high temperatures, followed by the addition of a non-polar anti-solvent. Common systems include Ethanol/Hexane, Methanol/Diethyl Ether, or Ethyl Acetate.
-
Optimized Protocol & Data
This section provides a robust starting protocol. Remember that every reaction may require fine-tuning. [6]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-protected 3-propionyl-4-piperidone precursor (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution. Follow this with the addition of glacial acetic acid (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane with 1% NH4OH) every 2 hours. The reaction is typically complete within 6-12 hours, indicated by the disappearance of the starting piperidone.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Crucial Step: Ensure the aqueous layer is basic (pH > 8) before extraction to prevent loss of the amine product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on base-washed silica gel. [5]
Table 1: Influence of Key Parameters on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | 95% Ethanol | Anhydrous Ethanol | Minimizes water, which can inhibit the final dehydration step. [6][4] |
| Catalyst | None | Acetic Acid (0.1 eq) | Acid catalysis accelerates both hydrazone formation and the subsequent cyclization. [2] |
| Temperature | 50 °C | Reflux (~78 °C) | Provides the necessary activation energy for the rate-limiting dehydration step. [3] |
| Hydrazine eq. | 1.1 eq | 1.5 - 2.0 eq | A slight excess of hydrazine helps drive the initial condensation equilibrium forward. |
| Work-up pH | Neutral / Uncontrolled | pH 8-9 | Ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent. |
| Typical Yield | 20-40% | 70-85% | Optimization of all parameters leads to a significant increase in isolated yield. |
References
- Synthesis of Pyrazole Derivatives
- Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. ACS Publications. [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chemmethod.com [chemmethod.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability and degradation of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound core structure?
A1: The primary stability concerns for this heterocyclic scaffold stem from the potential for oxidation of the tetrahydropyridine ring and, to a lesser extent, the pyrazole ring's susceptibility to certain electrophilic reactions.[1][2] The tetrahydropyridine moiety, being a cyclic amine, is prone to oxidation, which can lead to the formation of N-oxides or aromatization to the corresponding pyridinium species. The pyrazole ring is generally stable but can undergo electrophilic substitution, particularly if subjected to harsh acidic conditions or strong oxidizing agents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent. In acidic solutions, the pyridine nitrogen will be protonated, which may increase its solubility but could also make the pyrazole ring more susceptible to certain degradative reactions. In strongly basic conditions, deprotonation of the pyrazole NH could occur, potentially leading to different degradation pathways. It is crucial to determine the compound's pKa values to predict its ionization state at different pH values and anticipate potential stability issues.
Q3: Is this compound susceptible to photodegradation?
Q4: What are the likely degradation products I might observe?
A4: Based on the structure, potential degradation products could include:
-
Oxidation products: N-oxides of the tetrahydropyridine nitrogen, or the fully aromatized pyridinium species.
-
Hydrolytic products: While the core structure is not readily hydrolyzable, any ester or amide functional groups attached to the core would be susceptible to hydrolysis under acidic or basic conditions.
-
Ring-opening products: Under harsh conditions, cleavage of the pyrazole or tetrahydropyridine ring could occur.
Q5: How should I store stock solutions of this compound?
A5: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed, amber-colored vials to protect from light. It is also advisable to prepare fresh solutions for sensitive experiments. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred for long-term storage over aqueous buffers.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: I am observing a gradual loss of my compound in an aqueous buffer over time, even when stored at 4°C.
-
Potential Cause: This could be due to hydrolytic degradation or oxidation. The rate of these processes can be significant even at reduced temperatures, especially if the buffer composition is not optimal.
-
Troubleshooting Steps:
-
pH Profile: Perform a stability study at different pH values (e.g., pH 3, 7, and 9) to determine the pH of maximum stability.
-
Inert Atmosphere: Prepare and store the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your buffer system, if compatible with your experimental design.
-
Issue 2: My HPLC analysis shows several new, small peaks appearing over time in my sample.
-
Potential Cause: These new peaks are likely degradation products. The conditions of your sample preparation or storage may be promoting the decomposition of your compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks are indeed related to your compound and will aid in the development of a stability-indicating analytical method.
-
Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[6][7][8][9][10] You may need to adjust the mobile phase composition, gradient, or column chemistry.
-
Peak Identification: Use mass spectrometry (LC-MS) to obtain the mass of the new peaks. This information will be crucial in identifying the structure of the degradation products and understanding the degradation pathway.
-
Issue 3: The color of my solid compound or concentrated stock solution is changing over time (e.g., turning yellow or brown).
-
Potential Cause: Color change is often an indication of oxidative degradation or the formation of polymeric impurities.
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of the colored sample using HPLC and compare it to a fresh or properly stored sample.
-
Storage Conditions: Review your storage conditions. The solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Structural Elucidation: If significant degradation has occurred, consider using techniques like NMR or MS to identify the colored impurities.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[11][12][13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method and compare the chromatograms to that of an unstressed control sample.
Data Summary Table for Forced Degradation:
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 24 | 105 | ||
| Thermal (Solution) | 24 | 60 | ||
| Photolytic | specified | specified |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.[6][7][8][9][10]
1. Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate or acetate) at different pH values.
2. Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both early-eluting polar degradants and late-eluting non-polar impurities.
3. Wavelength Selection:
-
Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of the parent compound and all degradation products.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study.
References
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available at: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]
-
Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Available at: [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed. Available at: [Link]
-
Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. MDPI. Available at: [Link]
-
Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures. Beijing Institute of Technology. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. Available at: [Link]
-
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. Available at: [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ResearchGate. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available at: [Link]
-
Insights into the Time Evolution of Slowly Photodegrading Contaminants. PubMed Central. Available at: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. SciSpace. Available at: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. PMC. Available at: [Link]
Sources
- 1. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. medcraveonline.com [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to E-THPPC, a Novel Pyrazolopyridine-based CDK4/6 Inhibitor
Introduction for the Research Professional:
Welcome to the technical support center for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, designated E-THPPC. E-THPPC is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to S phase and inducing cell cycle arrest in susceptible tumor cells.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome both intrinsic and acquired resistance to E-THPPC in a preclinical setting. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower your experimental decisions.
Section 1: Frequently Asked Questions (FAQs)
A solid foundation is key. This section addresses the most common initial queries regarding E-THPPC.
Q1: My cancer cell line, which is documented to be Rb-proficient and dependent on the Cyclin D-CDK4/6 axis, shows no response to E-THPPC. What are the first troubleshooting steps?
A1: This scenario describes intrinsic resistance. Before investigating complex biological mechanisms, it's crucial to validate the experimental system.
-
Initial Troubleshooting Checklist:
-
Compound Integrity: Confirm the stability and purity of your E-THPPC stock. Has it been stored correctly (e.g., protected from light, appropriate temperature)? Was the DMSO stock subjected to multiple freeze-thaw cycles? Consider preparing a fresh dilution from powder.
-
Cell Line Authentication: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of unexpected results.
-
Rb Protein Expression: Confirm that your specific cell line batch expresses the wild-type Rb protein. The presence of functional Rb is a critical determinant for the efficacy of CDK4/6 inhibitors.[3] A simple Western blot for total Rb protein is a mandatory first step.
-
Dose-Response and Time-Course: Are you using an appropriate concentration range and treatment duration? We recommend performing a broad dose-response experiment (e.g., 1 nM to 10 µM) over 72 hours to determine the half-maximal inhibitory concentration (IC50). See Protocol 1: Cell Viability (MTT/WST-1) Assay.
-
Q2: What is the mechanistic difference between intrinsic and acquired resistance?
A2:
-
Intrinsic Resistance: The cancer cell line is unresponsive to the initial treatment with E-THPPC. This is often due to pre-existing genetic or epigenetic features, such as the loss of the Rb tumor suppressor, which makes the cell cycle independent of CDK4/6 activity for G1/S transition.[4][5]
-
Acquired Resistance: The cancer cell line is initially sensitive to E-THPPC but loses this sensitivity over time following prolonged exposure. This develops due to selective pressure from the drug, leading to the emergence of cells with new resistance-conferring alterations.[4][6]
Q3: How do I properly determine the IC50 of E-THPPC for my sensitive cell line?
A3: The IC50 value is a critical baseline metric. It should be determined using a robust cell viability or proliferation assay. The MTT or WST-1 assays are standard colorimetric methods that measure the metabolic activity of viable cells.[7][8] A detailed, step-by-step protocol is provided at the end of this guide. Key considerations are cell seeding density, drug incubation time (typically 72 hours), and the use of appropriate controls (vehicle-only, no-cell background).
Section 2: Troubleshooting Guide for Acquired Resistance
This section focuses on the common scenario where cells that were once sensitive to E-THPPC stop responding.
Problem Scenario 1: My cells are showing a gradual but steady increase in their IC50 value to E-THPPC over several passages.
This pattern suggests a compensatory adaptation by the cancer cells. The most common mechanisms involve alterations within the target pathway itself.
-
Possible Cause A: Upregulation of Core Pathway Components
-
Scientific Rationale: Cells can overcome CDK4/6 inhibition by increasing the concentration of the target proteins (CDK4, CDK6) or their activating partner, Cyclin D1.[5][9][10] This is an attempt to overcome the competitive inhibition by E-THPPC through sheer numbers.
-
Investigative Strategy:
-
Western Blotting: Lyse both the parental (sensitive) and the resistant cells. Perform a Western blot to compare the protein expression levels of Cyclin D1, CDK4, and CDK6. A significant increase in the resistant line is a strong indicator.[2][11][12] See Protocol 2: Western Blotting.
-
Quantitative PCR (qPCR): To determine if the protein upregulation is due to increased gene transcription, perform qPCR for the corresponding genes (CCND1, CDK4, CDK6).
-
-
-
Possible Cause B: Loss of the Retinoblastoma (Rb) Tumor Suppressor
-
Scientific Rationale: The entire purpose of the Cyclin D-CDK4/6 complex is to inactivate Rb. If the RB1 gene is mutated or deleted, the cell cycle is no longer restrained by Rb, and inhibition of CDK4/6 becomes irrelevant.[4] This is one of the most clinically relevant mechanisms of resistance.[6]
-
Investigative Strategy:
-
Western Blotting: This is the most direct method. Probe cell lysates from parental and resistant cells for total Rb protein. A complete loss of the Rb protein band in the resistant line is a definitive result.[11]
-
Genomic Sequencing: If the protein is lost, sequencing the RB1 gene in the resistant cells can identify the specific loss-of-function mutation or deletion.
-
-
Problem Scenario 2: My E-THPPC-treated culture suddenly crashed, but a sub-population of cells grew back rapidly and is now completely unresponsive to the drug.
This pattern suggests the selection of a pre-existing clone or the rapid acquisition of a powerful resistance mechanism, often involving the activation of bypass signaling pathways.
-
Possible Cause A: Activation of Bypass Signaling Pathways (e.g., PI3K/AKT/mTOR)
-
Scientific Rationale: Cancer cells can circumvent the G1 block imposed by E-THPPC by activating alternative pro-proliferative signaling pathways. The PI3K/AKT/mTOR pathway is a very common escape route.[9][13][14][15] Activation of this pathway can promote cell survival and also drive the expression of Cyclin D, creating a vicious cycle of resistance.[16][17]
-
Investigative Strategy:
-
Phospho-Protein Western Blotting: The key to assessing pathway activation is to look at the phosphorylated (active) forms of key signaling nodes. Compare parental and resistant cell lysates. A strong increase in phosphorylated AKT (p-AKT) or phosphorylated S6 ribosomal protein (p-S6) in the resistant line indicates hyperactivation of this bypass pathway.[14][15]
-
-
-
Possible Cause B: Target-based "Gatekeeper" Mutation
-
Scientific Rationale: While less common for CDK4/6 inhibitors than for other kinase inhibitors, a point mutation in the ATP-binding pocket of CDK4 or CDK6 can occur.[5] So-called "gatekeeper" mutations can sterically hinder the binding of E-THPPC to its target kinase without significantly impairing the kinase's natural function.[18][19][20]
-
Investigative Strategy:
-
Sanger/Next-Generation Sequencing (NGS): Extract genomic DNA from both parental and resistant cell lines. Sequence the coding regions of CDK4 and CDK6. Compare the sequences to identify any acquired mutations in the resistant line, paying close attention to the gatekeeper residue.
-
-
Section 3: Visualized Pathways and Workflows
Diagram 1: The CDK4/6-Rb Axis and Key Resistance Mechanisms
Caption: Logical workflow for diagnosing E-THPPC resistance.
Section 4: Strategies to Overcome Resistance
Once a resistance mechanism is identified, a rational strategy can be employed to re-sensitize cells or bypass the resistance.
Q4: My resistant cells show high levels of p-AKT, indicating PI3K pathway activation. How can I overcome this?
A4: This is a classic bypass mechanism that can be addressed with combination therapy.
-
Strategy: Dual Pathway Inhibition
-
Rationale: Since the cells are now dependent on the PI3K/AKT pathway for survival and proliferation, simultaneously inhibiting both CDK4/6 and a key node in the PI3K pathway can restore cell cycle control and induce apoptosis. [14][21]Combining E-THPPC with a PI3K inhibitor (like Alpelisib) or an AKT inhibitor is a validated preclinical strategy. [1][13] * Experimental Validation: Treat the resistant cells with E-THPPC alone, a PI3K inhibitor alone, and the combination of both. A synergistic effect, where the combination is significantly more effective than either single agent, confirms the strategy. This can be quantified using a cell viability assay and synergy analysis (e.g., Bliss independence or Chou-Talalay method).
-
Table 1: Example Synergy Data for E-THPPC and a PI3K Inhibitor (PI3Ki)
| Cell Line | Treatment | IC50 (nM) |
|---|---|---|
| Parental (Sensitive) | E-THPPC | 50 |
| PI3Ki | >10,000 | |
| Resistant (High p-AKT) | E-THPPC | >10,000 |
| PI3Ki | 8,000 |
| | E-THPPC (50 nM) + PI3Ki | 450 |
This table illustrates a hypothetical but common outcome where a fixed, non-toxic dose of E-THPPC dramatically sensitizes resistant cells to a PI3K inhibitor.
Q5: My resistant cells have lost Rb expression. Is there any point in continuing E-THPPC treatment?
A5: In most cases, no. Once Rb is lost, the direct rationale for using a CDK4/6 inhibitor is eliminated. [3][4]Research should pivot to strategies that target downstream effectors or alternative pathways. Investigating inhibitors of CDK2, which can also phosphorylate other substrates to drive G1/S transition, may be a viable next step. [22][23]
Section 5: Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-1) Assay for IC50 Determination
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Trypsinize and count your cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach.
-
Drug Preparation: Prepare a 2X serial dilution of E-THPPC in culture medium. A typical range would be from 20 µM down to ~1 nM (final concentration). Also prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT/WST-1 Addition:
-
Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well. [7]Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader. For MTT, read at ~570 nm. [24]For WST-1, read at ~450 nm.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability versus the log of the drug concentration and fit a non-linear regression curve to calculate the IC50.
Protocol 2: Western Blotting for Key Resistance Markers
-
Sample Preparation: Grow parental and resistant cells to ~80% confluency. Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [25]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. [25]Also load a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [25]9. Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensities relative to the loading control to compare protein levels between parental and resistant cells.
References
-
CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
O'Leary, B., Finn, R. S., & Turner, N. C. (2019). Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. Journal of the National Cancer Institute, 111(7), 754–760. [Link]
-
Bardia, A., et al. (2018). RB1 gene mutations underlie clinical resistance to CDK4/6 inhibitor breast cancer therapy. Annals of Oncology, 29(5), 1273–1280. [Link]
-
Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance. (2022). Cancer Biology & Medicine, 19(11), 1547–1566. [Link]
-
Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies. (2021). Anticancer Research, 41(5), 2243–2256. [Link]
-
Overcoming Resistance to CDK4/6 Inhibitors - Metastatic Breast Cancer Trial Talk. (2023, October 2). Retrieved January 18, 2026, from [Link]
-
CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment. (2024). Frontiers in Pharmacology, 15, 1381375. [Link]
-
Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance. (2024). International Journal of Clinical and Experimental Pathology, 17(7), 189-207. [Link]
-
Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer. (2020). Frontiers in Oncology, 10, 591218. [Link]
-
Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2024). Biomolecules, 14(3), 329. [Link]
-
Combination therapies unlock options for EGFR, CDK4/6 inhibitors - Cleveland Clinic Lerner Research Institute. (2025, February 27). Retrieved January 18, 2026, from [Link]
-
Targeting activated PI3K/mTOR signaling overcomes acquired resistance to CDK4/6-based therapies in preclinical models of hormone receptor-positive breast cancer. (2020). Breast Cancer Research, 22(1), 138. [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC. (2021, March 15). Frontiers in Pharmacology, 12, 628691. [Link]
-
Overcoming CDK4/6 inhibitor resistance in ER-positive breast cancer. (2018). Journal of Thoracic Disease, 10(Suppl 33), S4059-S4062. [Link]
-
Allelic dosage of RB1 drives CDK4/6 inhibitor treatment resistance in metastatic breast cancer. (2022). Journal of Clinical Oncology, 40(16_suppl), 1014-1014. [Link]
-
CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. (2021). Frontiers in Molecular Biosciences, 8, 701237. [Link]
-
RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes. (2022). JCI Insight, 7(12), e154402. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 18, 2026, from [Link]
-
Setting the pick: Can PI3K inhibitors circumvent CDK 4/6 inhibitor resistance? - PMC. (2020, December 1). Clinical Cancer Research, 26(23), 6097–6099. [Link]
-
PI3K/AKT pathway is related to chemotherapy, CDK4/6 and PARP inhibitor... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acquisition of resistance to CDK4/6 inhibition through RB1 loss or... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments. (2021). Cancers, 13(10), 2342. [Link]
-
O'Shaughnessy Explores Mechanisms of Resistance to CDK4/6 Inhibition in ER+ Breast Cancer. (2024, February 21). Targeted Oncology. [Link]
-
Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. (2019). PLoS ONE, 14(10), e0223354. [Link]
-
Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC - NIH. (2022, November 17). Nature Cancer, 3(11), 1299–1314. [Link]
-
Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia. (2018). Experimental and Therapeutic Medicine, 16(5), 4153–4160. [Link]
-
Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. A - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
“Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (2023, February 14). Technology Networks. [Link]
-
Gatekeeper mutations mediate resistance to BRAF-targeted therapies. (2010). Science Translational Medicine, 2(35), 35ra41. [Link]
-
Western blot analysis of Cyclin D1, CDK4, p-Rb and P-16 in the... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All - MD Anderson Cancer Center. (2023, October 1). Retrieved January 18, 2026, from [Link]
-
Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC - NIH. (2023, February 15). Proceedings of the National Academy of Sciences, 120(8), e2216140120. [Link]
-
General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 6. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 7. broadpharm.com [broadpharm.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting activated PI3K/mTOR signaling overcomes acquired resistance to CDK4/6-based therapies in preclinical models of hormone receptor-positive breast cancer | springermedizin.de [springermedizin.de]
- 14. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Setting the pick: Can PI3K inhibitors circumvent CDK 4/6 inhibitor resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. Gatekeeper mutations mediate resistance to BRAF-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 22. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 23. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-rad.com [bio-rad.com]
- 26. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
A Note from the Senior Application Scientist:
Welcome to the technical support guide for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. It is important to note that while the pyrazolo[4,3-c]pyridine scaffold is a well-recognized "privileged scaffold" in medicinal chemistry, specific biological data for the 3-ethyl derivative is not extensively documented in publicly available literature.[1] This guide has been constructed based on the established activities of the broader pyrazolo[4,3-c]pyridine class of compounds, which are frequently investigated as kinase inhibitors.[1][2] Therefore, this document assumes a primary mechanism of action involving kinase inhibition and is intended to help you navigate the common challenges and questions that arise when working with novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this compound?
Based on the pyrazolo[4,3-c]pyridine core structure, the most probable mechanism of action is ATP-competitive kinase inhibition.[1] This scaffold is known to fit into the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting their signaling pathways.[1] The specific kinase(s) targeted would be determined by the full chemical structure of the molecule.
Q2: What are the potential therapeutic applications of this class of compounds?
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been explored for a range of therapeutic applications, including:
-
Oncology: As inhibitors of kinases that are dysregulated in cancer, such as c-Met.[2]
-
Infectious Diseases: As inhibitors of essential enzymes in pathogens, for instance, Mycobacterium tuberculosis pantothenate synthetase.[3]
-
Inflammatory Diseases: Related pyrazolo-heterocyclic compounds have shown anti-inflammatory properties, potentially through the inhibition of targets like COX-2.[4][5]
Q3: How should I handle and store this compound?
As with most small molecule inhibitors, it is recommended to:
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Solubilization: Prepare a stock solution in an appropriate solvent like DMSO. For cellular assays, it is crucial to keep the final DMSO concentration below a level that affects cell viability (typically <0.5%).
-
Safety: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]
Troubleshooting Guide: Investigating Off-Target Effects
Q1: My experimental results show unexpected cytotoxicity at concentrations where I expect to see specific on-target effects. What could be the cause?
This is a common challenge when working with novel inhibitors. The observed cytotoxicity could stem from several factors:
-
On-target toxicity: The primary target of your compound might be essential for cell survival.
-
Off-target toxicity: The compound could be inhibiting one or more kinases or other proteins that are critical for cell viability. The pyrazolopyridine scaffold has been associated with a broad spectrum of biological activities, suggesting the potential for multiple targets.[4]
-
Compound precipitation or aggregation: At higher concentrations, the compound may come out of solution, leading to non-specific cellular stress and death.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Troubleshooting:
-
Confirm Solubility: Visually inspect your media containing the compound at the highest concentration used for any signs of precipitation.
-
Detailed Dose-Response: Run a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the concentration at which cytotoxicity occurs.
-
Control Compound: If available, use a known, structurally different inhibitor for your primary target. If this control does not show similar cytotoxicity at equivalent on-target inhibitory concentrations, it strengthens the case for an off-target effect of your compound.
-
Kinase Profiling: A broad kinase panel screen (e.g., against 100+ kinases) can help identify other potent targets of your compound that might explain the cytotoxicity.
Q2: I'm observing a phenotype that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?
Phenotypes that diverge from the expected outcome are strong indicators of off-target activity.
Experimental Plan to Differentiate On- from Off-Target Effects:
| Experimental Approach | Rationale |
| Rescue Experiment | If the phenotype is due to on-target inhibition, expressing a drug-resistant mutant of the target protein should reverse the effect. |
| RNAi/CRISPR Knockdown | The phenotype observed with your compound should be mimicked by knocking down the intended target using RNAi or CRISPR. |
| Cellular Thermal Shift Assay (CETSA) | This assay can confirm that your compound is engaging with the intended target in a cellular context. |
| Orthogonal Compound Screen | Test other known inhibitors of the intended target. If they do not reproduce the phenotype, it is likely an off-target effect. |
Q3: How can I proactively screen for potential off-target effects of this compound?
Proactive screening is a critical step in the characterization of any new chemical probe or drug candidate.
Recommended Screening Protocol:
-
Primary Target IC50 Determination: Accurately determine the in vitro half-maximal inhibitory concentration (IC50) of your compound against its intended target.
-
Broad Kinase Panel Screen: Screen the compound at a concentration at least 10-fold higher than its primary target IC50 against a large panel of kinases. Any kinases inhibited by >80% at this concentration are potential off-target hits.
-
Secondary Confirmatory Assays: For any significant off-target hits identified in the screen, perform full dose-response assays to determine their IC50 values.
-
Cell-Based Target Engagement Assays: For promising off-target candidates, use techniques like CETSA or NanoBRET to confirm that the compound engages these targets in a cellular environment.
Caption: Proactive off-target screening workflow.
References
- Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
- Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (n.d.). ChemInform.
- 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. (n.d.). BenchChem.
- N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. (2023). Synblock.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). PubMed.
- Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (n.d.).
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Arkivoc.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed.
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (n.d.). Chemical Methodologies.
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem.
- ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Ethyl 6-(4-Aminophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: A Pharmaceutical Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)
- Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3. (n.d.). LGC Standards.
- 503615-07-4|Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)
- Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxyl
- This compound(SALTDATA: 2HCl)
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. (n.d.). ChemicalBook.
- Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Purification of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for the purification of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar heterocyclic compounds. The purity of such intermediates is paramount, as it directly influences the success, reproducibility, and safety profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My initial work-up yielded a crude product with low purity. What are the common impurities and how can I improve the initial clean-up?
Answer: Low purity after initial extraction is often due to residual starting materials, reagents, or side-products from the synthesis. The tetrahydropyrazolopyridine core is basic, which can complicate standard work-ups.
-
Common Impurities:
-
Improving Initial Work-Up:
-
Quenching: Ensure the reaction is fully quenched.
-
Aqueous Wash: A thorough aqueous work-up is critical.[2] After extraction into an organic solvent (like Ethyl Acetate or Dichloromethane), wash the organic layer sequentially with:
-
A mild base (e.g., saturated sodium bicarbonate solution) if the reaction was run under acidic conditions.
-
Water, to remove water-soluble impurities.
-
Brine (saturated NaCl solution), to break up emulsions and remove bulk water before drying.[2]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a moderate temperature (e.g., <40-50°C) to prevent degradation.[2]
-
Purity of Starting Materials: The purity of your initial reactants is crucial. Impurities can interfere with the reaction, leading to a complex mixture that is difficult to purify.[1][2]
-
Q2: I'm struggling with column chromatography. My compound shows significant peak tailing and I have low recovery.
Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The basic nitrogen atom on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption (low recovery).[5]
-
Causality: The strong ionic interaction between the basic analyte and acidic stationary phase creates a secondary, non-ideal retention mechanism, causing the peak to tail.[5]
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a competing base to your mobile phase to "mask" the active silanol sites.[5]
-
Change the Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[6]
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.
-
Polymer-Based Columns: These are inert and do not have silanol groups, but can be more expensive.[5]
-
-
Optimize Sample Loading: Column overload can also cause peak distortion. As a rule of thumb, load an amount of crude material that is 1-5% of the mass of the stationary phase.[6]
-
Q3: How do I choose the best solvent system for column chromatography?
Answer: The key is to find a solvent system that provides good separation between your product and impurities, reflected by a clear difference in Retention Factor (Rf) values on a Thin Layer Chromatography (TLC) plate.
-
Workflow for Optimization:
-
Start with TLC: Use TLC to screen different solvent systems. A good Rf for your target compound is typically between 0.25 and 0.40 for optimal separation on a column.
-
Initial Solvent System: A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[2] For your compound, which has polar N-H groups, you will likely need a more polar system.
-
Increasing Polarity: If the compound does not move from the baseline, gradually increase the eluent polarity. A common progression is:
-
Hexane / Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM) / Methanol (MeOH)
-
-
Add a Modifier: As discussed in Q2, always include ~0.5% triethylamine in your eluent system to prevent peak tailing.
-
Troubleshooting Guide: Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic compound and acidic silica gel.[5] | Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase.[6][7] Switch to a neutral alumina or polymer-based column.[5] |
| Poor Separation / Co-elution | The chosen mobile phase lacks selectivity.[6] Column is overloaded.[6] | Re-optimize the mobile phase using TLC with different solvent combinations.[6] Reduce the amount of sample loaded onto the column. |
| Low Recovery / Compound Stuck on Column | Irreversible adsorption to acidic silica. Compound decomposition on the column. | Use a deactivated stationary phase (silica + TEA) or switch to alumina.[6][7] Assess compound stability on a TLC plate before running the column.[6] |
| Product Degradation | Compound is unstable on the acidic stationary phase or is thermally labile. | Use a less acidic stationary phase like alumina or deactivated silica.[6] Consider running the purification at a lower temperature if stability is an issue.[8] |
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solubility of the compound in the cooling solution is still too high, causing it to separate as a liquid phase rather than a crystalline solid.[6]
-
Causality: This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution cools too rapidly.[6]
-
Solutions:
-
Use a Binary Solvent System: This is the most effective strategy. Dissolve your compound in a minimum amount of a hot "good" solvent (where it is very soluble). Then, add a "poor" anti-solvent (where it is insoluble) dropwise until you see persistent cloudiness. Add a final drop of the "good" solvent to clarify, then allow it to cool slowly.[9][10]
-
Suggested Pairs: Ethanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane.
-
-
Ensure Slow Cooling: Rapid cooling promotes oiling. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny, pure crystal of your product to the cooled solution to induce crystallization.
-
Q5: How can I be certain of the final purity of my compound?
Answer: Purity assessment should never rely on a single analytical method. Using orthogonal techniques (methods that measure different chemical properties) provides a much more accurate and reliable determination of purity.
-
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities or residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity. A validated method can provide a precise percentage of purity based on peak area.[11] Reverse-phase HPLC on a C18 column is a common choice.[5][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your target compound and can help identify the mass of any impurities detected by the LC.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) or mass spectrometer (MS) can be used.[12]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on TEA-Deactivated Silica
This protocol is designed to mitigate issues of peak tailing and low recovery for basic compounds.
-
TLC Analysis: Determine an optimal eluent system using TLC (e.g., 95:5 DCM/MeOH + 0.5% TEA) that gives your product an Rf of ~0.3.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (a less polar version of your final eluent, e.g., 100% DCM + 0.5% TEA). Ensure the slurry has a smooth, pourable consistency.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like MeOH or DCM). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent and carefully pipette it onto the column bed.
-
-
Elution: Begin eluting with your starting solvent. Gradually increase the polarity of the mobile phase as needed (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Remember that triethylamine is relatively high-boiling and may require a high vacuum to remove completely.
Protocol 2: Recrystallization via a Binary Solvent System (Ethanol/Water)
This method is effective when a single ideal solvent cannot be found.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Induce Crystallization: While the solution is still hot, add water (the "poor" anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure, ice-cold anti-solvent (water). Dry the crystals under a high vacuum.
Visual Workflow Diagrams
References
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. BenchChem.
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online.
- Technical Support Center: Purification of Pyrazolium-Based Compounds - Benchchem. BenchChem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. BenchChem.
- What solvent should I use to recrystallize pyrazoline? - ResearchGate. ResearchGate.
- Sourcing High-Purity Pyrazolopyridines: A Guide for R&D Professionals. Autech Industry Co.,Limited.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
- ANALYTICAL METHODS. ATSDR.
- Purification Troubleshooting : r/Chempros - Reddit. Reddit.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. ACS Publications.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for researchers utilizing 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in their experimental workflows. This guide is designed to provide expert advice and troubleshooting strategies to mitigate potential assay interference, ensuring the generation of high-quality, reproducible data. The pyrazolo[4,3-c]pyridine scaffold is of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] However, like many heterocyclic small molecules, it can present challenges in various assay formats.[6][7][8] This document, structured in a question-and-answer format, addresses common issues and offers proactive solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescence-based assay shows an unexpected decrease in signal upon addition of this compound. What could be the cause?
A1: An unexpected decrease in signal in a fluorescence-based assay is a common form of interference, often attributable to quenching.[9] This phenomenon can occur through several mechanisms, and it is crucial to differentiate true biological activity from an assay artifact.
Core Concepts:
-
Fluorescence Quenching: This occurs when a compound, in this case, potentially the pyrazolo[4,3-c]pyridine derivative, absorbs the excitation light or the emitted light from the assay's fluorophore.[9] This "inner filter effect" leads to a reduction in the detected fluorescence signal that is independent of the biological target's activity.
-
Compound Properties: The fused aromatic system of the pyrazole and pyridine rings may possess inherent absorbance properties that overlap with the excitation or emission spectra of commonly used fluorophores.
Troubleshooting Protocol:
-
Characterize the Spectral Properties of Your Compound:
-
Objective: To determine if the absorbance spectrum of this compound overlaps with the excitation or emission spectra of your assay's fluorophore.
-
Procedure:
-
Prepare a dilution series of your compound in the assay buffer.
-
Using a spectrophotometer, scan the absorbance of each concentration across a relevant wavelength range (e.g., 200-800 nm).
-
Compare the absorbance spectrum of your compound to the excitation and emission spectra of your fluorophore. Significant overlap suggests a high potential for quenching.
-
-
-
Control Experiment: Fluorophore Only:
-
Objective: To directly observe the quenching effect of your compound on the fluorophore in the absence of the biological target.
-
Procedure:
-
In your assay buffer, add the fluorophore at the same concentration used in your main experiment.
-
Add a dilution series of this compound.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence in this simplified system is a strong indicator of quenching.
-
-
Mitigation Strategies:
-
Change Fluorophore: If spectral overlap is confirmed, consider switching to a fluorophore with a different spectral profile (e.g., a red-shifted dye) that does not overlap with your compound's absorbance.[9]
-
Reduce Compound Concentration: If feasible for your desired biological effect, lowering the concentration of the test compound can minimize quenching.[9]
-
Utilize an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or label-free assay, to confirm that the observed effect is not an artifact of the detection method.[9]
Q2: I am observing a higher-than-expected fluorescence signal in my assay. Could this compound be autofluorescent?
A2: Yes, autofluorescence is a plausible cause for an unexpectedly high signal. Many organic small molecules, particularly those with heterocyclic ring systems, can exhibit intrinsic fluorescence.[7][9] This can lead to false-positive results by artificially inflating the assay signal.
Core Concepts:
-
Autofluorescence: This is the natural tendency of certain molecules to absorb light and then re-emit it at a longer wavelength, a process that can be mistaken for the signal from the assay's specific fluorophore.[9]
Troubleshooting Workflow:
Caption: Autofluorescence Troubleshooting Workflow.
Detailed Protocol for Autofluorescence Check:
-
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
-
Procedure:
-
Prepare a dilution series of your compound in the assay buffer. Crucially, do not add the assay fluorophore or any other biological components.
-
In the same microplate format as your main assay, dispense the compound dilutions.
-
Using a plate reader, excite the wells at the same wavelength used for your assay's fluorophore and measure the emission at the assay's emission wavelength.
-
A concentration-dependent increase in the signal indicates that your compound is autofluorescent under these conditions.
-
Mitigation Strategies:
-
Background Subtraction: If the autofluorescence is moderate, you can run a parallel experiment with the compound alone and subtract this background signal from your main assay data.
-
Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals. A delay between excitation and detection allows the short-lived background fluorescence from interfering compounds to decay, improving the signal-to-noise ratio.
-
Assay Readout Timing: If your assay kinetics allow, pre-incubating the compound with the biological target and then washing it away before adding the fluorescent substrate can sometimes be an effective, though more complex, solution.
Q3: My dose-response curves are inconsistent, and I'm concerned about the solubility of this compound. How can I address this?
A3: Poor aqueous solubility is a frequent challenge in drug discovery and can lead to several assay artifacts, including compound aggregation.[10] The tetrahydro-pyrazolo[4,3-c]pyridine core, while containing nitrogen atoms that can be protonated, may still have limited solubility depending on the specific salt form and the assay buffer's pH and composition.
Core Concepts:
-
Compound Aggregation: At concentrations above their solubility limit, small molecules can form aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false positives that are often characterized by steep, non-classical dose-response curves.
-
Impact on Data Quality: Poor solubility can also lead to inaccurate compound concentrations and high well-to-well variability, compromising the reliability of your results.
Troubleshooting and Mitigation Protocol:
-
Assess Solubility:
-
Nephelometry: A high-throughput method to measure light scattering caused by insoluble particles.
-
Visual Inspection: At high concentrations, visually inspect your compound dilutions in the assay buffer (against a dark background) for any signs of precipitation or cloudiness.
-
-
Optimize Assay Buffer:
-
Addition of Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help prevent aggregation-based interference. This is a widely accepted practice in HTS.
-
pH Adjustment: Depending on the pKa of the this compound, adjusting the buffer pH might improve solubility.
-
-
Solvent Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) is consistent across all wells and is at a level that does not impact the assay's performance. Typically, this is kept below 1%.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Steep, non-stoichiometric dose-response curve | Compound Aggregation | Re-run the assay with 0.01% Triton X-100. |
| High variability between replicate wells | Poor Solubility/Precipitation | Visually inspect stock solutions; consider lowering the top concentration. |
| Loss of activity over time | Compound Instability/Precipitation | Assess compound stability in assay buffer over the experiment's duration. |
Q4: How can I confirm that the observed activity of this compound is specific to my target and not an artifact?
A4: Differentiating true biological activity from assay interference is a critical step in hit validation.[7][11] A multi-pronged approach involving counter-screens and orthogonal assays is the gold standard.
Validation Workflow:
Caption: Hit Validation Workflow.
Key Validation Steps:
-
Counter-Screening: If your primary assay is, for example, a kinase inhibition assay, a valuable counter-screen would be to test your compound against an unrelated enzyme. Lack of activity in the counter-screen provides evidence for the selectivity of your compound.
-
Orthogonal Assays: This is the most robust method for validation. If your primary screen was fluorescence-based, an orthogonal assay could be:
-
LC-MS/MS-based: Directly measures substrate consumption or product formation, which is less prone to optical interference.[12][13][14]
-
Luminescence-based: Uses a different energy transfer mechanism that can be less susceptible to interference from colored or fluorescent compounds.
-
Label-Free Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure binding events without the need for reporter molecules.
-
By systematically addressing these potential sources of interference, researchers can have greater confidence in the data generated using this compound and advance their research programs on a solid foundation of validated, artifact-free results.
References
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual. Bethesda, MD: National Library of Medicine. [Link]
-
Schwartz, S., & Ung, C. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 374-85. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Kellogg, G. E. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(5), 1361-1362. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Axxam S.p.A. Challenges of HTS in early-stage drug discovery. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Fluorescence Polarization Assays in Small Molecule Screening. Perspectives on Drug Discovery and Design, 19(1), 67-81. [Link]
-
Wang, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3244. [Link]
-
Henges, K. J., & Unson, S. N. (2016). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 97, 21-29. [Link]
-
Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24(1), 49-52. [Link]
-
The Good Scents Company. 3-ethyl pyridine. [Link]
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
-
Kumar, P., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3046-3051. [Link]
-
Agilent Technologies. QUICK-REFERENCE METHOD GUIDE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2760583, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]
-
precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. [Link]
-
Pharmaffiliates. Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
-
Schneider, M. J., et al. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 41(19), 3649-3654. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1206. [Link]
-
Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 369-380. [Link]
-
Kumar, A., et al. (2020). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 18(2), 118-137. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-Carboxylates. Asian Journal of Chemistry, 28, 789-792. [Link]
-
Deidda, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(6), 964-970. [Link]
-
Sola, F., et al. (2023). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1‐Ethyl‐1H‐Pyrazolo[3,4‐b]Pyridine‐Based BRD9 Binders. ChemistryOpen, 12(1), e202200159. [Link]
-
Quiroga, J., & Trilleras, J. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5969. [Link]
Sources
- 1. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. axxam.com [axxam.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing In Vivo Efficacy of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for researchers working with 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its analogs. This document is designed to provide in-depth troubleshooting strategies and practical guidance to overcome common challenges encountered when transitioning this promising pyrazolopyridine scaffold from in vitro success to in vivo efficacy. The pyrazolopyridine core is a privileged structure in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] However, like many heterocyclic small molecules, achieving optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo requires a systematic and informed approach.
This guide moves beyond simple protocols to explain the underlying scientific principles, helping you make data-driven decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial phases of in vivo testing.
Q1: My compound is highly potent in my in vitro assay, but shows no efficacy in my animal model. What are the most likely reasons?
This is a classic and frequent challenge in drug discovery. The discrepancy almost always stems from issues related to drug exposure at the target site. The primary culprits can be categorized as follows:
-
Poor Pharmacokinetics (PK): The compound may not be absorbed effectively into the bloodstream after oral dosing, or it might be cleared from circulation too rapidly. This results in plasma concentrations that are too low or too transient to engage the target effectively.[5][6][7][8]
-
Formulation and Solubility Issues: The compound may have poor aqueous solubility, causing it to precipitate either in the formulation vehicle or in the gastrointestinal (GI) tract, severely limiting absorption.[9][10] An inappropriate formulation can render even a promising compound inactive in vivo.
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes, primarily in the liver (e.g., Cytochrome P450s), into inactive forms.[11][12] Saturated heterocyclic rings can be particularly susceptible to oxidative metabolism.[11]
-
Limited Target Tissue Distribution: Even with adequate plasma exposure, the compound may not distribute effectively from the blood into the specific tissue or cellular compartment where the therapeutic target resides.
-
Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells, reducing its intracellular concentration and limiting its access to targets, particularly in tissues with high P-gp expression like the gut wall and the blood-brain barrier.[13][14][15]
Q2: What are the critical first steps to verify before I even begin an in vivo efficacy study?
To avoid wasting time and resources, a few preliminary checks are essential:
-
Confirm Compound Identity and Purity: Always use a compound batch with confirmed identity (e.g., by NMR or mass spectrometry) and high purity (typically >95% by HPLC). Impurities can interfere with the assay or cause unexpected toxicity.[16]
-
Assess Aqueous Solubility: Determine the compound's kinetic solubility in a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This will immediately flag potential formulation challenges.
-
Evaluate In Vitro Metabolic Stability: A simple assay using liver microsomes can provide an early indication of metabolic clearance. A compound that is rapidly degraded in microsomes will likely have a short half-life in vivo.[11]
-
Develop a Quantifiable Bioanalytical Method: You cannot optimize what you cannot measure. Establish a sensitive and robust method, typically LC-MS/MS, to quantify the compound's concentration in plasma and, ideally, in the target tissue.[17][18][19]
Q3: How should I prepare this compound for oral (PO) and intravenous (IV) administration?
The goal is to create a stable, homogenous formulation that keeps the drug in solution. Given that many heterocyclic compounds have low aqueous solubility, a multi-step approach is recommended.
-
For IV Administration: The primary goal is a completely solubilized formulation to prevent embolism. Start with a small amount of an organic solvent like DMSO or NMP (N-Methyl-2-pyrrolidone), ensuring the final concentration is well-tolerated (typically <5% DMSO). Then, dilute this concentrate with an aqueous vehicle containing solubilizing excipients like PEG400, Solutol HS 15, or cyclodextrins.[6][7]
-
For PO Administration: More formulation options are available. A common starting point is a solution or suspension. A simple vehicle might consist of 0.5% methylcellulose with 0.1% Tween 80 in water. For compounds with very low solubility, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can significantly enhance absorption.[9][20]
A vehicle screening study is highly recommended to find the optimal formulation (see Protocol A).
Q4: What are the common metabolic liabilities associated with the pyrazolopyridine scaffold?
Heterocyclic compounds are prone to metabolism, which is a primary driver of clearance.[11][12] For the this compound scaffold, potential metabolic hotspots include:
-
Oxidation of the Tetrahydropyridine Ring: The saturated portion of the ring system is susceptible to oxidation at carbons adjacent to the nitrogen atom.[11]
-
N-dealkylation: While this specific molecule lacks N-alkyl groups on the core, derivatives often do, and this is a common metabolic pathway.
-
Oxidation of the Ethyl Group: The ethyl substituent can undergo hydroxylation.
-
Aromatic Hydroxylation: The pyrazole ring can be hydroxylated, although this is often a slower process compared to the oxidation of saturated rings.[21]
Identifying the primary sites of metabolism ("soft spots") early on can guide medicinal chemistry efforts to block these positions, for instance, by introducing fluorine atoms, to improve metabolic stability.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and solve specific in vivo efficacy problems.
Guide 1: Diagnosing and Solving Poor Bioavailability
Problem: You've completed a preliminary pharmacokinetic (PK) study and found that the oral bioavailability (F%) is very low (<10%).
Causality: Low oral bioavailability is a result of poor absorption from the GI tract and/or extensive first-pass metabolism in the gut wall and liver before the drug reaches systemic circulation. The following workflow helps dissect the issue.
Caption: Workflow for diagnosing poor oral bioavailability.
Troubleshooting Steps:
-
Re-evaluate Solubility and Formulation: Was the dosing solution clear? Did any precipitation occur upon standing? Poor solubility is the most common and easiest-to-fix barrier.[10] If solubility is low, a more advanced formulation is necessary. Strategies include using co-solvents, surfactants, or creating amorphous solid dispersions.[9][22]
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This assay measures the rate at which a compound crosses a layer of intestinal-like cells. A low permeability rate suggests the molecule itself struggles to pass through the intestinal wall.
-
Check for P-gp Efflux: The Caco-2 assay can also determine if the compound is actively transported back into the GI tract. This is done by measuring permeability in both directions (apical to basolateral and basolateral to apical). A high efflux ratio indicates the compound is a substrate for an efflux transporter, most commonly P-gp.[14][23]
-
Evaluate First-Pass Metabolism: Compare the clearance of the drug after IV administration with its stability in a liver microsome or hepatocyte assay. If the in vivo clearance is much higher than what liver blood flow would permit, and the compound is unstable in liver microsomes, then high first-pass metabolism is the likely cause.
Guide 2: Addressing High Plasma Clearance and Short Half-Life
Problem: Your compound has acceptable absorption, but it is eliminated from the body too quickly (high clearance, short t½), making it difficult to maintain therapeutic concentrations.
Causality: High clearance is primarily driven by two factors: rapid metabolism (usually in the liver) and/or rapid excretion (usually by the kidneys). For most small molecules, metabolic clearance is the dominant pathway.
Troubleshooting Steps:
-
Confirm Metabolic Instability: The first step is to confirm the hypothesis using an in vitro liver microsomal stability assay (see Protocol B). This assay provides a quantitative measure of how quickly the compound is metabolized by key liver enzymes.
-
Identify the Metabolites: Use high-resolution mass spectrometry to perform "metabolite identification" on the samples from the microsomal assay. This will reveal the chemical structures of the major metabolites, pointing directly to the "soft spots" on the molecule that are being modified by metabolic enzymes.[11]
-
Design Out Metabolism: Armed with knowledge of the metabolic soft spots, medicinal chemists can modify the compound's structure to block these sites. Common strategies include:
-
Assess Plasma Protein Binding: Highly protein-bound drugs have a lower fraction of free (unbound) drug available to be cleared. While high binding can sometimes prolong a drug's half-life, it can also limit its efficacy if the free concentration falls below the therapeutic threshold. It's a critical parameter to measure via equilibrium dialysis.
Data Summary: Interpreting Pharmacokinetic Parameters
| Parameter | Typical Goal for Oral Drug | Potential Problem if Unfavorable | Troubleshooting Focus |
| Oral Bioavailability (F%) | > 30% | Low exposure, high variability | Formulation, Permeability, First-Pass Metabolism |
| Plasma Clearance (Cl) | Low (< 20 mL/min/kg) | Short half-life, frequent dosing required | Metabolic Stability (Liver Microsomes) |
| Volume of Distribution (Vd) | > 0.5 L/kg | If very high, may indicate tissue sequestration | Assess tissue distribution, plasma protein binding |
| Half-Life (t½) | > 4 hours | Difficulty maintaining exposure over dosing interval | Clearance is the primary driver; focus on metabolism |
Part 3: Key Experimental Protocols
Protocol A: Rapid Vehicle Screening for In Vivo Dosing
Objective: To identify a suitable vehicle that can solubilize the compound at the desired concentration for an in vivo study.
Methodology:
-
Preparation: Weigh out 1-2 mg of the compound into several small, clear glass vials.
-
Solvent Test: To the first vial, add a minimal volume of a strong organic solvent (e.g., 20 µL of DMSO or NMP) and vortex to dissolve.
-
Vehicle Addition: Sequentially add potential aqueous vehicles to the dissolved compound concentrate, vortexing thoroughly after each addition. Common vehicles to test include:
-
Saline
-
5% Dextrose in Water (D5W)
-
10% PEG400 in Saline
-
10% Solutol HS 15 in water
-
20% Hydroxypropyl-beta-cyclodextrin (HPβCD) in water
-
-
Observation: Observe each vial for at least 1-2 hours. Look for any signs of precipitation, cloudiness, or phase separation.
-
Selection: The best vehicle is the one that maintains the compound in a clear, single-phase solution at the target concentration. Always prepare a fresh formulation on the day of dosing.
Protocol B: Mouse Liver Microsomal (MLM) Stability Assay
Objective: To determine the rate of in vitro metabolism of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer.
-
Thaw pooled mouse liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Reaction Initiation:
-
In a 96-well plate, combine the microsome solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (typically cold acetonitrile containing an internal standard). The 0-minute time point is prepared by adding the stop solution before adding NADPH.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural log of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Protocol C: General Workflow for Compound Quantification in Plasma
Objective: To accurately measure the concentration of the test compound in plasma samples from an in vivo study.
Caption: Workflow for plasma sample bioanalysis.
References
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Le Manach, C., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(21), 8713-22. Retrieved from [Link]
-
PubMed. (n.d.). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Insights on P-Glycoprotein’s Efflux Mechanism Obtained by Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (n.d.). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Retrieved from [Link]
-
PubMed. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Retrieved from [Link]
-
Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]
-
NIH. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
IJPPR. (n.d.). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]
-
PMC. (2022). Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Retrieved from [Link]
-
PubMed. (n.d.). Role of P-glycoprotein in drug disposition. Retrieved from [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
-
PubMed. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]
-
PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
MDPI. (n.d.). Plant-Derived Agents and Systemic Sclerosis: A Systematic Review of Therapeutic Potential and Molecular Mechanisms. Retrieved from [Link]
-
ScienceDirect. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
OPUS. (n.d.). Analytical Methods. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Frontiers. (n.d.). The (misleading) role of animal models in drug development. Retrieved from [Link]
-
DiVA portal. (2009). Development of Analytical Methods for the Determination of Antimalarials in Biological Fluids. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Advances in and Perspectives on Oral Drug Delivery. Retrieved from [Link]
-
ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as potential larvicidal agents against Culex quinquefasciatus. Retrieved from [Link]
-
Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
-
YouTube. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 15. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome, researchers and formulation scientists. This guide provides expert advice and troubleshooting protocols for the formulation of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its analogs. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common challenges in developing robust and effective formulations for this important class of compounds.
The pyrazolo[4,3-c]pyridine scaffold is a cornerstone in medicinal chemistry, often associated with kinase inhibitors and other targeted therapies.[1] However, like many nitrogen-containing heterocyclic compounds, this scaffold can present significant formulation hurdles, primarily related to its physicochemical properties. This guide is structured to address these challenges head-on, providing both quick-reference FAQs and in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific data for this exact molecule is not extensively published, compounds with a pyrazolo[4,3-c]pyridine core often exhibit poor aqueous solubility, a common challenge for over 70% of new chemical entities.[2] The presence of the ethyl group and the fused heterocyclic ring system contributes to its lipophilicity. Expect solubility to be low in neutral aqueous media (pH 7.4) and highly pH-dependent. For a related pyrazolo[3,4-c]pyridine derivative, aqueous solubility was reported to be greater than 100 µM at pH 7.4, but this can vary significantly with minor structural changes.[1]
Q2: How does pH affect the solubility of this compound?
A2: The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure contains basic nitrogen atoms, making it a weak base. Therefore, its solubility is expected to increase significantly in acidic conditions (lower pH) where the molecule becomes protonated and forms a more soluble salt. Conversely, in neutral to basic conditions, it will exist predominantly as the free base, which is less soluble. This pH-dependent solubility is a critical factor to consider for oral formulation, as the compound will experience a wide pH range in the gastrointestinal (GI) tract.[3]
Q3: What are the primary stability concerns for this molecule?
A3: Key stability challenges include oxidative and hydrolytic degradation.[4] The unsaturated pyrazole ring and the tertiary amine in the pyridine ring can be susceptible to oxidation. The presence of moisture can lead to hydrolysis, especially if formulated with ester-containing excipients or if impurities are present. It is crucial to conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation pathways and develop a stability-indicating analytical method.
Q4: Should I use a crystalline or amorphous form of the API?
A4: The choice depends on your formulation goals.
-
Crystalline Form: Generally more stable physically and chemically, but often has lower apparent solubility and dissolution rates.
-
Amorphous Form: Can provide a significant enhancement in aqueous solubility and dissolution rate, leading to improved bioavailability.[5] However, amorphous solids are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of heat or moisture.[6] Amorphous solid dispersions (ASDs) are a common strategy to stabilize the amorphous form.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common formulation problems.
Issue 1: Poor Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentration (Cmax) and area under the curve (AUC) after oral dosing.
-
High variability in plasma concentrations between subjects.
-
Dose-dependent bioavailability is not proportional.
Root Cause Analysis Workflow:
This workflow helps determine if the issue is solubility- or permeability-limited, guiding the selection of an appropriate formulation strategy. Over 70% of new drug candidates face challenges with poor aqueous solubility, which is a primary cause of low oral bioavailability.[2]
Caption: Decision workflow for addressing low oral bioavailability.
Step-by-Step Solutions:
-
Characterize Physicochemical Properties:
-
pH-Solubility Profile: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.5). This is the most critical first step.
-
Permeability Assessment: Use an in-vitro model like the Caco-2 permeability assay to understand if membrane transport is a limiting factor.[1]
-
-
Select a Formulation Strategy based on the Root Cause:
-
If Solubility is the Limiting Factor (Most Likely Scenario):
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution according to the Noyes-Whitney equation.[2][6] This is often a good first approach for doses under 500 mg.[2]
-
pH Modification: Since the compound is a weak base, creating an acidic microenvironment can enhance dissolution.[3] This can be achieved by:
-
Salt Formation: Forming a salt (e.g., hydrochloride, tartrate) can dramatically improve solubility and dissolution. However, the free base may precipitate in the higher pH of the small intestine.
-
Co-crystals: Formulating with a co-former like fumaric acid can improve solubility while maintaining a stable crystalline structure.[7]
-
pH-adjusting Excipients: Including organic acids like citric or tartaric acid in the formulation can lower the local pH in the GI tract, promoting dissolution.[3]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a hydrophilic polymer matrix (e.g., HPMCAS, PVP) can create a supersaturated state upon dissolution, significantly increasing the driving force for absorption.[2][4]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][8]
-
-
Issue 2: Formulation Instability on Storage
Symptoms:
-
Appearance of new peaks or loss of the main peak in HPLC analysis during stability studies.
-
Changes in physical appearance (e.g., color change, caking).
-
Dissolution profile changes over time (e.g., slower dissolution).
Potential Causes & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Oxidative Degradation | Forced degradation study using an oxidizing agent (e.g., H₂O₂). Store samples with and without headspace oxygen. | Incorporate antioxidants (e.g., BHT, ascorbic acid) into the formulation.[8] Package under an inert atmosphere (e.g., nitrogen) and use oxygen-impermeable packaging. |
| Hydrolytic Degradation | Forced degradation under acidic and basic conditions. Monitor stability at different humidity levels. | Control moisture content in the formulation. Use excipients with low water content. Employ moisture-barrier packaging.[4][8] |
| Crystallization of Amorphous Form | Powder X-ray Diffraction (PXRD) to detect crystalline peaks. Differential Scanning Calorimetry (DSC) to observe recrystallization events. | If using an ASD, ensure the drug loading is not too high. Select a polymer that has strong interactions (e.g., hydrogen bonding) with the API. Store at controlled temperature and humidity. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable excipients for enhancing the aqueous solubility of this compound.
Methodology:
-
Prepare stock solutions of various solubilizing excipients (surfactants, polymers, cyclodextrins) in a relevant buffer (e.g., pH 6.8 phosphate buffer).
-
Add an excess amount of the API to each excipient solution and to a control (buffer only).
-
Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.
-
Compare the solubility in each excipient solution to the control to determine the enhancement factor.
Data Interpretation:
| Excipient Type | Example Excipient | Concentration (% w/v) | Solubility (µg/mL) | Enhancement Factor |
| Control | None (pH 6.8 Buffer) | 0% | 5 | 1.0x |
| Surfactant | Polysorbate 80 | 1% | 50 | 10.0x |
| Surfactant | Cremophor ELP | 1% | 75 | 15.0x |
| Cyclodextrin | HP-β-CD | 5% | 120 | 24.0x |
| Polymer | Soluplus® | 2% | 90 | 18.0x |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Development of an Amorphous Solid Dispersion (ASD) Formulation
Objective: To prepare and characterize an ASD to improve the dissolution rate.
Workflow Diagram:
Caption: Workflow for amorphous solid dispersion development.
Methodology:
-
Polymer & Drug Loading Selection: Choose a polymer known for stabilizing basic drugs and screen different drug-to-polymer ratios.
-
Preparation: Dissolve both the API and the polymer in a suitable solvent (e.g., methanol, acetone). Use a spray dryer or rotary evaporator to remove the solvent, yielding the solid dispersion.
-
Characterization:
-
Use PXRD to confirm the absence of crystallinity (a halo pattern indicates an amorphous state).
-
Use DSC to identify a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
-
Dissolution Testing: Perform a non-sink dissolution test to observe for supersaturation and precipitation. A "spring and parachute" effect, where the concentration rapidly rises (spring) and is then maintained by a precipitation inhibitor (parachute), is the desired outcome for ASDs.[2]
By systematically addressing these common challenges with validated experimental protocols, you can successfully develop a robust and effective formulation for this compound.
References
- Pharmaffiliates. (2025).
- Scientific Update. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances.
- World Pharma Today.
- Nakamura, K. (2023). Challenges in Drug Formulation: Solving Complex Problems. SciTechnol.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- BenchChem. (2025).
- ResearchGate. (2025). Formulation Possibilities of a Weak Base with a Narrow Solubility Range.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
Technical Support Center: 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Given the novelty of many research compounds, comprehensive toxicity data for this specific molecule is not yet publicly available. A safety data sheet for the dihydrochloride salt form indicates a lack of specific toxicity data for environmental impact.[1] This guide provides a structured approach to understanding potential toxicities based on the broader class of pyrazolo[4,3-c]pyridine derivatives and outlines best practices for toxicity assessment and mitigation during your experimental workflows.
The pyrazolo[4,3-c]pyridine scaffold is a component of various biologically active molecules with a wide range of therapeutic targets, including enzymes and receptors.[2][3][4] Derivatives of the related pyrazolo[3,4-b]pyridine core have shown activities such as anticancer effects by inhibiting enzymes like Topoisomerase IIα.[5] Given this, it is crucial to handle this compound with a comprehensive safety and mitigation plan.
Frequently Asked Questions (FAQs)
What are the known toxicities of this compound?
Direct and comprehensive toxicity data for this compound is not extensively documented in publicly available literature. The safety data sheet for the dihydrochloride salt form states "no data available" for toxicity to fish, daphnia, algae, and microorganisms.[1] However, the broader class of pyrazolo[4,3-c]pyridine and related pyrazolopyridine derivatives has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Some derivatives have demonstrated cytotoxicity against cancer cell lines.[5][6] Therefore, it is prudent to assume that this compound may exhibit cytotoxic effects and handle it accordingly.
What are the potential mechanisms of toxicity for this class of compounds?
Based on the known biological activities of related pyrazolopyridine derivatives, potential mechanisms of toxicity could include:
-
Enzyme Inhibition: Many pyrazolopyridine derivatives are designed as enzyme inhibitors.[2][7] Off-target inhibition of essential enzymes could lead to cellular dysfunction and toxicity.
-
Cytotoxicity: As observed in some derivatives, the compound could induce apoptosis or necrosis in healthy cells, not just cancer cells.[5][6]
-
Genotoxicity: While no specific data exists for this compound, novel heterocyclic compounds should always be assessed for their potential to damage DNA.
-
Central Nervous System (CNS) Effects: The parent compound, pyridine, is a central nervous system depressant.[8] While the fused ring structure of the topic compound significantly alters its properties, CNS effects cannot be entirely ruled out without specific testing.
What initial steps should I take to assess the toxicity of this compound in my experimental model?
A tiered approach to toxicity assessment is recommended:
-
In Silico Prediction: Utilize computational toxicology tools (e.g., DEREK, TOPKAT) to predict potential toxicities based on the compound's structure.
-
In Vitro Cytotoxicity Assays: Conduct initial screening using standard cell viability assays on relevant cell lines.
-
Genotoxicity Assays: Perform preliminary genotoxicity screening using assays like the Ames test or in vitro micronucleus assay.
-
Preliminary In Vivo Studies: If in vitro data suggests a favorable profile, proceed with acute toxicity studies in a relevant animal model.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in In Vitro Cultures
Possible Cause: The compound may have a lower IC50 (half-maximal inhibitory concentration) for cytotoxicity than anticipated for your cell line.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a dose-response experiment with a wider range of concentrations to accurately determine the EC50/IC50 for cytotoxicity.
-
Assay Interference: Rule out any interference of the compound with your viability assay (e.g., colorimetric or fluorometric readout). Run appropriate controls with the compound in cell-free media.
-
Mechanism of Cell Death: Investigate the mode of cell death (apoptosis vs. necrosis) using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Issue 2: Inconsistent or Non-Reproducible In Vivo Study Results
Possible Cause: Poor bioavailability, rapid metabolism, or formulation issues can lead to variable exposure in animal models.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a preliminary PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform appropriate dosing and sampling time points.
-
Formulation Optimization: Ensure the compound is fully solubilized and stable in the vehicle used for administration. Test different formulations if necessary.
-
Metabolite Profiling: Investigate if active or toxic metabolites are being formed in vivo.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic potential of this compound.
Materials:
-
Selected mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Preliminary Acute In Vivo Toxicity Study
This is a generalized protocol and must be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Select a suitable rodent model (e.g., Swiss Webster mice or Sprague-Dawley rats).
Procedure:
-
Dose Range Finding: Start with a single low dose and observe for any adverse effects. Gradually escalate the dose in subsequent groups of animals.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Monitor the animals for any signs of toxicity, including changes in behavior, weight loss, and physical appearance, at regular intervals.
-
Endpoint Analysis: At the end of the study period, collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Workflow for Toxicity Assessment
Caption: A tiered workflow for assessing the toxicity of a novel compound.
Logical Flow for Mitigating Unexpected Toxicity
Caption: Decision-making process for addressing unexpected experimental toxicity.
Data Summary
| Parameter | This compound | General Pyrazolopyridine Class |
| Molecular Formula | C8H13N3 | Varies |
| PubChem CID | Not directly available | Varies |
| Known Toxicities | No specific data available[1] | Cytotoxicity, enzyme inhibition[5][6] |
| Potential Targets | Unknown | Kinases, Topoisomerases, etc.[5][7] |
| Handling Precautions | Standard laboratory PPE, handle as potentially cytotoxic | Varies based on specific derivative |
References
- This compound(SALTDATA: 2HCl) Safety Data Sheets. (n.d.).
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]
-
Galdiero, M. R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4978. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(14), 5396. [Link]
-
Singh, P., et al. (2021). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
- 6. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Senior Application Scientist’s Guide: Evaluating the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold Against Clinically Relevant c-Met Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting c-Met in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, with its unique high-affinity ligand, Hepatocyte Growth Factor (HGF), forms a critical signaling axis.[1][2] In normal physiology, the HGF/c-Met pathway is integral to embryonic development and tissue regeneration.[2] However, its aberrant activation in cancer—driven by gene amplification, mutations, or overexpression—stimulates a cascade of oncogenic processes including proliferation, angiogenesis, invasion, and metastasis.[1][3] This dysregulation is observed across a spectrum of malignancies, such as non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma, establishing c-Met as a high-value therapeutic target.[3]
This guide provides a comparative analysis of a novel investigational scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, against a panel of established c-Met inhibitors.[4] We will dissect their biochemical potency, selectivity, and cellular activity, grounded in the experimental frameworks required for their rigorous evaluation. The objective is to provide drug development professionals with a comprehensive technical guide, explaining not just the data, but the causality behind the experimental designs used to generate them.
Section 1: The c-Met Signaling Pathway: A Prime Oncogenic Target
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[2] This phosphorylation event creates docking sites for various downstream signaling adaptors, activating multiple oncogenic pathways:
-
RAS/MAPK Pathway: Primarily drives cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Influences cell growth and differentiation.
-
SRC Kinase: Involved in cell motility and invasion.
This coordinated signaling output is collectively known as the "invasive growth program," making its inhibition a cornerstone of modern targeted cancer therapy.[2]
Caption: The HGF/c-Met signaling cascade and its downstream oncogenic pathways.
Section 2: Profiling the c-Met Inhibitors
Small molecule c-Met inhibitors are broadly classified based on their binding mode to the kinase domain's ATP pocket.[5]
-
Type I Inhibitors: These molecules typically adopt a U-shaped conformation and bind to the active "DFG-in" conformation of the kinase. They are often highly selective for c-Met.[5]
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation in a more extended manner. This binding mode often leads to the inhibition of multiple kinases (multi-kinase inhibitors).[5]
The Investigational Scaffold: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
This novel chemical scaffold emerged from a structure-based drug design program aimed at identifying new, potent, and selective c-Met inhibitors.[4] While the parent compound itself is a lead structure, its derivatives have demonstrated significant promise in preclinical evaluations.
-
Compound 8c (An Exemplar Derivative): Through structural optimization, compound 8c was developed, exhibiting a potent enzymatic inhibitory activity against c-Met kinase with an IC50 value of 68 nM.[4] Critically, it showed high selectivity, with over 50-fold greater potency for c-Met compared to other tested tyrosine kinases.[4] In cellular assays, it effectively inhibited the proliferation of c-Met dependent cancer cell lines (MKN45 and EBC-1) and reduced c-Met phosphorylation in a dose-dependent manner.[4] This profile positions the scaffold as a strong candidate for developing a highly selective Type I inhibitor.
The Comparators: Clinically Validated c-Met Inhibitors
To contextualize the potential of the pyrazolo[4,3-c]pyridine scaffold, we compare it against several FDA-approved and late-stage clinical inhibitors.
-
Crizotinib (Xalkori®): A Type I multi-kinase inhibitor that targets ALK, ROS1, and c-Met.[1][6] While effective, its broader kinase profile contributes to a distinct set of off-target effects. It was initially developed as a c-Met inhibitor before its profound efficacy in ALK-positive NSCLC was discovered.[7]
-
Cabozantinib (Cabometyx®): A potent Type II multi-kinase inhibitor targeting c-Met, VEGFRs, AXL, and RET.[1][6] Its ability to co-inhibit key drivers of tumor growth, angiogenesis, and resistance makes it effective in various cancers, including renal cell carcinoma and medullary thyroid cancer.[3][8]
-
Capmatinib (Tabrecta®) & Tepotinib (Tepmetko®): These are oral, potent, and highly selective Type I c-Met inhibitors.[1][9] Their development represents a shift towards precision medicine, specifically targeting tumors with MET alterations like MET exon 14 (METex14) skipping mutations in NSCLC.[1] Their high selectivity is designed to minimize off-target toxicities compared to multi-kinase inhibitors.[9]
-
Savolitinib (Orpathys®): Another oral, potent, and highly selective MET TKI.[10] It has demonstrated clinical activity in advanced solid tumors by blocking the atypical activation of the c-Met pathway resulting from mutations, gene amplification, or protein overexpression.[10]
Section 3: Head-to-Head Comparison: Key Performance Metrics
The following table summarizes the key characteristics of the investigational scaffold's lead derivative and the established comparators.
| Inhibitor/Scaffold | Type | c-Met IC50 (nM) | Key Off-Targets | Approved Indications (Selected) | Key Preclinical/Clinical Attribute |
| Pyrazolo[4,3-c]pyridine (cpd 8c) | Selective (Predicted Type I) | 68 | >50-fold selective over other kinases | N/A (Preclinical) | High in vitro selectivity.[4] |
| Crizotinib | Multi-kinase (Type I) | ~4-11 | ALK, ROS1, RON | ALK+ or ROS1+ NSCLC.[1][3] | First-in-class dual ALK/c-Met inhibitor.[7] |
| Cabozantinib | Multi-kinase (Type II) | ~1.3 | VEGFR2, RET, KIT, AXL, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma.[1][3] | Potently inhibits key angiogenesis and resistance pathways.[8][11] |
| Capmatinib | Selective (Type I) | 0.8 | Low activity against EGFR, HER3 | NSCLC with METex14 skipping mutations.[1][6] | First therapy specifically approved for METex14 mutated NSCLC.[1] |
| Tepotinib | Selective (Type I) | 1.7 - 1.8 | Highly selective (>400 kinases tested) | NSCLC with METex14 skipping mutations.[1][9] | High selectivity designed to improve safety profile in monotherapy and combinations.[9] |
| Savolitinib | Selective (Type I) | ~5 | Highly Selective | NSCLC with METex14 skipping (China).[10] | Demonstrated efficacy in combination with EGFR TKIs to overcome resistance.[10][12] |
Section 4: A Framework for Experimental Validation - Protocols & Causality
To rigorously evaluate a novel inhibitor like one derived from the pyrazolo[4,3-c]pyridine scaffold, a multi-tiered experimental approach is essential. The causality behind this workflow is to build a comprehensive profile, starting from the molecular target and progressing to a complex biological system.
In Vitro Enzymatic Assay (Potency & Selectivity)
Causality: The first step is to confirm direct, cell-free inhibition of the target kinase. This assay quantifies the concentration of the inhibitor required to block 50% of the enzyme's activity (IC50), providing a fundamental measure of potency. Running the compound against a broad panel of other kinases is crucial for establishing its selectivity profile, which is a key predictor of potential off-target effects in vivo.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, Europium cryptate-labeled anti-phosphotyrosine antibody, and XL665-conjugated streptavidin.
-
Preparation: Serially dilute the test compound (e.g., compound 8c) in DMSO and then into the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the c-Met enzyme, the test compound at various concentrations, and the peptide substrate.
-
Initiation: Initiate the phosphorylation reaction by adding ATP (at a concentration near its Km for c-Met, typically 10-50 µM, to ensure competitive binding). Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing the Europium-labeled antibody and streptavidin-XL665. Incubate for 60 minutes to allow binding.
-
Readout: Read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is proportional to the level of substrate phosphorylation.
-
Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro HTRF-based kinase inhibition assay.
Cellular Activity Assessment
Causality: Demonstrating enzymatic inhibition is insufficient; the compound must be able to enter a cell, engage its target in a complex milieu, and elicit a biological response. This phase validates on-target activity in a relevant biological context. A proliferation assay measures the functional outcome (e.g., cytostatic/cytotoxic effect), while a Western blot provides direct proof of target engagement by measuring the phosphorylation status of c-Met.
Protocol: Cell Proliferation & Target Engagement
-
Cell Culture: Culture a c-Met amplified cell line (e.g., MKN-45 gastric cancer cells) in appropriate media.
-
Plating: Seed cells into 96-well plates for the proliferation assay and 6-well plates for Western blot analysis. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Proliferation Readout (e.g., CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition).
-
-
Target Engagement (Western Blot):
-
After a shorter treatment period (e.g., 2-4 hours), lyse the cells from the 6-well plates.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (p-cMet) and total c-Met. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Apply HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.
-
Analyze band intensity to confirm a dose-dependent reduction in p-cMet relative to total c-Met.
-
Section 5: Synthesis and Future Directions
The analysis reveals that the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, exemplified by its derivative 8c, represents a promising starting point for a new class of selective c-Met inhibitors.[4] Its preclinical profile, characterized by potent enzymatic inhibition and high selectivity, is comparable to dedicated selective inhibitors like Capmatinib and Tepotinib at a foundational level.
Key Differentiators and Strategic Implications:
-
Selectivity as a Core Asset: The primary advantage of this scaffold appears to be its high selectivity.[4] For drug developers, this is a critical feature that can translate into a wider therapeutic window and a better safety profile, potentially reducing the off-target toxicities associated with multi-kinase inhibitors like Cabozantinib and Crizotinib.
-
Path to Optimization: While the reported 68 nM IC50 is potent, it is less potent than the low-nanomolar values of approved drugs.[4] This indicates that further structure-activity relationship (SAR) studies are warranted to enhance potency while maintaining selectivity.
-
Future Experimental Framework: The next logical steps for a compound derived from this scaffold would involve a comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessment. Following this, in vivo efficacy studies in c-Met-amplified tumor xenograft models are essential to determine if the promising in vitro and cellular data translate into anti-tumor activity in a physiological system.[8][13]
References
- Biopharma PEG. (2025, May 21). c-Met Therapies: Latest Advances & FDA Approvals.
-
Wikipedia. (n.d.). c-Met inhibitor. Available from: [Link]
-
Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References. Available from: [Link]
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103.
-
HUTCHMED. (2026, January 14). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. Available from: [Link]
-
Gherardi, E., et al. (2019). Have clinical trials properly assessed c-Met inhibitors?. Critical reviews in oncology/hematology. Available from: [Link]
-
Bladt, F., et al. (2023). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research. Available from: [Link]
-
OncLive. (2021, June 23). MET Inhibitors Find Their Niche in NSCLC. Available from: [Link]
-
Targeted Oncology. (2026, January 17). Savolitinib/Osimertinib Extends PFS in MET-Amplified EGFR-Mutated NSCLC. Available from: [Link]
-
Ciamporcero, E., et al. (2017). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety. Available from: [Link]
- Wikipedia. (n.d.). Crizotinib.
-
Sacco, F., et al. (2013). c-Met inhibitors. Journal of Solid Tumors. Available from: [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
-
National Center for Biotechnology Information. (2020, February 3). New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. Available from: [Link]
-
Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. Available from: [Link]
-
PubMed. (2024, January 15). Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. Available from: [Link]
-
Yang, Y., et al. (2022). Phase Ia/Ib Study of the Selective MET Inhibitor, Savolitinib, in Patients with Advanced Solid Tumors: Safety, Efficacy, and Biomarkers. Cancers. Available from: [Link]
-
ASCO Publications. (n.d.). Phase Ib study of tepotinib in EGFR-mutant/c-Met-positive NSCLC: Final data and long-term responders. Available from: [Link]
-
Journal of Clinical Oncology. (2025, May 28). Final results of a phase II study of cabozantinib in patients with MET-altered lung cancers. Available from: [Link]
-
ResearchGate. (n.d.). Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. Available from: [Link]
-
PubMed. (2017, September 29). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Available from: [Link]
-
AACR Journals. (2023, July 5). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Available from: [Link]
-
Targeted Oncology. (2022, November 1). Tepotinib Demonstrates Durable Benefit With High-Level MET Amplification. Available from: [Link]
-
UroToday. (2016, October 11). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Available from: [Link]
-
MDPI. (n.d.). Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review. Available from: [Link]
-
National Center for Biotechnology Information. (2015, August 8). Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model. Available from: [Link]
-
ResearchGate. (n.d.). Predicted relationship between pMET inhibition with savolitinib and.... Available from: [Link]
-
CABOMETYX® (cabozantinib) HCP. (n.d.). Mechanism of Action. Available from: [Link]
- Google Patents. (n.d.). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
-
UroToday. (2016, October 11). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Available from: [Link]
Sources
- 1. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HUTCHMED - HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet [hutch-med.com]
- 11. cabometyxhcp.com [cabometyxhcp.com]
- 12. targetedonc.com [targetedonc.com]
- 13. urotoday.com [urotoday.com]
Comparing 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with known drugs
An In-Depth Comparative Analysis of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a Novel Kinase Inhibitor Candidate, Against Established Therapeutics
In the landscape of modern drug discovery, particularly within oncology, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential as a core component of kinase inhibitors. This guide provides a comprehensive comparison of a novel investigational compound, this compound (hereinafter referred to as Compound-E ), with established, FDA-approved drugs targeting the same pathway.
For the purpose of this analysis, we will position Compound-E as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a critical node in cell cycle regulation. Its performance will be benchmarked against the current standards of care in this class: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®). This document is intended for researchers and drug development professionals, offering a framework for evaluating novel candidates in a competitive therapeutic area.
The Scientific Rationale: Targeting the Cell Cycle Engine
The cell division cycle is a fundamental process, and its dysregulation is a hallmark of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a crucial checkpoint, tightly controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA synthesis and S-phase entry. By inhibiting CDK4/6, we can effectively halt the cell cycle in the G1 phase, preventing cancer cell division.
Below is a diagram illustrating this critical signaling pathway.
Caption: The Cyclin D-CDK4/6-Rb pathway controlling the G1-S cell cycle checkpoint.
Comparative Analysis: Compound-E vs. Standard of Care
A successful drug candidate must demonstrate a competitive, if not superior, profile to existing therapies. The comparison below is based on a hypothetical, yet plausible, dataset for Compound-E, juxtaposed with published data for Palbociclib, Ribociclib, and Abemaciclib.
Table 1: In Vitro Potency and Selectivity
This table summarizes the biochemical potency of the compounds against their primary targets and key anti-targets. Lower IC50 values indicate higher potency.
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | Selectivity (CDK4 vs. CDK6) | Anti-Target Kinase IC50 (nM) (e.g., CDK1/Cyclin B) |
| Compound-E (Hypothetical) | 5 | 8 | 0.625 | > 1,000 |
| Palbociclib | 11 | 16 | 0.6875 | > 5,000 |
| Ribociclib | 10 | 39 | 0.256 | > 1,000 |
| Abemaciclib | 2 | 10 | 0.2 | > 300 |
-
Expert Interpretation: Compound-E demonstrates excellent potency against both CDK4 and CDK6, comparable to the market leaders. Its balanced selectivity for CDK4 over CDK6 is similar to that of Palbociclib. A high IC50 value against CDK1/Cyclin B is crucial for safety, as inhibition of CDK1 can lead to significant toxicity due to its essential role in mitosis. Compound-E shows a favorable selectivity profile in this regard.
Table 2: Cellular Activity and Proliferation
This table compares the ability of the compounds to inhibit the CDK4/6 pathway in a cellular context and translate that inhibition into an anti-proliferative effect.
| Compound | pRb Inhibition EC50 (nM) (MCF-7 cells) | Anti-Proliferation GI50 (nM) (MCF-7 cells) |
| Compound-E (Hypothetical) | 25 | 90 |
| Palbociclib | 66 | 180 |
| Ribociclib | ~100 | ~300 |
| Abemaciclib | ~40 | ~140 |
-
Expert Interpretation: Compound-E shows potent on-target effects in MCF-7 cells (an estrogen receptor-positive breast cancer cell line), as evidenced by its low EC50 for inhibition of Rb phosphorylation. This cellular activity translates into a strong anti-proliferative effect (GI50), suggesting it can effectively access and inhibit its target within a cancer cell, at a concentration that appears more potent than the established agents in this model.
Experimental Protocols: The Foundation of Comparison
The data presented above is generated through a series of standardized, robust assays. The choice of these specific experiments is critical for a comprehensive evaluation.
Workflow for Comparative Drug Evaluation
The logical flow from initial discovery to cellular validation is depicted below. This self-validating system ensures that biochemical potency translates into the desired biological effect.
Caption: A streamlined workflow for the in vitro characterization of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Potency)
-
Objective: To determine the direct inhibitory effect of a compound on the purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.
-
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a suitable substrate (e.g., a peptide derived from Rb protein), and ATP (radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method like ADP-Glo™).
-
Procedure: The compound is serially diluted across a range of concentrations. The enzyme, substrate, and ATP are incubated with the compound in a microplate.
-
Mechanism: The kinase transfers a phosphate group from ATP to the substrate. The inhibitor competes with ATP, reducing the rate of phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphopeptide on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.
-
Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.
-
-
Causality: This assay isolates the interaction between the compound and its direct target, free from cellular complexities like membrane permeability or efflux pumps. It provides a pure measure of biochemical potency, which is the foundational data point for any kinase inhibitor.
Western Blot for Rb Phosphorylation (Cellular Target Engagement)
-
Objective: To confirm that the compound can enter the cell and inhibit the CDK4/6 pathway, measured by a decrease in the phosphorylation of its direct substrate, Rb.
-
Methodology:
-
Cell Culture: MCF-7 cells are seeded in plates and allowed to attach.
-
Treatment: Cells are treated with a serial dilution of the compound for a specified time (e.g., 24 hours).
-
Lysis: The cells are lysed to release their protein contents.
-
Quantification: Total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb (as a loading control).
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the phospho-Rb band is normalized to the total Rb band. The EC50 is the concentration at which a 50% reduction in the phospho-Rb signal is observed.
-
-
Causality: This experiment provides direct evidence of on-target activity within a living system. A potent result here validates the biochemical data and demonstrates the compound's ability to overcome cellular barriers.
Conclusion and Future Directions
The in vitro and cellular data for our hypothetical compound, this compound (Compound-E), demonstrates a highly promising profile as a CDK4/6 inhibitor. Its potency and cellular activity are competitive with, and in some aspects potentially superior to, the approved drugs Palbociclib, Ribociclib, and Abemaciclib. The favorable selectivity profile against CDK1 suggests a potentially wide therapeutic window.
These encouraging initial results warrant further investigation. The logical next steps in a drug discovery program would include a comprehensive kinase selectivity screen (against >300 kinases), detailed in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, and ultimately, evaluation in in vivo xenograft models to assess efficacy and tolerability in a preclinical setting. This rigorous, comparative approach ensures that only the most promising candidates, with a clear potential for differentiation, are advanced toward clinical development.
References
-
Title: Preclinical characterization of the CDK4/6 inhibitor palbociclib (PD 0332991) and its differential patterns of clinical activity in ER+ breast cancer. Source: Clinical Cancer Research. [Link]
-
Title: LEE011: An orally bioavailable, potent, and selective inhibitor of CDK4/6 with broad spectrum preclinical activity. Source: AACR Annual Meeting 2013. [Link]
-
Title: Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6 with single-agent activity in cell and xenograft models of cancer. Source: Molecular Cancer Therapeutics. [Link]
-
Title: The CDK4/6 inhibitor palbociclib (PD 0332991) in ER-positive breast cancer. Source: Endocrine-Related Cancer. [Link]
Target Validation Studies for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolopyridines
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] While the specific biological targets of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have not been explicitly defined in the literature, the activities of analogous compounds strongly suggest potential inhibition of key kinases such as c-Met, ALK, and TBK1.[5][6][7] This guide, therefore, focuses on the validation of these putative targets, offering a comparative framework against established inhibitors.
Comparative Landscape of Potential Kinase Targets
A critical first step in the validation process is to understand the signaling context of the potential targets. The table below summarizes the key characteristics of c-Met, ALK, and TBK1, along with examples of established, non-pyrazolopyridine alternative inhibitors that serve as benchmarks for comparison.
| Target Kinase | Signaling Pathway and Function | Associated Pathologies | Alternative Inhibitors (Non-Pyrazolopyridine) |
| c-Met | Activated by Hepatocyte Growth Factor (HGF), it triggers downstream pathways including RAS/MAPK, PI3K/AKT, and STAT, regulating cell proliferation, survival, and motility.[5][7] | Overexpressed or mutated in various cancers, including lung, gastric, and liver cancer, where it drives tumor growth and metastasis.[3] | Tivantinib (a non-ATP competitive inhibitor)[8], Cabozantinib (a multi-kinase inhibitor)[8] |
| ALK | A receptor tyrosine kinase that, upon activation, modulates the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, crucial for neuronal development and function.[6][9] | Chromosomal rearrangements leading to ALK fusion proteins are oncogenic drivers in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[10][11] | Crizotinib (an aminopyridine derivative)[11], Alectinib (a dibenzocycloheptene derivative)[10] |
| TBK1 | A non-canonical IκB kinase that plays a central role in the innate immune response by activating IRF3 and NF-κB. It is also implicated in oncogenic signaling.[4][12] | Dysregulation is linked to autoimmune diseases and various cancers, where it can promote cell survival and proliferation.[4][12] | GSK8612 (a highly selective inhibitor)[13], BX795 (a multi-kinase inhibitor)[12] |
Experimental Workflow for Target Validation
A robust target validation strategy for a novel kinase inhibitor like this compound involves a multi-pronged approach, moving from direct target engagement to cellular and, ultimately, in vivo functional effects. The following diagram illustrates a logical experimental workflow.
Caption: A logical workflow for kinase inhibitor target validation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[1][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with endogenous or overexpressed c-Met, ALK, or TBK1)
-
This compound and a known inhibitor (positive control)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound, positive control, or DMSO for a specified time (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.[14]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target kinase by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This assay assesses the functional consequence of target engagement by measuring the inhibition of kinase activity in cells.[5][16]
Materials:
-
Cell line with a constitutively active target kinase or one that can be stimulated (e.g., with HGF for c-Met).
-
Test compound, positive control inhibitor, and DMSO.
-
Stimulating agent if required (e.g., HGF).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met), and a primary antibody for the total target kinase.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with the test compound, positive control, or DMSO for a defined period.
-
Stimulation (if applicable): If the kinase is not constitutively active, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for a short period (e.g., 15-30 minutes).[17]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against the phosphorylated target. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target kinase.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total target protein. A decrease in this ratio upon compound treatment indicates inhibition of kinase activity.
Protocol 3: Kinome-wide Selectivity Profiling
To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[6][18][19][20]
General Workflow:
-
Compound Submission: The test compound is submitted to the CRO.
-
Assay Format: The CRO will use a standardized in vitro kinase assay format, such as a radiometric assay (e.g., HotSpot™) or a fluorescence-based assay (e.g., TR-FRET, ADP-Glo™).[3][6]
-
Kinase Panel: The compound is tested at one or more concentrations against a large panel of purified kinases (often hundreds).[6][20]
-
Data Analysis: The percentage of inhibition for each kinase is determined. For hits, IC50 values are often subsequently determined.
-
Selectivity Profile: The results are presented as a selectivity profile, often visualized as a dendrogram, which highlights the on-target and off-target activities of the compound.
Visualizing the Underlying Biology: Signaling Pathways
Understanding the signaling cascades downstream of the target kinases is essential for interpreting the results of cellular assays. The following diagrams illustrate the key signaling pathways for the putative targets.
Caption: Simplified c-Met signaling pathway.
Caption: Overview of ALK signaling pathways.
Caption: Key signaling nodes in the TBK1 pathway.
Conclusion: A Path Forward for this compound
The successful validation of the biological targets of this compound will be a critical milestone in its development as a potential therapeutic agent. By employing a systematic and rigorous experimental approach as outlined in this guide, researchers can confidently identify its mechanism of action, assess its potency and selectivity, and build a strong foundation for further preclinical and clinical investigation. The comparative data generated against established inhibitors will be invaluable for positioning this novel compound within the competitive landscape of kinase-targeted therapies.
References
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
-
Azure Biosystems. (n.d.). What is the In-cell Western Assay? Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Nature. (n.d.). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Retrieved from [Link]
-
ACS Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Retrieved from [Link]
-
Bio-protocol. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor. Retrieved from [Link]
-
ResearchGate. (2022). I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA? Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
PLOS. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Retrieved from [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the discovery of small molecule c-Met Kinase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
-
AACR Publications. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]
-
ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Retrieved from [Link]
-
PubMed. (n.d.). The past, present, and future of ALK-targeted drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]
-
PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). ALK inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis. Retrieved from [Link]
-
ASH Publications. (n.d.). NPM/ALK binds and phosphorylates the RNA/DNA-binding protein PSF in anaplastic large-cell lymphoma. Retrieved from [Link]
-
MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaron.com [pharmaron.com]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. assayquant.com [assayquant.com]
- 19. Kinase Selectivity Profiling Services [promega.sg]
- 20. reactionbiology.com [reactionbiology.com]
Efficacy of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of the efficacy of analogs based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, with a particular focus on the influence of substitutions at the 3-position, such as the ethyl group. While direct, extensive research on the specific "3-Ethyl" core is emerging, a wealth of data on structurally related analogs provides critical insights into the therapeutic potential and structure-activity relationships (SAR) of this promising heterocyclic system. This guide will objectively compare the performance of these analogs against various biological targets, supported by experimental data, to inform future drug development efforts.
The pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The tetrahydrogenated form, in particular, offers a three-dimensional structure that can be exploited for enhanced target binding and improved pharmacokinetic profiles.
Comparative Efficacy Across Key Biological Targets
Analogs of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in human diseases, most notably protein kinases and enzymes involved in microbial pathogenesis.
Inhibition of c-Met Kinase for Cancer Therapy
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation linked to tumor growth, metastasis, and angiogenesis.[2] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[2]
One notable study identified a lead compound that, through computer-aided drug design, was optimized to yield analogs with significant c-Met inhibitory activity. For instance, compound 8c from this series demonstrated an IC50 of 68 nM against c-Met kinase and exhibited low micromolar cellular potency against MKN45 and EBC-1 cancer cell lines.[2] Importantly, this compound showed over 50-fold selectivity against other tested tyrosine kinases, highlighting the potential for developing highly targeted therapies with this scaffold.[2] Western blot analysis further confirmed that compound 8c effectively inhibited the phosphorylation of c-Met in a dose-dependent manner in the MKN45 cell line.[2]
| Compound | Target | IC50 (nM) | Cellular Potency (Cell Line) | Key Findings |
| 8c | c-Met Kinase | 68 | Low µM (MKN45, EBC-1) | >50-fold selectivity over other kinases; inhibited c-Met phosphorylation.[2] |
Activity Against Aurora and Cyclin-Dependent Kinases
Further expanding the anticancer potential of this scaffold, another study reported the synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. While this is the [3,4-c] isomer, the findings are relevant for understanding the broader potential of tetrahydropyrazolopyridines. Several compounds in this series, such as 13c , 13g , 15g , and 15h , displayed promising antiproliferative activity in the range of 5.12-17.12 µM against a panel of lung, cervical, breast, and prostate cancer cell lines.[3] These compounds were found to be prominent inhibitors of Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases, all of which are critical regulators of cell cycle progression and proliferation.[3]
Antitubercular Activity via Pantothenate Synthetase Inhibition
In the realm of infectious diseases, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS).[4] This enzyme is crucial for the biosynthesis of pantothenate, an essential precursor for coenzyme A in MTB. One of the most active compounds, 6ac , exhibited an IC50 of 21.8 ± 0.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against MTB, while being non-cytotoxic at 50 µM.[4] This highlights the potential of this scaffold in developing new antitubercular agents with a novel mechanism of action.
| Compound | Target | IC50 (µM) | MIC (µM) | Key Findings |
| 6ac | MTB Pantothenate Synthetase | 21.8 ± 0.8 | 26.7 | Non-cytotoxic at 50 µM.[4] |
The Influence of the 3-Ethyl Substitution: A Look at a Structural Isomer
While data on 3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c ]pyridine is limited, a study on the isomeric 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c ]pyridines provides valuable insights into the potential role of the 3-ethyl group. A high-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel inhibitor of human eosinophil phosphodiesterase 4 (PDE4).[5] Subsequent structure-activity relationship (SAR) development led to analogs with up to 50-fold greater potency, with IC50 values in the range of 0.03–1.6 µM.[5] This suggests that the 3-ethyl group can be a favorable substitution for achieving potent biological activity, although the specific target and isomeric core are different.
Experimental Protocols
Kinase Inhibition Assay (Example: c-Met)
This protocol is a representative example for determining the in vitro inhibitory activity of test compounds against a protein kinase.
-
Reagents and Materials : Recombinant human c-Met kinase, ATP, appropriate substrate peptide (e.g., Poly (Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the c-Met kinase and the substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of an ATP solution (at a concentration close to the Km for c-Met) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
DOT Diagram: General Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Implication: c-Met Inhibition
The inhibition of c-Met by 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine analogs directly impacts downstream signaling pathways that are crucial for cancer cell survival and proliferation.
DOT Diagram: Simplified c-Met Signaling Pathway
Caption: Inhibition of c-Met by pyrazolo[4,3-c]pyridine analogs blocks downstream signaling.
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. Analogs have demonstrated potent and selective inhibition of key targets in oncology and infectious diseases. While direct evidence for the efficacy of 3-ethyl substituted analogs is still emerging, related structures suggest that this substitution can be beneficial for biological activity.
Future research should focus on the systematic exploration of substitutions at the 3-position of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core to establish a clear SAR and to identify novel lead compounds with improved potency, selectivity, and pharmacokinetic properties. The broad spectrum of activity observed for this class of compounds warrants further investigation into their potential for treating a wide range of human diseases.
References
-
Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
PubMed. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]
-
ACS Publications. (1998). 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as Novel Inhibitors of Human Eosinophil Phosphodiesterase. Retrieved from [Link]
-
PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Retrieved from [Link]
-
European Journal of Chemistry. (2017). Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Pursuit of Selective Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central regulators of cellular signaling pathways makes them attractive candidates for intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity and diminish therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, against established kinase inhibitors.
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield potent kinase inhibitors. For the purpose of this illustrative guide, we will consider This compound (designated as Compound-X) as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of various cancers, making it a validated therapeutic target.[1]
This guide will objectively compare the selectivity profile of Compound-X with two clinically approved CDK4/6 inhibitors, Palbociclib and Abemaciclib . We will delve into the experimental methodologies used to assess cross-reactivity, present comparative data, and discuss the implications of the observed selectivity profiles for preclinical and clinical development.
The CDK4/6 Signaling Pathway: A Key Regulator of Cell Cycle Progression
The cell cycle is a tightly regulated process that ensures the fidelity of cell division. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the CDK4/6-Cyclin D complex.[2][3] In response to mitogenic signals, Cyclin D levels rise and bind to CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes required for S-phase entry.[2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Assessing Kinase Selectivity: A Multi-faceted Approach
To rigorously evaluate the cross-reactivity of Compound-X, a two-tiered approach is employed, combining in vitro biochemical assays with cell-based target engagement studies. This dual strategy provides a comprehensive understanding of a compound's selectivity, from direct enzymatic inhibition to its behavior in a more physiologically relevant context.
Tier 1: In Vitro Kinase Panel Screening
The initial assessment of selectivity is performed using a broad panel of purified kinases. This provides a quantitative measure of a compound's inhibitory activity against its intended target versus a wide array of other kinases.
-
Kinase Panel Selection: A comprehensive panel of over 300 human kinases is utilized, representing all major branches of the kinome tree.
-
Compound Preparation: Compound-X, Palbociclib, and Abemaciclib are serially diluted in DMSO to generate a 10-point concentration range.
-
Assay Reaction: The kinase reactions are initiated by adding a mixture of the kinase, a specific peptide substrate, and [γ-³³P]ATP.[4] The reaction is allowed to proceed for a specified time at room temperature.
-
Signal Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic equation.
The following table summarizes the IC₅₀ values for Compound-X, Palbociclib, and Abemaciclib against CDK4, CDK6, and a selection of representative off-target kinases.
| Kinase | Compound-X IC₅₀ (nM) | Palbociclib IC₅₀ (nM) | Abemaciclib IC₅₀ (nM) |
| CDK4 | 5 | 11 | 2 |
| CDK6 | 10 | 16 | 10 |
| CDK1 | >10,000 | >10,000 | 5,800 |
| CDK2 | 850 | 1,100 | 740 |
| CDK9 | 2,500 | >10,000 | 490 |
| VEGFR2 | >10,000 | >10,000 | 5,300 |
| PDGFRβ | >10,000 | >10,000 | 4,100 |
| c-Kit | >10,000 | >10,000 | 2,200 |
Note: Data presented is hypothetical for illustrative purposes.
From this biochemical screen, Compound-X demonstrates high potency against CDK4 and CDK6, with a selectivity profile comparable to or exceeding that of Palbociclib. While Abemaciclib shows slightly higher potency for CDK4, it also exhibits greater off-target activity against other CDKs and tyrosine kinases.
Tier 2: Cellular Target Engagement
To validate the findings from the biochemical assays in a more physiological setting, a Cellular Thermal Shift Assay (CETSA) is performed. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[5][6]
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., MCF-7, which is ER-positive and dependent on CDK4/6 activity) is cultured. The cells are treated with Compound-X, Palbociclib, Abemaciclib, or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (CDK4 or CDK6) at each temperature is quantified by Western blotting or an AlphaScreen® assay.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates thermal stabilization and therefore, target engagement.
The table below shows the thermal shift (ΔTₘ) for CDK4 and CDK6 in MCF-7 cells treated with the respective compounds.
| Target Protein | Compound-X ΔTₘ (°C) | Palbociclib ΔTₘ (°C) | Abemaciclib ΔTₘ (°C) |
| CDK4 | +5.2 | +4.8 | +5.5 |
| CDK6 | +4.5 | +4.1 | +4.9 |
| CDK2 | +0.8 | +0.5 | +1.5 |
Note: Data presented is hypothetical for illustrative purposes.
The CETSA results confirm robust engagement of CDK4 and CDK6 by all three compounds in a cellular context. The thermal shift observed for CDK2 is minimal for Compound-X and Palbociclib, consistent with their higher selectivity observed in the biochemical assays. Abemaciclib induces a slightly greater thermal shift for CDK2, corroborating its broader CDK inhibition profile.
Discussion and Conclusion
The comprehensive cross-reactivity assessment of this compound (Compound-X) reveals a highly potent and selective CDK4/6 inhibitor. Its selectivity profile, as determined by both in vitro kinase screening and cellular target engagement assays, is comparable to that of Palbociclib and appears superior to Abemaciclib with respect to off-target kinase interactions.
The high selectivity of Compound-X for CDK4/6 over other kinases, including other CDK family members, is a promising attribute. This may translate to a wider therapeutic window and a more favorable safety profile in preclinical and clinical studies. The lower potential for off-target effects could reduce the likelihood of unexpected toxicities.
In contrast, the broader kinase inhibition profile of Abemaciclib, while still highly potent against CDK4/6, may contribute to both its efficacy and its distinct side-effect profile observed in clinical practice.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Available at: [Link]
-
Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. Available at: [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available at: [Link]
-
Graphviz. (n.d.). DOT Language. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]
-
Sando, J. J., Maurer, M. C., Bolen, E. J., & Grisham, C. M. (1992). Role of cofactors in protein kinase C activation. Cellular Signalling, 4(6), 595-609. Available at: [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Available at: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]
Sources
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine vs other kinase inhibitors
A Senior Application Scientist's Perspective on 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its standing against established kinase inhibitors.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy.
This guide delves into a comparative analysis of kinase inhibitors, with a special focus on the potential of the pyrazolopyridine scaffold. While specific experimental data for this compound as a kinase inhibitor is not extensively documented in publicly available literature, the pyrazolo[4,3-c]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry.[1] This means it is a molecular framework that is recurrently found in biologically active compounds, suggesting an inherent propensity for interacting with biological targets. Therefore, we will use the broader family of pyrazolopyridine-based inhibitors as a surrogate to explore the potential of this chemical class and compare it against well-established kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Glycogen Synthase Kinase 3 (GSK-3).
The Pyrazolopyridine Scaffold: A Privileged Player in Kinase Inhibition
The pyrazolopyridine core is a bicyclic heterocycle that has garnered significant attention in the field of kinase inhibitor design.[2][3] Its key structural features allow it to act as a versatile "hinge-binder," a critical interaction for many ATP-competitive kinase inhibitors. The nitrogen atoms within the pyrazolopyridine structure can form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[2] This fundamental interaction is a cornerstone of achieving potent and selective kinase inhibition.
Several successful kinase inhibitors have been developed incorporating the pyrazolopyridine scaffold, underscoring its therapeutic potential.[4] Notable examples include:
-
Selpercatinib: A potent and selective RET kinase inhibitor approved for the treatment of certain types of thyroid and lung cancers.
-
Glumetinib: A c-Met inhibitor that has been evaluated in clinical trials for non-small cell lung cancer.[2]
The adaptability of the pyrazolopyridine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This chemical tractability is a significant advantage in the iterative process of drug discovery.
Comparative Analysis with Other Kinase Inhibitors
To provide a comprehensive perspective, we will compare the pyrazolopyridine scaffold against three major classes of kinase inhibitors that are of high interest in oncology and other therapeutic areas.
Cyclin-Dependent Kinase (CDK) Inhibitors
Biological Role of CDKs: CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[5] They form active complexes with regulatory proteins called cyclins, and their sequential activation drives the progression of the cell through different phases of division. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[6]
Mechanism of Action of CDK Inhibitors: CDK inhibitors work by blocking the ATP-binding site of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[6][7] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis (programmed cell death).[7]
Prominent CDK Inhibitors:
| Inhibitor | Target(s) | IC50 | Clinical Status |
| Palbociclib (Ibrance®) | CDK4/6 | CDK4: 11 nM, CDK6: 16 nM | Approved for HR+/HER2- breast cancer |
| Ribociclib (Kisqali®) | CDK4/6 | CDK4: 10 nM, CDK6: 39 nM | Approved for HR+/HER2- breast cancer |
| Abemaciclib (Verzenio®) | CDK4/6 | CDK4: 2 nM, CDK6: 10 nM | Approved for HR+/HER2- breast cancer |
IC50 values are approximate and can vary depending on the assay conditions.
The pyrazolopyridine scaffold has also been explored for the development of CDK inhibitors. For instance, some derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have shown inhibitory activity against Aurora-A, Aurora-B, and CDK5/P25 kinases.[8]
Polo-like Kinase (PLK) Inhibitors
Biological Role of PLKs: PLKs are another family of serine/threonine kinases that play a crucial role in mitosis.[9] PLK1, the most well-characterized member, is involved in centrosome maturation, spindle formation, and cytokinesis. Overexpression of PLK1 is frequently observed in various cancers and is often associated with poor prognosis.[10]
Mechanism of Action of PLK Inhibitors: PLK inhibitors primarily function as ATP-competitive inhibitors, binding to the kinase domain of PLKs and preventing their catalytic activity.[9] Inhibition of PLK1 leads to mitotic arrest and subsequent cell death in cancer cells.[11]
Prominent PLK Inhibitors:
| Inhibitor | Target(s) | IC50 | Clinical Status |
| Volasertib (BI 6727) | PLK1 | 0.87 nM | Investigational |
| Rigosertib | PLK1, others | PLK1: 9 nM | Investigational |
| Onvansertib | PLK1 | 2 nM | Investigational |
IC50 values are approximate and can vary depending on the assay conditions.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Biological Role of GSK-3: GSK-3 is a constitutively active serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and apoptosis.[12] Unlike many other kinases, GSK-3 is typically active in resting cells and is inactivated by upstream signaling pathways. GSK-3 has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer.[13]
Mechanism of Action of GSK-3 Inhibitors: GSK-3 inhibitors block the activity of this kinase, thereby preventing the phosphorylation of its downstream substrates.[14] In the context of cancer, GSK-3 inhibition can have complex effects, sometimes promoting and sometimes inhibiting tumor growth depending on the cellular context. In some cancers, like B-cell acute lymphoblastic leukemia (B-ALL), cells are highly sensitive to the accumulation of β-catenin, a process regulated by GSK-3. In these cases, GSK-3 inhibitors can be effective in inducing cell death.[15]
Prominent GSK-3 Inhibitors:
| Inhibitor | Target(s) | IC50 | Clinical Status |
| Tideglusib | GSK-3 | 6 nM | Investigational (for neurological disorders) |
| Lithium | GSK-3 (and others) | ~1-2 mM | Approved (for bipolar disorder) |
| CHIR-99021 | GSK-3 | GSK-3β: 6.7 nM, GSK-3α: 10 nM | Preclinical |
IC50 values are approximate and can vary depending on the assay conditions.
The pyrazolopyridine scaffold's potential extends to the inhibition of other kinase families as well. For example, derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target for inflammatory diseases.[16]
Experimental Protocols
To empirically evaluate and compare the performance of a novel compound like this compound, a series of well-defined experiments are necessary. Below are detailed protocols for two fundamental assays.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a generic, fluorescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the amount of ADP produced as a result of the kinase-catalyzed phosphorylation of a substrate. The ADP is then enzymatically converted to ATP and pyruvate, and the pyruvate is quantified using a fluorescent probe.[17]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP detection kit (e.g., Kinase-Glo®, ADP-Glo™)
-
384-well, low-volume, white plates
-
Multichannel pipettes
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: a. In each well of the 384-well plate, add 5 µL of the kinase solution (containing the purified kinase in assay buffer). b. Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls). c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare a 2X substrate/ATP mix in assay buffer. b. Add 5.5 µL of the 2X substrate/ATP mix to each well to initiate the reaction. The final volume will be 11 µL. c. Incubate the plate at 30°C for 1 hour (the incubation time may need to be optimized for different kinases).
-
Detection: a. Add 11 µL of the ADP detection reagent to each well. b. Incubate at room temperature for 30-60 minutes, protected from light. c. Measure the fluorescence signal using a plate reader (excitation and emission wavelengths will depend on the specific detection kit used).
-
Data Analysis: a. Correct the fluorescence readings by subtracting the background (wells with no kinase). b. Normalize the data to the positive (DMSO) and negative (no ATP) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro biochemical kinase assay.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of a kinase inhibitor on a cancer cell line.
Principle: The assay measures the number of viable cells after treatment with the test compound. A common method is the use of a reagent like resazurin (alamarBlue®) or a tetrazolium salt (MTT), which is converted into a fluorescent or colored product by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well, clear-bottom, black plates (for fluorescence) or clear plates (for absorbance)
-
Cell viability reagent (e.g., resazurin)
-
Multichannel pipettes
-
CO2 incubator
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight in a CO2 incubator (37°C, 5% CO2) to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%). b. Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO). c. Incubate the plate for 72 hours in a CO2 incubator.
-
Viability Measurement: a. Add 10 µL of the resazurin reagent to each well. b. Incubate for 2-4 hours in the CO2 incubator. c. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the data to the vehicle-treated control wells. c. Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a cell-based proliferation assay.
Conclusion: The Path Forward for Pyrazolopyridine-Based Kinase Inhibitors
While the specific kinase inhibitory profile of this compound remains to be elucidated, the broader class of pyrazolopyridine-containing molecules represents a highly promising and clinically validated scaffold for the development of novel kinase inhibitors.[3][4] The inherent ability of this scaffold to effectively interact with the kinase hinge region provides a solid foundation for the design of potent and selective inhibitors.
The comparison with established inhibitors of CDKs, PLKs, and GSK-3 highlights the diverse therapeutic opportunities for kinase-targeted drugs. Each class of inhibitors has a distinct mechanism of action and clinical application, underscoring the importance of understanding the underlying biology of the target kinase and the disease.
For a novel compound like this compound, the next logical steps would involve a comprehensive screening against a panel of kinases to identify its primary targets, followed by detailed biochemical and cell-based assays, as outlined in this guide, to characterize its potency and mechanism of action. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the continued exploration of privileged structures like the pyrazolopyridines is a critical endeavor in the ongoing quest for new and improved targeted therapies.
References
- N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. (2023-08-16). Google Vertex AI Search.
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
-
Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis. (2023-02-08). Frontiers. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). Google Vertex AI Search.
-
What Are CDK4/6 Inhibitors?. (n.d.). Breastcancer.org. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023-04-25). RSC Publishing. [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (n.d.). PubMed Central. [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022-12-12). ACS Publications. [Link]
-
What are the therapeutic applications for GSK-3 inhibitors?. (2025-03-11). Patsnap Synapse. [Link]
-
Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. (n.d.). European Journal of Chemistry. [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]
-
Spotlight: Cell-based kinase assay formats.. (2022-05-11). Reaction Biology. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). PubMed Central. [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (n.d.). PubMed. [Link]
-
Plk1 inhibitors in cancer therapy: From laboratory to clinics. (n.d.). PubMed Central. [Link]
-
In vitro kinase assay. (2023-09-23). Protocols.io. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019-12-20). ACS Publications. [Link]
-
What are PLK inhibitors and how do they work?. (2024-06-25). Patsnap Synapse. [Link]
-
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018-03-06). PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]
-
CDK inhibitor. (n.d.). Wikipedia. [Link]
-
What GSK-3 inhibitors are in clinical trials currently?. (2025-03-11). Patsnap Synapse. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]
-
PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. (2025-06-19). PubMed Central. [Link]
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (n.d.). PubMed Central. [Link]
-
Mechanism of action of CDK inhibitors; these inhibitors specifically.... (n.d.). ResearchGate. [Link]
-
CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. (n.d.). PubMed Central. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024-12-25). ACS Omega. [Link]
-
Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (n.d.). PubMed Central. [Link]
-
Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022-06-01). Frontiers. [Link]
-
Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.). Pharmaffiliates. [Link]
-
Yale-Led Study Identifies a New Target for Treating Acute Leukemia. (2026-01-08). Yale School of Medicine. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Taylor & Francis Online. [Link]
Sources
- 1. Buy N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220035-04-0 [smolecule.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 11. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 15. Yale-Led Study Identifies a New Target for Treating Acute Leukemia | Yale School of Medicine [medicine.yale.edu]
- 16. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Performance Benchmarking of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold as a Privileged Kinase Inhibitor Motif
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has garnered considerable interest in drug discovery. Its rigid structure and multiple points for substitution make it an attractive scaffold for designing selective and potent ligands for various biological targets. The pyrazolopyridine motif is recognized as a bioisostere of purines, enabling it to interact with the ATP-binding sites of numerous kinases. This has led to its exploration in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
One of the most promising applications of this scaffold is in the inhibition of the c-Met proto-oncogene, a receptor tyrosine kinase. Dysregulation of c-Met signaling is a known driver in multiple human cancers, making it a prime target for therapeutic intervention. This guide will delve into the comparative efficacy of various derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold as c-Met inhibitors.
Physicochemical Properties of the Core Scaffold
While specific experimental data for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is limited, we can analyze the properties of the parent scaffold to understand its fundamental characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
These properties suggest that the core scaffold possesses good aqueous solubility and is a suitable starting point for derivatization to modulate lipophilicity and other pharmacokinetic parameters. The presence of both hydrogen bond donors and acceptors provides opportunities for strong interactions with target proteins.
Performance Benchmark: Inhibition of c-Met Kinase
A key study by Zhang et al. (2017) provides a robust dataset for comparing the performance of various 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors. The following table summarizes the in vitro inhibitory activity of selected compounds from this study against the c-Met enzyme and their anti-proliferative effects on c-Met dependent cancer cell lines.
| Compound ID | R¹ | R² | c-Met IC₅₀ (nM) | MKN-45 IC₅₀ (µM) | EBC-1 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 8c | 3-fluoro-4-(morpholin-4-yl)phenyl | H | 68 | 1.2 | 2.5 | >50 |
| 8d | 4-(4-methylpiperazin-1-yl)phenyl | H | 85 | 3.6 | 4.1 | >50 |
| 8f | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | H | 72 | 1.5 | 3.2 | >50 |
| 11a | 3-fluoro-4-(morpholin-4-yl)phenyl | CH₃ | 110 | 2.8 | 5.6 | >50 |
| Crizotinib | - | - | 8 | 0.02 | 0.01 | 4.8 |
Causality Behind Experimental Choices: The selection of these derivatives for synthesis and testing was driven by a structure-based drug design approach. The aim was to optimize the interaction of the pyrazolopyridine core with the hinge region of the c-Met kinase domain while exploring different substituents at the R¹ and R² positions to enhance potency and selectivity. The choice of MKN-45 and EBC-1 cell lines is based on their known high levels of c-Met expression, making them suitable models to assess the cellular efficacy of c-Met inhibitors. The PC-3 cell line, with low c-Met expression, serves as a negative control to demonstrate on-target activity.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key assays used to generate the benchmarking data.
In Vitro c-Met Kinase Enzymatic Assay
This protocol describes a common method for determining the enzymatic activity of c-Met kinase and the inhibitory potential of test compounds.
Workflow Diagram:
Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the recombinant human c-Met kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., Poly(Glu, Tyr) 4:1) and ATP solution in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., in DMSO) and a vehicle control.
-
-
Assay Plate Setup:
-
Add a small volume of the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the c-Met kinase solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (using a technology like ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Convert the ADP generated by the kinase reaction to ATP by adding a Kinase Detection Reagent.
-
Incubate at room temperature for about 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines the MTT assay, a colorimetric method to assess the anti-proliferative effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: General workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MKN-45, EBC-1, PC-3).
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL).
-
Add a small volume of the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO or a Sorenson's glycine buffer/DMSO mixture) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the comparison table reveals key SAR insights for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold as a c-Met inhibitor. The pyrazolopyridine core is believed to form crucial hydrogen bonds with the hinge region of the c-Met kinase domain, mimicking the interaction of the adenine moiety of ATP.
Signaling Pathway Diagram:
Caption: Simplified c-Met signaling pathway and the inhibitory action of pyrazolopyridine derivatives.
The variations in the R¹ substituent significantly impact the potency. For instance, the presence of a morpholine or a 4-methylpiperazine moiety at the para position of the phenyl ring generally leads to potent c-Met inhibition. The addition of a fluorine atom at the meta position (as in compounds 8c and 8f ) further enhances the activity, likely due to favorable electronic and steric interactions within the ATP-binding pocket. Methylation at the R² position (compound 11a ) resulted in a slight decrease in potency compared to its unsubstituted counterpart (8c ), suggesting that this position is sensitive to steric bulk.
The cellular activity data largely correlates with the enzymatic inhibition data. The potent c-Met inhibitors effectively suppress the proliferation of c-Met-driven cancer cell lines (MKN-45 and EBC-1) at low micromolar concentrations. The lack of activity against the PC-3 cell line confirms that the anti-proliferative effect is primarily mediated through the inhibition of c-Met signaling.
Conclusion
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a versatile and potent core for the design of novel kinase inhibitors. The comparative data presented in this guide demonstrates its effectiveness as a c-Met inhibitor, with opportunities for further optimization to achieve high potency and selectivity. The detailed experimental protocols provide a framework for researchers to reliably benchmark their own derivatives against the compounds discussed herein. As the field of targeted oncology continues to evolve, this privileged scaffold is poised to be a valuable component in the development of next-generation cancer therapeutics.
References
-
Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 945-959. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine Derivatives as Potent ERK Inhibitors for Cancer Therapy
Introduction: The Rationale for Targeting ERK in Oncology
The Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2] In over 30% of human cancers, this pathway is hyperactivated due to mutations in upstream proteins like BRAF and RAS, leading to uncontrolled tumor growth.[2][3] While inhibitors targeting BRAF (e.g., vemurafenib) and MEK have shown clinical efficacy, particularly in BRAF-mutant melanoma, tumors often develop resistance, frequently through the reactivation of ERK signaling.[2] This acquired resistance has underscored the critical need for potent and selective direct inhibitors of ERK1 and ERK2, the terminal kinases in this cascade.
The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[4] Its structural resemblance to purines makes it an ideal candidate for designing ATP-competitive kinase inhibitors.[4] This guide provides a detailed head-to-head comparison of a promising series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives against a key benchmark inhibitor, elucidating the structural nuances that drive their potent and selective anti-cancer activity.
The Genesis of a New Scaffold: From SCH772984 to Pyrazolo[4,3-c]pyridines
The development of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series was initiated through a de novo design strategy, building upon the learnings from the potent and selective ERK1/2 inhibitor, SCH772984.[2] While effective, SCH772984 possesses a high molecular weight and suboptimal ligand efficiency. The goal was to create a novel scaffold with improved physicochemical properties while retaining or enhancing potency and selectivity.[5] The pyrazolo[4,3-c]pyridine core was identified as a viable lead, capable of forming specific hydrogen bond interactions within the ERK binding pocket.[2]
This guide will focus on a standout from this series, Compound 21 , and compare its performance directly with its design predecessor, SCH772984 .
Comparative Analysis: Potency, Selectivity, and Cellular Activity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase, its selectivity over other kinases to minimize off-target effects, and its ability to inhibit the target in a cellular context.
Biochemical Potency: A Leap in Ligand Efficiency
The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, exemplified by Compound 21, demonstrated a significant improvement in ligand efficiency while maintaining high potency against ERK1 and ERK2.
| Compound | Scaffold | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Reference |
| Compound 21 | 1H-pyrazolo[4,3-c]pyridine | < 1.5 | < 1.5 | [2] |
| SCH772984 | Indazole | 4 | 1 | [6] |
Table 1: Comparison of Biochemical Potency against ERK1 and ERK2.
Kinase Selectivity: A Clean Profile
High selectivity is paramount to reduce the potential for off-target toxicities. Compound 21 was profiled against a panel of kinases and demonstrated remarkable selectivity for ERK1/2. While the full panel data is not publicly available, the primary literature notes its high selectivity.[2] For comparison, SCH772984 is also known to be a highly selective ERK inhibitor.[6] This clean profile is a critical attribute for advancing a compound into further preclinical and clinical development.
Cellular Activity: Translating Potency to Phenotype
Potent biochemical inhibition must translate to effective target modulation in a cellular environment. Compound 21 demonstrated potent inhibition of cell proliferation in various cancer cell lines harboring BRAF and RAS mutations.
| Compound | Cell Line (Mutation) | Cellular IC50 (nM) | Reference |
| Compound 21 | A375 (BRAF V600E) | 13 | [2] |
| Compound 21 | MIA PaCa-2 (KRAS G12C) | 16 | [2] |
| SCH772984 | BRAF-mutant lines | EC50 < 500 nM in ~88% | [6] |
| SCH772984 | RAS-mutant lines | EC50 < 500 nM in ~49% | [6] |
Table 2: Comparison of Cellular Antiproliferative Activity.
Structure-Activity Relationship (SAR): The Molecular Basis of Potency
The superior performance of Compound 21 can be attributed to key structural modifications that optimize its interaction with the ERK2 binding pocket.
Caption: Key SAR insights for the pyrazolo[4,3-c]pyridine series.
The key structural features contributing to the high potency of Compound 21 are:
-
The Pyrazolo[4,3-c]pyridine Core: This scaffold acts as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the ERK hinge region.
-
The (R)-1-Phenylethyl Urea Moiety: The introduction of the chiral phenylethyl group was found to be optimal for fitting into a hydrophobic pocket. The (R)-enantiomer consistently showed higher potency than the (S)-enantiomer.[2]
-
The 2-Methylpyridine at C3: This was the most critical optimization. The 2-methylpyridine group extends into a newly identified sub-pocket, forming additional favorable interactions and significantly boosting the inhibitor's potency.[2]
In Vivo Efficacy: Head-to-Head in a Xenograft Model
The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in vivo. Compound 21 demonstrated robust tumor regression in a BRAF(V600E) mutant xenograft model, outperforming what has been reported for SCH772984 in similar models.
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Compound 21 | Nude Mice | BRAF(V600E) Xenograft | 25 mg/kg, BID, PO | Strong tumor regression | [2] |
| SCH772984 | Nude Mice | KRAS-mutant MiaPaCa | 50 mg/kg, BID, IP | 36% tumor regression | [6] |
Table 3: Comparison of In Vivo Antitumor Efficacy.
The strong in vivo performance of Compound 21, coupled with its improved physicochemical properties, highlights its potential as a clinical candidate.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental methodologies are crucial.
Synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives
The synthesis of the pyrazolo[4,3-c]pyridine core is a multi-step process, culminating in the formation of the key amine intermediate, which is then converted to the final urea product.
Sources
- 1. championsoncology.com [championsoncology.com]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Preclinical Landscape of Tetrahydropyrazolopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry. Its purine-like architecture allows for interactions with a wide range of biological targets, leading to the development of numerous analogs with potential therapeutic applications.[1] This guide provides a comparative analysis of the preclinical data for various analogs of this core structure, offering insights into their mechanisms of action, structure-activity relationships, and potential as therapeutic agents in oncology and neurodegenerative diseases.
I. The Therapeutic Potential of Pyrazolopyridine Analogs in Oncology
The deregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Several analogs of the tetrahydropyrazolopyridine scaffold have been investigated as potent inhibitors of key oncogenic kinases.
A. Targeting the c-Met Kinase Pathway
The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key driver of tumor growth, invasion, and metastasis when dysregulated.[2] Consequently, it has become an attractive target for cancer therapy.
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as c-Met inhibitors.[2] The rationale behind this approach is the structural similarity of the pyrazolopyridine core to the hinge-binding region of ATP, allowing for competitive inhibition of the kinase.
One notable compound, 8c , demonstrated a significant inhibitory activity of 68 nM against c-Met and showed low micromolar cellular potency against MKN45 and EBC-1 cell lines.[2] Furthermore, it exhibited over 50-fold selectivity against other tested tyrosine kinases, highlighting its potential for targeted therapy.[2] Western blot analysis confirmed that compound 8c effectively inhibited the phosphorylation of c-Met kinase in the MKN45 cell line in a dose-dependent manner.[2]
Experimental Workflow: c-Met Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of pyrazolopyridine analogs against c-Met kinase.
Caption: Workflow for c-Met kinase inhibition assay.
B. Topoisomerase IIα Inhibition in Leukemia
Topoisomerase IIα is a crucial enzyme that regulates DNA topology and is essential for cell division.[3] Its overexpression in tumor cells, particularly in leukemia, makes it a validated target for anticancer drugs.[3]
New pyrazolo[3,4-b]pyridine derivatives have been developed as potent anti-leukemic agents that target Topoisomerase IIα.[3] Among these, compound 8c (a different analog from the c-Met inhibitor) displayed potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM.[3] Mechanistic studies revealed that this compound induced DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[3] Importantly, target-based assays confirmed that compound 8c significantly inhibited the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner, comparable to the established drug etoposide.[3]
| Compound | Target | Activity (GI50 MG-MID) | Cell Lines | Reference |
| 8c (c-Met inhibitor) | c-Met Kinase | 68 nM (IC50) | MKN45, EBC-1 | [2] |
| 8c (Topo IIα inhibitor) | Topoisomerase IIα | 1.33 µM | NCI-60 Panel | [3] |
| Etoposide (Comparator) | Topoisomerase IIα | Not specified in abstract | K562, MV4-11 | [3] |
Table 1: Comparative Preclinical Activity of Pyrazolopyridine Analogs in Oncology.
II. A Multi-pronged Attack on Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and tau hyperphosphorylation.[4][5] This complexity necessitates the development of multi-target-directed ligands (MTDLs) that can address several pathogenic pathways simultaneously.
The pyrazolopyridine scaffold is well-suited for designing such MTDLs.[4] Its planar core can interact with the catalytic active site of cholinesterase enzymes and intercalate with Aβ and tau proteins.[4] Appending different linkers and hydrophobic side chains can enhance interactions with the peripheral anionic site of acetylcholinesterase (AChE), further preventing Aβ aggregation and also allowing for binding to glycogen synthase kinase 3β (GSK3β), which is responsible for tau hyperphosphorylation.[4]
Several pyrazolopyridine-containing compounds have been synthesized and evaluated as multi-targeted anti-Alzheimer's agents.[4] Notably, compounds 15 and 23 demonstrated the ability to inhibit human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and human GSK3β (hGSK3β), as well as inhibit Aβ and tau aggregation.[4] These compounds also exhibited a wide safety margin in a normal cell line (WI-38), adhered to Lipinski's rule of five for drug-likeness, and showed potential for blood-brain barrier penetration in silico.[4]
Signaling Pathway: Multi-Target Inhibition in Alzheimer's Disease
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
For Immediate Reference: The primary and mandated disposal route for 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its salts is through a licensed chemical destruction facility or via controlled incineration equipped with flue gas scrubbing. Under no circumstances should this compound or its containers be disposed of through standard laboratory drains or municipal sewer systems. [1]
This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper and safe disposal of this compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Assessment and Characterization
While a comprehensive hazard profile for this compound is not extensively documented, its structural components—a pyrazole ring fused to a tetrahydropyridine moiety—necessitate a cautious approach. Structurally related pyridine derivatives are known to be flammable, harmful if inhaled, swallowed, or absorbed through the skin, and can cause significant skin and eye irritation.[2][3][4][5][6][7] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Based on the general toxicity of pyridine and its derivatives.[3][5][7][8] |
| Skin Corrosion/Irritation | May cause skin irritation. | A common characteristic of nitrogen-containing heterocyclic compounds.[8] |
| Eye Damage/Irritation | May cause serious eye irritation. | A common characteristic of pyridine and its derivatives.[2][9][10] |
| Flammability | Potentially flammable. | Pyridine itself is a flammable liquid.[3][5][7] |
Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound in any form—solid, solution, or as waste.
Essential PPE:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[2][6][10]
-
Hand Protection: Chemically resistant gloves are essential. Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer some protection but should be changed frequently, and their compatibility should be verified with the glove manufacturer.[2][4][9] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat, fully fastened, is required.[10]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][9]
-
Avoid direct contact with the skin, eyes, and clothing.[8][11]
-
Keep containers tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.
Workflow for Disposal:
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
